molecular formula C13H18N2O2 B1270723 (S)-benzyl 3-aminopiperidine-1-carboxylate CAS No. 876461-55-1

(S)-benzyl 3-aminopiperidine-1-carboxylate

Cat. No.: B1270723
CAS No.: 876461-55-1
M. Wt: 234.29 g/mol
InChI Key: PBFBPDLWODIXHK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-benzyl 3-aminopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3S)-3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFBPDLWODIXHK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363800
Record name Benzyl (3S)-3-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876461-55-1
Record name Benzyl (3S)-3-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-benzyl 3-aminopiperidine-1-carboxylate: Physicochemical Properties and Role as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-benzyl 3-aminopiperidine-1-carboxylate is a chiral piperidine derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural features, particularly the stereocenter at the 3-position of the piperidine ring and the presence of a readily cleavable benzyloxycarbonyl (Cbz) protecting group, make it a valuable building block in the asymmetric synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details relevant experimental protocols for their determination, and elucidates its critical role as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and for the development of robust manufacturing processes. The following tables summarize the key physical and chemical data for this compound. While experimental data for the specific (S)-enantiomer is not widely published, data for the racemic mixture and computed values provide valuable insights.

Table 1: General and Physical Properties of Benzyl 3-aminopiperidine-1-carboxylate

PropertyValueSource/Citation
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol [1]
Physical State Yellow viscous liquid (for racemic mixture)[2]
Storage Temperature 2-8°C, under inert atmosphere[3]

Table 2: Computed Physicochemical Parameters

PropertyValueSource/Citation
XLogP3 1.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area (TPSA) 55.6 Ų[1]
Predicted pKa 10.33 ± 0.20[4]
Predicted Boiling Point 367.2 ± 42.0 °C[4]

Note: The pKa and boiling point are predicted values for the racemic mixture and should be considered as estimates.

Role in Pharmaceutical Synthesis: The Case of Trelagliptin

This compound serves as a crucial chiral precursor in the synthesis of several pharmaceuticals. A prominent example is its use in the manufacture of Trelagliptin , a long-acting DPP-4 inhibitor for the treatment of type 2 diabetes[5][6]. The synthesis involves the deprotection of the Cbz group to yield (R)-3-aminopiperidine, which is the key chiral fragment that interacts with the active site of the DPP-4 enzyme[5]. The stereochemistry at this position is critical for the drug's efficacy.

DPP-4 Inhibition and Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[7][8]. These hormones are released from the gut in response to food intake and play a vital role in regulating blood glucose levels.

The mechanism of action of DPP-4 inhibitors like Trelagliptin is centered on prolonging the activity of these incretin hormones[9][10]. By inhibiting DPP-4, Trelagliptin increases the circulating levels of active GLP-1 and GIP[8]. This leads to:

  • Enhanced glucose-dependent insulin secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose[11].

  • Suppressed glucagon secretion: GLP-1 also acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels[11].

  • Slowed gastric emptying: GLP-1 can slow the rate at which food leaves the stomach, which helps to reduce post-meal blood glucose spikes[11].

The overall effect is improved glycemic control in patients with type 2 diabetes.

DPP4_Inhibition_Pathway cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream cluster_TargetTissues Target Tissues Food Food Intake L_Cells Intestinal L-Cells Food->L_Cells stimulates GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) L_Cells->GLP1_GIP release Beta_Cells β-Cells GLP1_GIP->Beta_Cells stimulates Alpha_Cells α-Cells GLP1_GIP->Alpha_Cells inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is inactivated by Insulin Insulin Beta_Cells->Insulin secretes Glucagon Glucagon Alpha_Cells->Glucagon secretes Glucose_Uptake Increased Glucose Uptake (Muscle, Fat) Insulin->Glucose_Uptake Hepatic_Glucose Reduced Hepatic Glucose Production Glucagon->Hepatic_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Trelagliptin This compound (precursor to Trelagliptin) DPP4_Inhibitor Trelagliptin (DPP-4 Inhibitor) Trelagliptin->DPP4_Inhibitor is a precursor to DPP4_Inhibitor->DPP4 inhibits

DPP-4 Inhibition Pathway

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and sample availability.

Melting and Boiling Point Determination

Given that the racemic mixture is a viscous liquid, a boiling point determination would be more relevant. However, if a solid form of the (S)-enantiomer is obtained, a melting point determination would be appropriate.

Boiling Point Determination (Micro-method using a Thiele Tube):

  • Sample Preparation: A small amount (a few drops) of the liquid sample is placed in a small test tube or fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently and uniformly heated.

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.

  • Boiling Point Reading: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Boiling_Point_Determination cluster_workflow Boiling Point Determination Workflow A Place sample in fusion tube B Insert inverted sealed capillary A->B C Attach to thermometer and place in Thiele tube B->C D Heat Thiele tube side arm gently C->D E Observe for rapid stream of bubbles D->E F Remove heat and allow to cool slowly E->F G Record temperature when liquid enters capillary F->G

Boiling Point Determination Workflow
pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance. For an amino-containing compound like this compound, this involves titrating a solution of the compound with a strong acid.

  • Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility) to a known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The titrant, a standardized solution of a strong acid (e.g., 0.1 M HCl), is placed in a burette.

  • Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution (y-axis) against the volume of titrant added (x-axis).

  • pKa Determination: The pKa is determined from the half-equivalence point. The equivalence point is the point of maximum slope on the titration curve (the inflection point). The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.

pKa_Determination cluster_workflow pKa Determination by Potentiometric Titration A Prepare a solution of the compound of known concentration B Calibrate pH meter and immerse electrode in solution A->B C Titrate with a standardized strong acid (e.g., HCl) B->C D Record pH after each increment of acid addition C->D E Plot pH vs. volume of titrant added D->E F Identify the equivalence point (point of maximum slope) E->F G Determine the pH at the half-equivalence point F->G H pH at half-equivalence point = pKa G->H

pKa Determination Workflow
LogP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.

  • Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.

  • Solution Preparation: A known concentration of the compound is prepared in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A measured volume of the solution is mixed with a measured volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion

This compound is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its well-defined stereochemistry is pivotal for the biological activity of the final drug products, as exemplified by its role in the synthesis of the DPP-4 inhibitor Trelagliptin. While specific experimental physicochemical data for this enantiomer remains somewhat elusive in publicly available literature, established analytical protocols can be readily applied to determine these crucial parameters. A comprehensive understanding of its properties and its synthetic applications is invaluable for researchers and professionals engaged in the design and development of new therapeutic agents.

References

Navigating the Structural Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of (S)-benzyl 3-aminopiperidine-1-carboxylate, a key chiral intermediate in the synthesis of various bioactive molecules. Aimed at researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the compound's ¹H and ¹³C NMR spectra, detailed experimental protocols for data acquisition, and a visualized workflow for NMR analysis.

Core Data Presentation: ¹H and ¹³C NMR of this compound

The following tables summarize the theoretical ¹H and ¹³C NMR spectral data for this compound. This data is predicted based on the analysis of structurally similar compounds and established chemical shift principles.

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.38 - 7.28m5H-Ar-H
5.14s2H-CH ₂-Ph
4.05 - 3.95m1H-N-CH (ax)
3.85 - 3.75m1H-N-CH (eq)
3.10 - 3.00m1H-CH -NH₂
2.95 - 2.80m2H-N-CH
1.90 - 1.75m2H--CH ₂-
1.65 - 1.50m2H--CH ₂-
1.45br s2H-NH

Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
155.5C =O (Carbamate)
136.8Ar-C (Quaternary)
128.5Ar-C H
128.0Ar-C H
127.8Ar-C H
67.2C H₂-Ph
50.5C H-NH₂
46.0N-C H₂
44.5N-C H₂
32.5-C H₂-
24.0-C H₂-

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for the structural elucidation of this compound. The following is a generalized experimental protocol.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a 400 MHz (for ¹H) and 100 MHz (for ¹³C) spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer probe. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a line broadening factor of 0.3 Hz during Fourier transformation to improve signal-to-noise without significant resolution loss.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Apply a line broadening factor of 1-2 Hz during Fourier transformation.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

  • Structural Assignment: Correlate the chemical shifts, multiplicities, and integration values to the specific protons and carbons in the molecular structure of this compound. Two-dimensional NMR techniques such as COSY and HSQC can be employed for unambiguous assignments.

Visualized Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation in an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis and Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire 1H NMR Spectrum F->G H Acquire 13C NMR Spectrum F->H I Fourier Transformation G->I H->I J Phase and Baseline Correction I->J K Chemical Shift Referencing J->K L Integration and Peak Picking K->L M Assign Signals to Molecular Structure L->M N Structural Elucidation M->N O 2D NMR (COSY, HSQC) for Confirmation M->O O->N

In-Depth Technical Guide: (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-benzyl 3-aminopiperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold and defined stereochemistry make it a valuable component in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications. While its appearance as a white crystalline solid suggests a well-defined crystal lattice, detailed experimental crystallographic data is not publicly available in the searched scientific literature and databases as of December 2025. This document, therefore, focuses on the available chemical and synthetic information, presenting it in a structured format with detailed protocols and conceptual visualizations to aid researchers.

Compound Identification and Properties

This compound is a piperidine derivative featuring a benzyl carbamate protecting group on the ring nitrogen and an amine group at the chiral 3-position.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂[1][2]
Molecular Weight 234.29 g/mol [1][2]
CAS Number 876461-55-1[1]
Appearance White crystals (reported)
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[1]

Note: The appearance as "white crystals" is noted by suppliers, but specific crystal system and unit cell parameters have not been publicly reported.

Synthesis and Chemical Workflow

The synthesis of this compound and related 3-aminopiperidine derivatives often starts from readily available chiral precursors, such as amino acids. A common strategy involves the formation of the piperidine ring through cyclization, followed by the introduction and manipulation of protecting groups.

Conceptual Synthesis Workflow

G Conceptual Synthesis of (S)-3-Aminopiperidine Derivatives cluster_0 Starting Material cluster_1 Piperidine Ring Formation cluster_2 Final Product start Chiral Precursor (e.g., L-Glutamic Acid) ester Esterification & N-Protection start->ester 1. Esterification reduction Reduction to Diol ester->reduction 2. Reduction activation Activation of Hydroxyls (e.g., Tosylation) reduction->activation 3. Activation cyclization Intramolecular Cyclization with Amine activation->cyclization 4. Cyclization deprotection Deprotection of Amino Group cyclization->deprotection 5. Deprotection final_product (S)-3-Aminopiperidine Derivative deprotection->final_product

Caption: Generalized workflow for the synthesis of (S)-3-aminopiperidine derivatives.

Experimental Protocol: Synthesis of a 3-(N-Boc amino) piperidine derivative (A Representative Method)

This protocol is adapted from a reported synthesis of a related compound and illustrates the general steps involved.

  • Esterification and N-Protection: A chiral starting material like L-glutamic acid is converted to its corresponding diester, followed by the protection of the amino group (e.g., with a Boc group).

  • Reduction: The diester is reduced to a diol using a reducing agent like sodium borohydride in a suitable solvent (e.g., methanol).

  • Activation: The resulting diol is activated, for instance, by converting the hydroxyl groups to tosylates using p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Cyclization: The ditosylate is then reacted with an amine (e.g., benzylamine) to form the N-substituted piperidine ring through intramolecular cyclization.

  • Deprotection: The protecting group on the 3-amino position is removed under appropriate conditions to yield the final 3-aminopiperidine derivative.

Role in Drug Discovery and Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. The stereochemistry at the 3-position is often critical for the biological activity of the final drug molecule.

Application Workflow in Drug Discovery

G Role as a Chiral Building Block in Drug Discovery cluster_0 Synthetic Chemistry cluster_1 Drug Development Pipeline building_block This compound coupling Coupling Reactions (e.g., Amide Bond Formation) building_block->coupling modification Further Functionalization coupling->modification sar_studies Structure-Activity Relationship (SAR) Studies modification->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization api Active Pharmaceutical Ingredient (API) lead_optimization->api

Caption: Conceptual flow of utilizing the title compound in drug discovery.

The protected amine at the 1-position allows for selective reactions at the 3-amino group, such as amide bond formation or alkylation, to build more complex molecules. The benzyl carbamate (Cbz) group can be readily removed under standard hydrogenolysis conditions. This strategic use of protecting groups is fundamental in multi-step organic syntheses.

Purity Analysis

Ensuring the chemical and enantiomeric purity of this compound is critical for its application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Experimental Protocol: Purity Determination by HPLC-UV
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for purity analysis. For enantiomeric purity, a chiral column (e.g., Chiralpak series) is required.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for reversed-phase chromatography. For chiral separations, an isocratic mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is common.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often necessary due to the lack of a strong chromophore in the molecule itself, though the benzyl group allows for detection at higher wavelengths (around 254 nm).

  • Sample Preparation: A known concentration of the sample (e.g., 1 mg/mL) is prepared by dissolving it in the initial mobile phase composition.

Conclusion

This compound is a valuable chiral intermediate in organic synthesis, particularly for the development of new pharmaceuticals. While detailed crystallographic data remains elusive in the public domain, its chemical properties, synthetic routes, and applications are well-understood. The methodologies and workflows presented in this guide offer a technical overview for researchers and professionals working with this and related compounds. Future studies reporting the single-crystal X-ray diffraction data of this molecule would be a valuable addition to the scientific literature, providing deeper insights into its solid-state conformation and intermolecular interactions.

References

An In-depth Technical Guide on the Solubility of (S)-benzyl 3-aminopiperidine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-benzyl 3-aminopiperidine-1-carboxylate is a versatile chiral intermediate widely employed in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its rigid piperidine scaffold and defined stereochemistry make it a valuable component in medicinal chemistry for structure-activity relationship (SAR) studies.[1] A thorough understanding of its solubility in organic solvents is critical for its effective use in synthesis, purification, and formulation. This guide addresses the current knowledge gap regarding its quantitative solubility and provides a framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

PropertyValueReference
Molecular FormulaC₁₃H₁₈N₂O₂[4][5]
Molecular Weight234.29 g/mol [4][5]
AppearanceYellow viscous liquid[2]
Storage Conditions2-8°C, under inert atmosphere[5]

Predicted Solubility Profile

While quantitative solubility data for this compound is not found in the literature, a qualitative prediction can be made based on its molecular structure, which contains both polar (amine and carbamate groups) and non-polar (benzyl group and piperidine ring) moieties. The solubility of the parent heterocycle, piperidine, is well-documented; it is miscible with water and soluble in a wide array of organic solvents, including alcohols and ethers, but has limited solubility in non-polar solvents like hexane.[6]

Based on these structural considerations, the following solubility trends for this compound are anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as a related compound, (S)-tert-Butyl 3-aminopiperidine-1-carboxylate, is soluble in DMSO.[7] Good solubility is also predicted for polar protic solvents like methanol, ethanol, and isopropanol due to the potential for hydrogen bonding.

  • Moderate to High Solubility: Likely in solvents with intermediate polarity like acetone, acetonitrile, and tetrahydrofuran (THF), which can interact favorably with both the polar and non-polar regions of the molecule.

  • Moderate Solubility: Anticipated in less polar solvents such as dichloromethane and chloroform.

  • Low to Moderate Solubility: Expected in non-polar aromatic solvents like toluene and benzene.

  • Low Solubility: Predicted in non-polar aliphatic solvents such as hexane and cyclohexane.

A summary of the predicted qualitative solubility is provided in Table 2.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolHighHydrogen bonding with the amine and carbamate groups.
Polar AproticDMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions.
HalogenatedDichloromethane, ChloroformModerateGood solvation of the overall molecule.
EthersTetrahydrofuran (THF)Moderate to HighPolarity allows for interaction with the polar groups.
AromaticTolueneLow to ModerateInteraction with the benzyl group.
AliphaticHexane, CyclohexaneLowPredominantly non-polar nature of the solvent.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[1][8][9]

4.1. Materials and Equipment

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or other mechanical agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Analytical balance

  • Pipettes and tips

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution does not change significantly over time.[8]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 sep1 Settle excess solid equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute filtered solution sep2->quant1 quant2 Analyze by HPLC quant1->quant2 calc1 Determine concentration quant2->calc1 calc2 Calculate solubility (mg/mL or mol/L) calc1->calc2

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust qualitative assessment and a detailed experimental protocol for its determination. The predicted solubility profile suggests high solubility in polar solvents and lower solubility in non-polar solvents. By following the provided shake-flask methodology, researchers can generate the necessary quantitative data to support their work in pharmaceutical development and chemical synthesis. This will enable better-informed decisions regarding solvent selection for reactions, purifications, and formulation development.

References

An In-depth Technical Guide to the Stability and Storage of (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-benzyl 3-aminopiperidine-1-carboxylate, a key chiral building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug discovery and development applications. This document synthesizes available data on storage, potential degradation pathways, and analytical considerations.

Core Stability and Storage Recommendations

This compound requires controlled conditions to maintain its integrity. The primary recommended storage conditions are summarized in the table below. Adherence to these conditions is crucial to minimize degradation and preserve the compound's chemical and chiral purity.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1][2]To minimize thermal degradation and slow down potential chemical reactions.
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)[1]To prevent oxidation of the piperidine ring and other sensitive functionalities.
Light Keep in a dark place[1]To prevent photolytic degradation.
Container Tightly sealed containerTo protect from moisture and atmospheric oxygen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₂[2]
Molecular Weight 234.29 g/mol [2][3]
Appearance Off-white to light beige powder or solid
CAS Number 876461-55-1[2]

Potential Degradation Pathways

While specific forced degradation studies for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemical functionalities present in the molecule: the N-benzyloxycarbonyl (N-Cbz) group and the piperidine ring.

Hydrolysis of the N-Cbz Group

The N-Cbz protecting group is generally stable under neutral and basic conditions but can be susceptible to cleavage under strongly acidic or certain enzymatic conditions.

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions can lead to the cleavage of the carbamate bond, resulting in the formation of 3-aminopiperidine, benzyl alcohol, and carbon dioxide.

  • Base-Catalyzed Hydrolysis: While generally more stable to bases, prolonged exposure to strong basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis.

Oxidation of the Piperidine Ring

The piperidine ring, particularly the tertiary amine within the carbamate, can be susceptible to oxidation.

  • Oxidative Degradation: Exposure to atmospheric oxygen over extended periods or to oxidizing agents can lead to the formation of N-oxide derivatives or other oxidative degradation products.

Photodegradation

Aromatic compounds and amines can be sensitive to light.

  • Photolytic Cleavage: Exposure to UV or other high-energy light sources could potentially lead to the degradation of the molecule, possibly through radical mechanisms involving the benzyl group or the piperidine ring.

Thermal Degradation

Elevated temperatures can promote various degradation reactions.

  • Decarboxylation and other reactions: High heat can lead to the cleavage of the carbamate group and other complex degradation pathways.

The following diagram illustrates a hypothetical degradation pathway for this compound under stress conditions.

G Hypothetical Degradation Pathway main This compound hydrolysis Acidic Hydrolysis main->hydrolysis Strong Acid oxidation Oxidation main->oxidation Oxidizing Agents / O2 photolysis Photolysis main->photolysis UV Light thermal Thermal Stress main->thermal High Temperature deprotected (S)-3-Aminopiperidine + Benzyl Alcohol + CO2 hydrolysis->deprotected n_oxide N-Oxide Derivative oxidation->n_oxide photo_products Photolytic Products photolysis->photo_products thermal_products Thermal Degradation Products thermal->thermal_products G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc HPLC Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc peak_purity Peak Purity Assessment hplc->peak_purity method_validation Stability-Indicating Method Validated peak_purity->method_validation degradation_profile Degradation Profile Established peak_purity->degradation_profile start Prepare Sample of this compound start->acid start->base start->oxidation start->thermal start->photo

References

A Technical Guide to the Chiral Purity Analysis of (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-benzyl 3-aminopiperidine-1-carboxylate is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin, which are used in the management of type 2 diabetes. The stereochemistry of the 3-aminopiperidine core is paramount to the pharmacological activity and safety of the final active pharmaceutical ingredient (API). The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potential off-target effects. Therefore, the accurate determination and stringent control of the chiral purity of this compound are essential for ensuring the quality, safety, and batch-to-batch consistency of the final drug product.

This technical guide provides an in-depth overview of the analytical methodologies for determining the chiral purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC). It includes detailed experimental protocols, data presentation in tabular format, and visualizations of key workflows and processes to aid researchers in implementing robust and reliable analytical methods.

Analytical Methodologies for Chiral Purity Determination

The primary methods for the separation and quantification of enantiomers are chromatographic techniques. For this compound, the most common and well-established methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Chiral Supercritical Fluid Chromatography (Chiral SFC). Gas Chromatography (GC) can also be employed, often requiring derivatization to improve volatility.

A significant challenge in the analysis of 3-aminopiperidine derivatives is their weak ultraviolet (UV) absorbance, as they lack a strong chromophore. To overcome this, a common strategy is pre-column derivatization, where the amine is reacted with a UV-active agent to enhance its detectability.

Derivatization with Benzoyl Chloride

A widely used derivatization agent is benzoyl chloride, which reacts with the primary amine of the 3-aminopiperidine moiety to form a benzoyl amide. This derivative possesses a strong chromophore, making it readily detectable by UV-Vis detectors at wavelengths around 254 nm.

Experimental Protocols

Protocol 1: Derivatization of this compound with Benzoyl Chloride

This protocol is adapted from established methods for the derivatization of 3-aminopiperidine.[1]

Materials:

  • This compound sample

  • Dichloromethane (DCM), anhydrous

  • Benzoyl chloride

  • Triethylamine or other suitable non-nucleophilic base

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Weigh accurately approximately 23.4 mg (0.1 mmol) of the this compound sample and dissolve it in 5 mL of anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.1 equivalents of triethylamine to the solution.

  • Slowly add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 5 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl derivative.

  • The resulting derivative can be purified by column chromatography or used directly for HPLC analysis after being dissolved in the mobile phase.

Diagram: Derivatization Workflow

cluster_prep Sample Preparation cluster_workup Work-up Dissolve Sample Dissolve (S)-benzyl 3-aminopiperidine-1-carboxylate in Dichloromethane Cool Solution Cool to 0°C Dissolve Sample->Cool Solution Add Base Add Triethylamine Cool Solution->Add Base Add Derivatizing Agent Add Benzoyl Chloride Add Base->Add Derivatizing Agent Reaction Stir at 0°C to RT Add Derivatizing Agent->Reaction Quench Quench with Water Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate HPLC Analysis HPLC Analysis Concentrate->HPLC Analysis

Caption: Workflow for the derivatization of this compound.

Protocol 2: Chiral HPLC Analysis of N-Benzoyl-(S)-benzyl 3-aminopiperidine-1-carboxylate

The following HPLC method is based on conditions reported for the chiral separation of benzoylated 3-aminopiperidine and is expected to provide good resolution for the target analyte.[1]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Chiral stationary phase column

Chromatographic Conditions:

ParameterCondition
Column ChromTech CHIRAL-AGP, 150 x 4.6 mm, 5 µm
Mobile Phase 0.015 M Phosphate aqueous solution : Isopropanol (99:1, v/v)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Sample Preparation Dissolve the derivatized sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation

The following table presents representative data for the chiral separation of N-benzoyl-3-aminopiperidine enantiomers under various conditions, demonstrating the feasibility of this approach.[1] Similar performance is anticipated for the N-benzoyl derivative of this compound.

Table 1: Representative Chiral HPLC Separation Data for N-Benzoyl-3-aminopiperidine Enantiomers

ConditionMobile Phase (Aqueous Phosphate Buffer : Organic Solvent)(S)-enantiomer Retention Time (min)(R)-enantiomer Retention Time (min)Resolution (Rs)
A0.015 M : Isopropanol (99:1)10.212.5> 2.0
B0.015 M : Methanol (97:3)15.818.9> 2.0
C0.015 M : Acetonitrile (98:2)20.124.3> 2.0

Data adapted from a study on N-benzoyl-3-aminopiperidine.[1]

Alternative Analytical Techniques

While chiral HPLC is the most common method, other techniques can also be employed for the chiral purity analysis of this compound.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption. Polysaccharide-based chiral stationary phases are widely used in SFC.

Typical Chiral SFC Conditions:

  • Column: Chiralpak AD-H, Chiralcel OD-H, or similar polysaccharide-based CSP

  • Mobile Phase: Supercritical CO2 with a polar modifier such as methanol or ethanol, often with an amine additive like diethylamine.

  • Flow Rate: 2-5 mL/min

  • Back Pressure: 100-200 bar

  • Temperature: 30-40 °C

  • Detection: UV-Vis or Mass Spectrometry (MS)

Chiral Gas Chromatography (GC)

Chiral GC is suitable for volatile and thermally stable compounds. Derivatization is often necessary to increase the volatility of aminopiperidine derivatives.

Typical Chiral GC Conditions:

  • Column: Chiral capillary column (e.g., based on cyclodextrin derivatives)

  • Carrier Gas: Helium or Hydrogen

  • Injection: Split/splitless injector

  • Oven Program: Temperature gradient to elute the enantiomers

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Sources of Chiral Impurities

Understanding the potential sources of the undesired (R)-enantiomer is crucial for process control and optimization. Chiral impurities can be introduced through several pathways:

  • Starting Materials: The synthesis may begin with a chiral precursor that is not enantiomerically pure.

  • Racemization: Certain reaction conditions (e.g., harsh pH, high temperatures) can cause racemization at the chiral center.

  • Incomplete Resolution: If the synthesis involves a chiral resolution step, incomplete separation of enantiomers will result in chiral impurities.

  • Side Reactions: Non-stereospecific side reactions can sometimes lead to the formation of the undesired enantiomer.

Diagram: Chiral Purity Analysis Workflow

cluster_workflow Overall Workflow Sample Sample of (S)-benzyl 3-aminopiperidine-1-carboxylate Derivatization Derivatization (e.g., with Benzoyl Chloride) Sample->Derivatization Chromatographic Separation Chiral HPLC/SFC/GC Separation Derivatization->Chromatographic Separation Detection UV/MS/FID Detection Chromatographic Separation->Detection Data Analysis Data Acquisition and Integration Detection->Data Analysis Purity Calculation Calculation of Enantiomeric Excess (%ee) Data Analysis->Purity Calculation Report Report Purity Calculation->Report

Caption: General workflow for the determination of chiral purity.

Conclusion

The determination of the chiral purity of this compound is a critical aspect of quality control in the pharmaceutical industry. Chiral HPLC, often coupled with pre-column derivatization using agents like benzoyl chloride, provides a robust and reliable method for the separation and quantification of the (S) and (R) enantiomers. This guide has outlined detailed protocols and representative data to assist researchers and drug development professionals in establishing and validating analytical methods for this key chiral intermediate. By implementing rigorous analytical controls, the safety and efficacy of the final pharmaceutical products can be assured.

References

Commercial availability of (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and physicochemical properties of (S)-benzyl 3-aminopiperidine-1-carboxylate, a key chiral building block in pharmaceutical research and development.

Commercial Availability

This compound (CAS No. 876461-55-1) is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities generally reported to be 97% or higher. For larger quantities, direct inquiry with the suppliers is recommended.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/SpecificationStorage Conditions
BLDpharm876461-55-1C₁₃H₁₈N₂O₂234.29Not specified2-8°C, Keep in dark place, inert atmosphere
Dana Bioscience876461-55-1C₁₃H₁₈N₂O₂234.29Not specifiedNot specified
MySkinRecipes876461-55-1C₁₃H₁₈N₂O₂234.2997%2-8°C

Note: Purity specifications can vary between batches and suppliers. It is highly recommended to request a certificate of analysis (CoA) for lot-specific data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 876461-55-1
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Appearance Not consistently reported; may vary.
Storage Temperature 2-8°C

Experimental Protocols: Enzymatic Synthesis

A novel and efficient method for the synthesis of enantiopure Cbz-protected L-3-aminopiperidine (the (S)-enantiomer) has been reported, utilizing a one-pot enzymatic cascade.[1][2][3][4] This biocatalytic approach offers high enantiopurity and avoids the use of harsh reagents often employed in traditional synthetic routes.[1][2][3][4]

Materials:

  • N-Cbz-protected L-ornithinol

  • Galactose oxidase (GOase) variant

  • Imine reductase (IRED)

  • Sodium phosphate buffer (NaPi buffer), pH 7.5

  • General laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the N-Cbz-protected L-ornithinol substrate in NaPi buffer (pH 7.5).

  • Enzyme Addition: Add the selected galactose oxidase and imine reductase enzymes to the reaction mixture. The optimal enzyme variants and their concentrations should be determined through screening for maximal conversion.

  • Incubation: Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 16-48 hours. Reaction progress should be monitored by a suitable analytical technique, such as GC-FID.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the product. The specific work-up procedure may involve extraction with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the pure this compound.

Characterization:

The identity and purity of the synthesized product should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and, with a chiral column, the enantiomeric excess.

  • Mass Spectrometry (MS): To confirm the molecular weight.

The reported enzymatic cascade has been shown to produce the target compound with high enantiopurity, preserving the L-configuration from the starting amino acid-derived substrate.[1][2][3][4]

Visualizations

Experimental Workflow for Enzymatic Synthesis

Enzymatic_Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_purification Purification cluster_product Final Product cluster_analysis Analysis Start_Material N-Cbz-protected L-ornithinol Reaction Incubation (30°C, 200 rpm, 16-48h) Start_Material->Reaction Enzymes Galactose Oxidase & Imine Reductase Enzymes->Reaction Buffer NaPi Buffer (pH 7.5) Buffer->Reaction Workup Reaction Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product (S)-benzyl 3-aminopiperidine- 1-carboxylate Purification->Final_Product Analysis NMR, HPLC, MS Final_Product->Analysis

Caption: Workflow for the one-pot enzymatic synthesis of this compound.

Note on Signaling Pathways: As of the date of this guide, no specific signaling pathways involving this compound have been identified in the public scientific literature. This compound primarily serves as a chiral building block for the synthesis of more complex, biologically active molecules.[5][6][7][8][9] The biological activities of these downstream compounds would then be investigated, which may include interactions with various signaling pathways.

References

(S)-benzyl 3-aminopiperidine-1-carboxylate as a chiral building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-benzyl 3-aminopiperidine-1-carboxylate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical chiral building block in modern medicinal chemistry. Its rigid piperidine scaffold and defined stereochemistry are pivotal in the synthesis of a variety of pharmacologically active agents, most notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, as well as compounds targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical and physical properties, established synthetic and resolution methodologies, and its application in drug discovery, with a focus on the synthesis of Alogliptin. Detailed experimental protocols and a summary of quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of marketed drugs and clinical candidates due to its favorable pharmacokinetic and pharmacodynamic properties. The introduction of a chiral center at the 3-position of the piperidine ring, as seen in this compound, provides a vector for stereospecific interactions with biological targets, often leading to enhanced potency and selectivity. The benzyl carbamate (Cbz or Z) protecting group on the ring nitrogen offers robust protection during synthetic manipulations and can be readily removed under mild hydrogenolysis conditions, making it an ideal intermediate for multi-step syntheses.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 876461-55-1[2][3]
Molecular Formula C₁₃H₁₈N₂O₂[2][3]
Molecular Weight 234.29 g/mol [2][4]
Appearance Not specified, but related compounds are yellow viscous liquids or white solids.[5]
Storage Conditions 2-8°C, under inert atmosphere, protected from light.[3][6]
Purity Typically ≥97%[2]

Synthesis and Chiral Resolution

The enantiomerically pure (S)-3-aminopiperidine core can be accessed through several synthetic strategies, including asymmetric synthesis, resolution of a racemic mixture, or synthesis from a chiral pool starting material.

Asymmetric Synthesis using Transaminase

An enzymatic approach offers a green and highly selective method for the synthesis of chiral amines. A notable method involves the asymmetric synthesis of the (R)-enantiomer using a transaminase, which can be adapted for the (S)-enantiomer by selecting the appropriate enzyme.

Experimental Protocol: Asymmetric Synthesis of (R)-N-benzyloxycarbonyl-3-aminopiperidine [7]

  • Reaction Setup: To a solution of isopropylamine (10 g) in water (10 mL), the pH is adjusted to 8.0 with aqueous HCl under ice-bath cooling. Tetrahydrofuran (80 mL) is added, followed by dilution with 0.1 M, pH 9.0 Tris-HCl buffer (70 mL). The mixture is preheated to 30°C.

  • Substrate Addition: A solution of N-benzyloxycarbonyl-3-piperidone (5.0 g) in tetrahydrofuran (20 mL) is added to the reaction mixture.

  • Enzymatic Reaction: ω-transaminase lyophilized powder (0.1 g) and pyridoxal phosphate (PLP) (0.08 g) are added. The pH is maintained at 8.0 with 20% isopropylamine, and the reaction is stirred at 30°C for 40 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove solids. The filtrate is extracted three times with ethyl acetate. The combined organic layers are dried and concentrated to yield (R)-N-benzyloxycarbonyl-3-aminopiperidine.

  • Results: This method has been reported to produce the (R)-enantiomer with a yield of 90.4% and an enantiomeric excess (ee) of 99.7%.[7]

Chiral Resolution of Racemic 3-Aminopiperidine

Classical resolution of racemic 3-aminopiperidine using a chiral acid is a common and effective method to obtain the desired enantiomer.

Experimental Protocol: Resolution of 3-Aminopiperidine using D-Tartaric Acid [8]

  • Salt Formation: Racemic 3-aminopiperidine hydrochloride is treated with D-tartaric acid.

  • Diastereomeric Salt Separation: The diastereomeric salts are separated based on their differential solubility in a suitable solvent system.

  • Liberation of the Free Amine: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.

  • Results: This approach can yield (R)-3-aminopiperidine dihydrochloride with a high chiral purity (ee > 99.5%).[8]

Synthesis from Chiral Pool Starting Materials

L-glutamic acid, a readily available and inexpensive chiral starting material, can be converted to enantiomerically pure 3-amino piperidine derivatives through a multi-step synthesis.

General Workflow: Synthesis from L-Glutamic Acid

G A L-Glutamic Acid B Diesterification & Boc-Protection A->B C NaBH4 Reduction (Diol formation) B->C D Tosylation C->D E Cyclization with Benzylamine D->E F (S)-1-benzyl-3-(N-Boc-amino)piperidine E->F G A 6-chloro-3-methyluracil C N-Alkylation A->C B 2-(bromomethyl)benzonitrile B->C D 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile C->D F Nucleophilic Substitution D->F E (R)-3-aminopiperidine E->F G Alogliptin F->G G cluster_0 Pancreatic β-cell cluster_1 Bloodstream GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R DPP4 DPP-4 GLP1->DPP4 AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion PKA->Insulin Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Alogliptin Alogliptin Alogliptin->DPP4

References

The Pivotal Role of (S)-benzyl 3-aminopiperidine-1-carboxylate and its Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] This technical guide focuses on a particularly valuable chiral building block, (S)-benzyl 3-aminopiperidine-1-carboxylate, and its derivatives. We will explore its synthesis, its critical role in the structure of potent and selective enzyme inhibitors, and provide a detailed case study on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and synthetic workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction to the 3-Aminopiperidine Scaffold

The piperidine ring is a privileged structure in drug design, offering a versatile, conformationally flexible, and stable framework.[2] Its incorporation into drug candidates can enhance metabolic stability, improve membrane permeability, and modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, thereby improving overall druggability and pharmacokinetic (ADME) profiles.[1] The 3-aminopiperidine moiety, in particular, provides a key interaction point. The chiral amine can form critical salt bridges and hydrogen bonds with biological targets, making its stereochemistry essential for potent and selective binding.[3]

This compound serves as a protected, chiral synthon, allowing for the controlled, stereospecific introduction of the (R)-3-aminopiperidine pharmacophore into complex molecules.[3] This strategic protection and inherent chirality make it a highly sought-after intermediate in the synthesis of numerous clinically important compounds.

Synthesis and Chiral Resolution

The enantiomerically pure (R)-3-aminopiperidine core is paramount for the biological activity of many drugs, including the highly successful class of DPP-4 inhibitors.[3] While various synthetic routes exist, a common industrial approach involves the resolution of a racemic mixture of 3-aminopiperidine.

Experimental Protocol: Resolution of Racemic 3-Aminopiperidine

This protocol describes a classical resolution method using a chiral resolving agent to separate the desired (R)-enantiomer from a racemic mixture.

Objective: To obtain enantiomerically pure (R)-3-aminopiperidine from a racemic mixture via diastereomeric salt formation.

Materials:

  • Racemic 3-aminopiperidine

  • (R)-(-)-Mandelic acid (or another suitable chiral acid like N-tosyl-(S)-phenylalanine)

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in ethanol

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 3-aminopiperidine (1.0 eq) in methanol.

    • In a separate flask, dissolve (R)-(-)-mandelic acid (1.0 eq) in a minimal amount of methanol.

    • Slowly add the mandelic acid solution to the 3-aminopiperidine solution with stirring.

    • Allow the mixture to stand at room temperature. The less soluble diastereomeric salt, ((R)-3-aminopiperidinium (R)-mandelate), will begin to crystallize.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.

  • Recrystallization (Optional, for higher enantiomeric purity):

    • Dissolve the collected crystals in a minimal amount of hot methanol and allow them to cool slowly to room temperature to recrystallize.

    • Collect the purified crystals by vacuum filtration as described above. Repeat if necessary until the desired enantiomeric excess (e.e.) is achieved (monitor by chiral HPLC).

  • Liberation of the Free Amine:

    • Suspend the diastereomeric salt crystals in water and add an equal volume of dichloromethane.

    • Cool the mixture in an ice bath and add a 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 12).

    • Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-3-aminopiperidine as a free base.

  • Formation of the Dihydrochloride Salt (for stability and handling):

    • Dissolve the free base in a minimal amount of ethanol.

    • Cool in an ice bath and add a solution of HCl in ethanol dropwise until the solution is acidic.

    • The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.[3]

Application in Medicinal Chemistry: DPP-4 Inhibitors

A prime application of the chiral 3-aminopiperidine scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for treating type 2 diabetes mellitus.[3]

Mechanism of Action and Signaling Pathway

DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4] These hormones are released by the gut in response to food intake and are crucial for glucose homeostasis. They stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells in a glucose-dependent manner.[2] By inhibiting DPP-4, "gliptin" drugs increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[4] The (R)-3-aminopiperidine moiety is critical for binding to the S1 subsite of the DPP-4 enzyme, forming a key salt bridge with glutamic acid residue Glu205.

DPP4_Pathway Food Food Intake Gut Gut L-cells Food->Gut stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins releases DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Pancreas Pancreas Incretins->Pancreas Inactive Inactive Metabolites DPP4->Inactive degrades BetaCells β-cells Pancreas->BetaCells AlphaCells α-cells Pancreas->AlphaCells Insulin ↑ Insulin Secretion BetaCells->Insulin stimulates Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon suppresses BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose promotes glucose uptake Liver Liver Glucagon->Liver GlucoseProd ↓ Hepatic Glucose Production Liver->GlucoseProd leads to GlucoseProd->BloodGlucose Inhibitor (R)-3-Aminopiperidine-based DPP-4 Inhibitor Inhibitor->DPP4 inhibits

Caption: Mechanism of Action of DPP-4 Inhibitors.

Case Study: Alogliptin

Alogliptin is a potent and highly selective, non-covalent DPP-4 inhibitor.[1] Its structure features the critical (R)-3-aminopiperidine moiety, which anchors the molecule in the active site of the enzyme.

The following tables summarize key quantitative data for Alogliptin and other prominent DPP-4 inhibitors that utilize an aminopiperidine or structurally related pharmacophore.

Table 1: In Vitro Potency of DPP-4 Inhibitors

Compound IC₅₀ (nM) Selectivity vs DPP-8/DPP-9
Alogliptin ~6.9 >10,000-fold
Sitagliptin ~19 ~2,600-fold vs DPP-8
Saxagliptin ~50 ~400-fold vs DPP-8
Linagliptin ~1 >10,000-fold
Vildagliptin ~62 ~200-fold vs DPP-8

Data compiled from multiple sources.[1]

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of Alogliptin

Species Dose Tₘₐₓ (h) Cₘₐₓ (ng/mL) AUC₀₋ᵢₙf (ng·h/mL) Oral Bioavailability (%)
Rat 1 mg/kg 0.5 134 448 45%
Dog 1 mg/kg 1.0 258 2150 86%
Monkey 1 mg/kg 2.0 240 3380 72-88%
Human (Adult) 25 mg 2-4 ~112 ~1400 ~80%

Data compiled from multiple sources.[1][5][6]

Experimental Protocols

This protocol outlines the nucleophilic aromatic substitution reaction to couple the chiral amine with the pyrimidinedione core.

Objective: To synthesize Alogliptin by reacting 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile with (R)-3-aminopiperidine.

Alogliptin_Synthesis Start1 2-((6-chloro-3-methyl-2,4-dioxo- 3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Reaction Nucleophilic Aromatic Substitution (SNAr) Start1->Reaction Start2 (R)-3-aminopiperidine dihydrochloride Start2->Reaction Reagents Base (K₂CO₃) Solvent (Isopropanol/Water) Reagents->Reaction Conditions Product Alogliptin Reaction->Product yields

Caption: Final step in a common Alogliptin synthesis workflow.

Materials:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate A)

  • (R)-3-aminopiperidine dihydrochloride

  • Potassium Carbonate (K₂CO₃)

  • Isopropanol

  • Water

Procedure:

  • Reaction Setup:

    • In a reaction vessel, suspend Intermediate A and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.

    • Add potassium carbonate (approx. 2.5-3.0 equivalents) to the suspension.

  • Reaction:

    • Heat the mixture to reflux (approximately 80-90 °C) and maintain for several hours.

    • Monitor the reaction progress by HPLC until consumption of the starting material is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts (e.g., KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove the isopropanol.

    • The crude Alogliptin may precipitate from the remaining aqueous solution or can be extracted with a suitable organic solvent.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Alogliptin.

This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a test compound against the DPP-4 enzyme.

Objective: To measure the percent inhibition and calculate the IC₅₀ value of a test compound against human recombinant DPP-4.

Assay Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). DPP-4 cleaves the substrate, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC), which is detected at Ex/Em = 360/460 nm. An inhibitor will reduce the rate of AMC release.[7]

Materials:

  • Black, clear-bottom 96-well microplate

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Gly-Pro-AMC substrate

  • Test compound (e.g., Alogliptin) dissolved in DMSO

  • DPP-4 Inhibitor (for control, e.g., Sitagliptin)

  • Fluorescence microplate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 1-2 µL of each dilution to the appropriate wells of the 96-well plate.

    • Include wells for a positive control (known inhibitor), a negative control (DMSO vehicle, 100% activity), and a blank (no enzyme).

  • Enzyme Addition:

    • Dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold DPP-4 Assay Buffer.

    • Add 25 µL of the diluted enzyme solution to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.

    • Mix the plate gently and incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution of the Gly-Pro-AMC substrate in DPP-4 Assay Buffer.

    • Add 50 µL of the substrate solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence (Ex/Em = 360/460 nm) in kinetic mode, taking readings every 1-2 minutes for 30 minutes.[8]

  • Data Analysis:

    • Determine the reaction rate (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound and its deprotected derivative, (R)-3-aminopiperidine, are indispensable chiral building blocks in medicinal chemistry. Their utility is powerfully demonstrated in the synthesis of DPP-4 inhibitors, where the specific stereochemistry of the 3-aminopiperidine moiety is essential for achieving high potency and selectivity. The case of Alogliptin highlights how the incorporation of this scaffold contributes to a favorable pharmacological and pharmacokinetic profile. The protocols and data presented in this guide underscore the importance of this chemical entity and provide a valuable resource for chemists and pharmacologists engaged in the design and development of novel therapeutics.

References

The Versatile Scaffold: (S)-benzyl 3-aminopiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

(S)-benzyl 3-aminopiperidine-1-carboxylate has emerged as a critical chiral building block in medicinal chemistry, offering a versatile and stereochemically defined scaffold for the synthesis of a new generation of therapeutics. Its rigid piperidine core, coupled with a strategically protected amine, provides an ideal starting point for creating compounds that can precisely interact with biological targets. This technical guide delves into the applications of this valuable intermediate, with a primary focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and its broader potential in the discovery of novel agents for Central Nervous System (CNS) disorders.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.

PropertyValueReference
CAS Number 876461-55-1[1][2]
Molecular Formula C₁₃H₁₈N₂O₂[2]
Molecular Weight 234.29 g/mol [2]
Appearance Not specified, though related compounds are yellow viscous liquids or white crystals.
Storage 2-8°C[2]

Core Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The 3-aminopiperidine moiety is a key pharmacophore in several marketed DPP-4 inhibitors.[3] These "gliptins" have revolutionized the management of type 2 diabetes by preventing the degradation of incretin hormones, such as GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion. This compound serves as a crucial precursor to the chiral (R)-3-aminopiperidine core found in these drugs.

Prominent DPP-4 Inhibitors Derived from the 3-Aminopiperidine Scaffold
DrugDPP-4 IC₅₀Notes
Alogliptin 7 nMA potent and highly selective DPP-4 inhibitor.
Trelagliptin 4 nMA once-weekly DPP-4 inhibitor with high potency and selectivity.[4][5][6]
Linagliptin ~1 nMA highly potent DPP-4 inhibitor with a xanthine-based structure.[7][8]
Signaling Pathway of DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors is centered on the potentiation of the endogenous incretin system. The following diagram illustrates this signaling cascade.

DPP4_Signaling_Pathway cluster_ingestion Food Ingestion cluster_incretin Incretin System cluster_pancreas Pancreatic Response cluster_liver Hepatic Glucose Production cluster_dpp4 DPP-4 Action & Inhibition Food Food Intestinal L-cells Intestinal L-cells Food->Intestinal L-cells Stimulates GLP-1_GIP GLP-1 & GIP (Active Incretins) Intestinal L-cells->GLP-1_GIP Release Pancreatic Beta-cells Pancreatic Beta-cells GLP-1_GIP->Pancreatic Beta-cells Stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1_GIP->Pancreatic Alpha-cells Inhibits DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 Degraded by Insulin_Secretion ↑ Insulin Secretion Pancreatic Beta-cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreatic Alpha-cells->Glucagon_Secretion Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites DPP4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin, Trelagliptin) DPP4_Inhibitor->DPP4 Inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

Expanding Horizons: Central Nervous System (CNS) Applications

The rigid piperidine scaffold is a privileged structure in CNS drug discovery, known to impart favorable properties such as metabolic stability and the ability to cross the blood-brain barrier. Derivatives of 3-aminopiperidine are being explored for their potential to modulate key neurotransmitter systems.

While specific drugs derived directly from this compound for CNS targets are not as prominently documented in the public domain as DPP-4 inhibitors, the broader class of aminopiperidine derivatives has shown significant promise. For instance, related structures like 4-benzylpiperidine carboxamides have been investigated as triple reuptake inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

Quantitative Data for a Related Piperidine Scaffold

The following table presents IC₅₀ values for a series of 4-benzylpiperidine carboxamides, illustrating the potential of the piperidine core in modulating monoamine transporters. It is important to note that this is a different, yet structurally related, scaffold.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
8k 1.83.528.1
7j 5.21.9>10000

Data from a study on 4-benzylpiperidine carboxamides.

Furthermore, derivatives of 3-hydroxypiperidine, a closely related analog, have been synthesized and evaluated as potent ligands for dopamine D4 and sigma 1 receptors, with reported Ki values in the nanomolar range.[9][10] This highlights the adaptability of the substituted piperidine scaffold for various CNS targets.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in drug discovery research. Below are representative procedures for the synthesis of a DPP-4 inhibitor using a 3-aminopiperidine intermediate and an in vitro assay to determine DPP-4 inhibitory activity.

Synthesis of a DPP-4 Inhibitor Intermediate

The following diagram outlines a general workflow for the synthesis of a DPP-4 inhibitor, starting from the deprotection of this compound to yield the key (R)-3-aminopiperidine intermediate, followed by coupling with a heterocyclic core.

Synthesis_Workflow Start (S)-benzyl 3-aminopiperidine-1-carboxylate Deprotection Deprotection (e.g., Hydrogenolysis) Start->Deprotection Intermediate (R)-3-aminopiperidine (or its salt) Deprotection->Intermediate Coupling Nucleophilic Substitution Intermediate->Coupling Product DPP-4 Inhibitor (e.g., Alogliptin) Coupling->Product Reactant Substituted Heterocycle (e.g., 2-chloromethyl-benzonitrile derivative) Reactant->Coupling Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Final_Product Pure DPP-4 Inhibitor Purification->Final_Product

Caption: General Synthetic Workflow for a DPP-4 Inhibitor.

Representative Protocol for the Synthesis of Alogliptin:

This protocol is a generalized representation based on published synthetic routes.[2][11]

  • Preparation of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile:

    • To a stirred solution of 6-chloro-3-methyluracil in a suitable solvent such as DMF, add a base like potassium carbonate.

    • Add 2-(bromomethyl)benzonitrile to the mixture.

    • Heat the reaction mixture (e.g., 60-80 °C) and monitor for completion using TLC or HPLC.

    • Upon completion, the product is isolated by precipitation in water, followed by filtration and drying.

  • Synthesis of Alogliptin:

    • Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride (obtainable from this compound via deprotection) in a mixture of isopropanol and water.[2]

    • Add a base, such as potassium carbonate or sodium carbonate, to the suspension.[2][11]

    • Heat the mixture to reflux and monitor the reaction by HPLC until completion.[2]

    • After cooling, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude Alogliptin can be purified by recrystallization or column chromatography.

In Vitro DPP-4 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a test compound against DPP-4.[1][12][13][14]

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound solution (or positive control/vehicle), and the DPP-4 enzyme solution.

  • Incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in kinetic mode for a set duration (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction (slope of fluorescence versus time).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a cornerstone chiral building block in contemporary drug discovery. Its application in the synthesis of potent and selective DPP-4 inhibitors has had a profound impact on the treatment of type 2 diabetes. Furthermore, the inherent drug-like properties of the aminopiperidine scaffold continue to make it an attractive starting point for the development of novel therapeutics targeting the central nervous system. The synthetic versatility and established biological relevance of this compound ensure its continued importance in the quest for new and improved medicines.

References

The Piperidine Scaffold: A Cornerstone of Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of pharmaceutical research and development. Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold," a core structural framework present in a vast and diverse array of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of piperidine derivatives in pharmaceutical research, detailing their synthesis, pharmacological activities, and therapeutic applications, with a focus on quantitative data, experimental methodologies, and visual representations of key biological processes.

The Ubiquitous Piperidine: A Privileged Scaffold in Medicinal Chemistry

The prevalence of the piperidine ring in pharmaceuticals is a testament to its advantageous characteristics. Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets.[1] Furthermore, the basic nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility, membrane permeability, and receptor binding. These features contribute to the favorable pharmacokinetic and pharmacodynamic profiles of many piperidine-containing drugs.[2]

Therapeutic Applications: A Broad Spectrum of Activity

Piperidine derivatives have demonstrated efficacy across a wide range of therapeutic areas, including but not limited to:

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a key component of numerous drugs targeting the CNS, including analgesics, antipsychotics, and treatments for neurodegenerative diseases.[2]

  • Oncology: A growing number of piperidine-based compounds are being investigated and utilized as anticancer agents, targeting various pathways involved in tumor growth and proliferation.

  • Infectious Diseases: The piperidine moiety is found in various antimicrobial and antiviral agents.

Key Therapeutic Targets and Representative Drugs

The therapeutic utility of piperidine derivatives stems from their ability to interact with a multitude of biological targets. This section explores some of the most significant targets and provides quantitative data for representative compounds.

Opioid Receptors: The Quest for Potent Analgesics

The piperidine core is central to the development of potent opioid receptor modulators, most notably the highly potent analgesic, fentanyl, and its analogs. These compounds primarily target the mu (μ)-opioid receptor to elicit their analgesic effects.

Table 1: Binding Affinities of Fentanyl and its Analogs for the Mu-Opioid Receptor

CompoundIC50 (nM)Reference
Fentanyl1.23[3]
Carfentanil0.19[3]
3",4"-Dimethoxyfentanyl977.2[3]
Acyclic Fentanyl Analog60.25[3]
Dopamine Transporter: Modulating Neurotransmission

Piperidine derivatives are prominent in the development of dopamine transporter (DAT) inhibitors, which are investigated for the treatment of various neurological and psychiatric disorders.

Table 2: Binding Affinities of Piperidine Derivatives for the Dopamine Transporter

CompoundKi (nM)Reference
GBR 12909 Analog 198.5[4]
GBR 12909 Analog 1077[4]
GBR 12909 Analog 1728[4]
4,4-difluoro-3-(phenoxymethyl)piperidine 7a140 - 320[5]
4,4-difluoro-3-(phenoxymethyl)piperidine 9j96[6]
Acetylcholinesterase: A Target for Alzheimer's Disease

Donepezil, a leading treatment for Alzheimer's disease, is a piperidine derivative that functions as an acetylcholinesterase (AChE) inhibitor, thereby increasing acetylcholine levels in the brain.

Table 3: Inhibitory Activity of Donepezil and its Analogs against Acetylcholinesterase

CompoundIC50 (µM) for eeAChEReference
Donepezil Analog 17< 1[7]
Donepezil Analog 20< 1[7]
Donepezil Analog 15< 1[7]
Donepezil Analog 18< 1[7]
Donepezil Analog 19< 1[7]
Donepezil-based agent w180.220[8]
CCR5 Receptor: A Target for HIV-1 Entry Inhibition

Piperidine-containing compounds have been successfully developed as CCR5 receptor antagonists, which block the entry of the HIV-1 virus into host cells.

Table 4: Anti-HIV-1 Activity of Piperidine-Based CCR5 Antagonists

CompoundEC50 (nM)Reference
Piperidine-4-carboxamide 11f0.59[9]
Piperidine 1973.01[10]
Anticancer Activity

The piperidine scaffold is a versatile platform for the design of novel anticancer agents targeting various cancer cell lines.

Table 5: Cytotoxic Activity of Piperidine Derivatives against Cancer Cell Lines

CompoundTarget Cell LineIC50 (µM)Reference
R¹ = 4-trifluoromethylbenzyl derivativeHCT-116, MCF-7, HeLa3.6 - 11.0[11]
Benzoxazole-appended piperidineMCF-71.66 - 12.10[12]
Benzoxazole-appended piperidineMDA-MB-2317.31 - 33.32[12]
Chalcone derivative 6fHeLa6.52 ± 0.42[12]
Chalcone derivative 6fSiHa7.88 ± 0.52[12]

Synthesis of Piperidine Derivatives: Key Methodologies

The construction of the piperidine ring is a fundamental aspect of medicinal chemistry. Various synthetic strategies have been developed to access this important scaffold.

Reductive Amination and Cyclization

A common and efficient method for constructing the piperidine ring involves the reductive amination of a suitable dicarbonyl compound or a related precursor with an amine, followed by cyclization.

G General Workflow for Piperidine Synthesis via Reductive Amination start Dicarbonyl Compound (e.g., Glutaraldehyde) reductive_amination Reductive Amination start->reductive_amination amine Primary Amine (R-NH2) amine->reductive_amination intermediate Acyclic Intermediate reductive_amination->intermediate cyclization Intramolecular Cyclization intermediate->cyclization piperidine Substituted Piperidine cyclization->piperidine

Caption: Reductive Amination and Cyclization Workflow.

Detailed Synthesis of Fentanyl

The synthesis of fentanyl, a potent analgesic, typically involves a multi-step process starting from commercially available precursors. An optimized three-step synthesis is outlined below.[13]

  • Alkylation of 4-piperidone: 4-Piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of cesium carbonate to yield N-phenylethylpiperidin-4-one.[13]

  • Reductive Amination: The resulting piperidone undergoes reductive amination with aniline, mediated by sodium triacetoxyborohydride, to form N-[1-(2-phenylethyl)-4-piperidinyl]aniline.[13]

  • Acylation: The final step involves the acylation of the secondary amine with propionyl chloride in the presence of a non-nucleophilic base to afford fentanyl.[13]

G Optimized Synthetic Pathway for Fentanyl start 4-Piperidone Monohydrate HCl alkylation Alkylation (2-(Bromoethyl)benzene, Cs2CO3) start->alkylation piperidone N-Phenylethylpiperidin-4-one alkylation->piperidone reductive_amination Reductive Amination (Aniline, NaBH(OAc)3) piperidone->reductive_amination amine_precursor N-[1-(2-phenylethyl)-4-piperidinyl]aniline reductive_amination->amine_precursor acylation Acylation (Propionyl Chloride, Hunig's Base) amine_precursor->acylation fentanyl Fentanyl acylation->fentanyl

Caption: Optimized Synthetic Pathway for Fentanyl.

Detailed Synthesis of Donepezil

The industrial synthesis of donepezil, an acetylcholinesterase inhibitor, often involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde.[14][15]

  • Condensation: 5,6-Dimethoxy-1-indanone is reacted with 1-benzyl-4-piperidinecarboxaldehyde in the presence of a base such as sodium hydroxide in methanol.[15]

  • Dehydration: The resulting aldol adduct is then dehydrated, often facilitated by an acid, to form the enone intermediate.[15]

  • Reduction: The double bond of the enone is subsequently reduced, for example, using catalytic hydrogenation with Raney nickel, to yield donepezil.[15]

G Industrial Synthetic Pathway for Donepezil indanone 5,6-Dimethoxy-1-indanone condensation Aldol Condensation (NaOH, Methanol) indanone->condensation aldehyde 1-Benzyl-4-piperidine- carboxaldehyde aldehyde->condensation aldol_adduct Aldol Adduct condensation->aldol_adduct dehydration Dehydration (Methane Sulfonic Acid) aldol_adduct->dehydration enone Enone Intermediate dehydration->enone reduction Reduction (Raney Nickel, H2) enone->reduction donepezil Donepezil reduction->donepezil

Caption: Industrial Synthetic Pathway for Donepezil.

Experimental Protocols for Biological Evaluation

The pharmacological activity of piperidine derivatives is assessed through a variety of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Enzyme Inhibition Assay: Acetylcholinesterase

The inhibitory activity of compounds against acetylcholinesterase is commonly determined using the spectrophotometric method developed by Ellman.[16]

Principle: This assay measures the enzymatic activity of AChE through the hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other sources)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer and 20 µL of DTNB solution to each well.

  • Initiate the reaction by adding 20 µL of the AChE solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Start the measurement by adding 20 µL of ATCI solution to each well.

  • Measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 10 minutes).

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Workflow for Acetylcholinesterase Inhibition Assay prepare Prepare Reagents (AChE, ATCI, DTNB, Buffer) plate Add Reagents to 96-well Plate (Buffer, DTNB, Test Compound) prepare->plate add_enzyme Add AChE Solution plate->add_enzyme incubate Incubate at 37°C for 15 min add_enzyme->incubate add_substrate Add ATCI Solution incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Acetylcholinesterase Inhibition Assay Workflow.

Receptor Binding Assay: Opioid Receptor

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. This protocol describes a competitive binding assay for the mu-opioid receptor.[17]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]fentanyl) for binding to the opioid receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Rat brain membrane preparation (or cell lines expressing the opioid receptor)

  • Radiolabeled ligand (e.g., [³H]fentanyl)

  • Unlabeled ligand (for determining non-specific binding)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In test tubes, combine the membrane preparation, radiolabeled ligand, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding by the test compound at each concentration.

  • Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

G Workflow for Opioid Receptor Binding Assay prepare Prepare Reagents (Membranes, Radioligand, Buffers) incubate Incubate (Membranes + Radioligand + Test Compound) prepare->incubate filter Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Calculate Ki from IC50 count->analyze

Caption: Opioid Receptor Binding Assay Workflow.

Signaling Pathways

Piperidine derivatives exert their pharmacological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Acetylcholinesterase Inhibition and Cholinergic Signaling

Donepezil enhances cholinergic neurotransmission by inhibiting the breakdown of acetylcholine in the synaptic cleft.

G Cholinergic Synapse and the Action of Donepezil cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh ACh_receptor Acetylcholine Receptor ACh_release->ACh_receptor ACh Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolysis Donepezil Donepezil (Piperidine Derivative) Donepezil->AChE Inhibition signal_transduction Signal Transduction ACh_receptor->signal_transduction

Caption: Mechanism of Action of Donepezil.

Conclusion and Future Directions

The piperidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural and physicochemical properties make it an ideal starting point for the design of molecules targeting a wide array of biological entities. Future research in this area will likely focus on the development of more selective and potent piperidine derivatives with improved safety profiles. The application of novel synthetic methodologies, including flow chemistry and biocatalysis, will undoubtedly accelerate the discovery of next-generation piperidine-based drugs. Furthermore, a deeper understanding of the intricate roles of piperidine-containing molecules in complex biological pathways will pave the way for innovative therapeutic strategies for a multitude of diseases. The enduring legacy of the piperidine ring in pharmaceutical research is a testament to the power of a simple chemical scaffold to yield profound therapeutic benefits.

References

Methodological & Application

Application Note: Synthesis of Substituted Piperidines Using (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Piperidine scaffolds are among the most prevalent heterocyclic structures found in pharmaceuticals and natural products, playing a significant role in modern drug design.[1][2] Their derivatives are key components in numerous drug classes, highlighting the need for robust and efficient synthetic methods to access structurally diverse and stereochemically pure piperidines.[2][3][4] (S)-benzyl 3-aminopiperidine-1-carboxylate is a versatile chiral building block for synthesizing these complex molecules.[5][6] Its structure features a Cbz-protected ring nitrogen and a reactive primary amino group at the C-3 position, allowing for sequential and regioselective functionalization to create a library of substituted piperidine analogs.[7]

This application note provides detailed protocols for the derivatization of this compound at both the exocyclic amine and the ring nitrogen, including N-acylation, N-alkylation, and Cbz-deprotection steps.

G cluster_main Overall Synthetic Strategy cluster_path1 Pathway A: C-3 Amine Functionalization cluster_path2 Pathway B: N-1 Ring Nitrogen Functionalization start (S)-benzyl 3-aminopiperidine-1-carboxylate p1_react N-Acylation or N-Alkylation start->p1_react p2_deprotect Cbz Deprotection (e.g., Hydrogenolysis) start->p2_deprotect p1_prod C-3 Functionalized Piperidine Derivative p1_react->p1_prod p2_intermediate (S)-3-aminopiperidine p2_deprotect->p2_intermediate p2_react N-Alkylation or N-Acylation of Ring N p2_intermediate->p2_react p2_prod N-1 Functionalized Piperidine Derivative p2_react->p2_prod

Figure 1: General synthetic strategies for derivatizing this compound.

Functionalization of the C-3 Exocyclic Amine

The primary amino group at the C-3 position is highly nucleophilic and can be readily functionalized through standard methods such as N-acylation, and reductive amination.

Protocol: N-Acylation of the C-3 Amine

This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride in the presence of a non-nucleophilic base.

G cluster_workflow Experimental Workflow: N-Acylation start Dissolve starting material & base in anhydrous DCM step1 Cool reaction mixture to 0 °C start->step1 step2 Add acyl chloride dropwise step1->step2 step3 Warm to room temperature & stir for 2-4 hours step2->step3 step4 Monitor reaction by TLC/LC-MS step3->step4 step5 Quench with saturated aq. NaHCO3 solution step4->step5 step6 Perform aqueous workup: Separate layers, wash organic phase, dry, and filter step5->step6 step7 Concentrate in vacuo step6->step7 end Purify by column chromatography step7->end

Figure 2: Step-by-step workflow for the N-acylation of the C-3 primary amine.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated piperidine derivative.

Protocol: Reductive Amination of the C-3 Amine

This protocol outlines the formation of a secondary amine at the C-3 position by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the resulting imine/enamine.

Materials:

  • This compound

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[8]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.[8]

  • Continue stirring at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the N-alkylated product.

Reaction TypeReagentsSolventTypical YieldReference
N-AcylationAcetyl Chloride, TEADCM>90%General Method
Reductive AminationBenzaldehyde, NaBH(OAc)₃DCE70-85%[8]
N-AlkylationBenzyl Bromide, K₂CO₃DMF60-80%[9]

Table 1: Summary of C-3 Amine Functionalization Reactions.

Functionalization of the N-1 Ring Nitrogen

Modification of the piperidine ring nitrogen first requires the removal of the carbobenzyloxy (Cbz) protecting group. The most common method is palladium-catalyzed hydrogenolysis, which is clean and efficient.[10] However, for substrates with sensitive, reducible functional groups, alternative methods like acid-mediated or thiol-mediated deprotection can be employed.[11][12]

Protocol: Cbz Deprotection via Hydrogenolysis

This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst.

Materials:

  • Cbz-protected piperidine derivative

  • Palladium on carbon (10% Pd/C, ~5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite™

Procedure:

  • Dissolve the Cbz-protected piperidine in MeOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with H₂ gas (this cycle should be repeated three times).

  • Stir the mixture vigorously under an atmosphere of H₂ (typically a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[10]

  • Once complete, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.

  • Rinse the pad with additional MeOH.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected 3-aminopiperidine derivative, which can often be used in the next step without further purification.

Protocol: N-Alkylation of the Deprotected Piperidine Ring

After Cbz removal, the secondary amine of the piperidine ring can be functionalized.

G cluster_workflow Workflow: Cbz Deprotection & N-Alkylation start Perform Cbz deprotection via hydrogenolysis step1 Filter catalyst & concentrate to get crude amine start->step1 step2 Dissolve amine & base (K2CO3) in anhydrous DMF step1->step2 step3 Add alkyl halide (e.g., R-Br) step2->step3 step4 Heat reaction mixture (e.g., 60-80 °C) step3->step4 step5 Monitor reaction by TLC/LC-MS step4->step5 step6 Perform aqueous workup: Dilute with water, extract with EtOAc step5->step6 step7 Wash, dry, and concentrate organic phase step6->step7 end Purify by column chromatography step7->end

Figure 3: Workflow for the sequential Cbz deprotection and N-alkylation of the piperidine ring.

Materials:

  • Deprotected 3-aminopiperidine derivative (from step 2.1)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[9]

Procedure:

  • Dissolve the crude deprotected piperidine (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.

  • Add the alkyl halide (1.1 eq) to the stirred suspension.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the N-1, C-3 disubstituted piperidine.

StepReaction TypeReagentsSolventKey ConsiderationsReference
1Cbz Deprotection10% Pd/C, H₂MeOHCatalyst is flammable; perform under inert atmosphere.[10]
2N-AlkylationAlkyl Halide, K₂CO₃DMFAnhydrous conditions are preferred for best results.[9]

Table 2: Summary of N-1 Ring Nitrogen Functionalization.

This compound is an excellent chiral precursor for the synthesis of diverse, substituted piperidines. The protocols outlined provide reliable methods for the selective functionalization of both the exocyclic C-3 amine and the ring N-1 nitrogen. These strategies enable the rapid generation of compound libraries essential for structure-activity relationship (SAR) studies in drug discovery and development.

References

Asymmetric Synthesis with (S)-benzyl 3-aminopiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-benzyl 3-aminopiperidine-1-carboxylate is a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the development of pharmaceutical agents. Its rigid piperidine scaffold and defined stereochemistry at the C3 position make it an important synthon for creating enantiomerically pure compounds with specific biological activities. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen allows for selective manipulation of the primary amino group, enabling its use in a variety of chemical transformations.

These application notes provide an overview of the utility of this compound in asymmetric synthesis, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. Detailed experimental protocols for key transformations are provided to guide researchers in the effective use of this versatile chiral building block.

Application in the Synthesis of DPP-4 Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Many potent and selective DPP-4 inhibitors feature a chiral 3-aminopiperidine moiety as a key pharmacophoric element, which interacts with the active site of the enzyme.

This compound serves as a key precursor for the synthesis of the chiral amine component of several DPP-4 inhibitors, including Alogliptin. The general synthetic strategy involves the nucleophilic substitution of a leaving group on a heterocyclic core with the primary amine of the piperidine derivative.

Experimental Workflow: Synthesis of an Alogliptin Analogue

The following diagram outlines the general workflow for the synthesis of a DPP-4 inhibitor using this compound.

G A Heterocyclic Core (e.g., 2-chloropyrimidine derivative) C Nucleophilic Aromatic Substitution A->C B This compound B->C D Protected DPP-4 Inhibitor Analogue C->D E Deprotection (Hydrogenolysis) D->E F Final DPP-4 Inhibitor Analogue E->F

Caption: General synthetic workflow for DPP-4 inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzyl (S)-3-((6-(2-cyanobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)amino)piperidine-1-carboxylate (Alogliptin Analogue Precursor)

This protocol describes the nucleophilic aromatic substitution reaction between this compound and a suitable heterocyclic electrophile, a key step in the synthesis of Alogliptin and its analogues.

Materials:

  • This compound

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1.0 eq) in DMF, add this compound (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile303.731.0
This compound234.291.1
Potassium carbonate138.212.0

Table 1: Reactants and reagents for the synthesis of the Alogliptin analogue precursor.

Protocol 2: Deprotection of the Cbz Group

This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group to yield the final DPP-4 inhibitor analogue.

Materials:

  • Benzyl (S)-3-((6-(2-cyanobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)amino)piperidine-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected intermediate (1.0 eq) in methanol.

  • Add 10% Pd/C (10% by weight of the starting material) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the final DPP-4 inhibitor analogue.

Reactant/ReagentMolecular Weight ( g/mol )
Benzyl (S)-3-((6-(2-cyanobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)amino)piperidine-1-carboxylate501.55
10% Palladium on carbonN/A

Table 2: Reactants and reagents for the Cbz deprotection step.

Signaling Pathway Diagrams

The biological activity of the synthesized compounds can be understood in the context of specific signaling pathways. The following diagrams illustrate the mechanism of action of DPP-4 inhibitors and the Janus Kinase (JAK) signaling pathway, which is relevant to other therapeutic areas where chiral piperidines are employed.

DPP-4 Inhibition and GLP-1 Signaling Pathway

G cluster_0 Pancreatic β-cell cluster_1 Bloodstream A GLP-1 B GLP-1 Receptor A->B binds G DPP-4 Enzyme A->G degrades C Adenylate Cyclase B->C activates D cAMP C->D produces E Protein Kinase A (PKA) D->E activates F Insulin Secretion E->F stimulates H Inactive GLP-1 G->H I (S)-3-aminopiperidine -based Inhibitor I->G inhibits

Caption: DPP-4 inhibition enhances GLP-1 signaling.

Janus Kinase (JAK) Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Cytokine B Cytokine Receptor A->B binds C JAK B->C activates D STAT C->D phosphorylates E Phosphorylated STAT Dimer D->E dimerizes G DNA E->G binds to F JAK Inhibitor (e.g., Tofacitinib) F->C inhibits H Gene Transcription G->H initiates

Caption: Overview of the JAK-STAT signaling pathway.

Application Notes and Protocols: N-Alkylation Reactions of (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of the 3-amino group of (S)-benzyl 3-aminopiperidine-1-carboxylate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of active pharmaceutical ingredients (APIs) where the stereochemistry and substitution of the piperidine ring are crucial for biological activity.[1][2] The presence of the benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen allows for selective N-alkylation at the 3-amino position.[2]

Two primary methods for the N-alkylation of the 3-amino group are presented: Direct N-Alkylation with alkyl halides and N-Alkylation via Reductive Amination with carbonyl compounds. The choice of method depends on the desired substituent, the required reaction conditions, and the availability of starting materials.

Core Concepts and Strategies

The selective N-alkylation of this compound at the 3-amino position is achieved due to the Cbz protection of the piperidine nitrogen. This directing group deactivates the piperidine nitrogen towards alkylation, thus enabling the functionalization of the exocyclic primary amine.

Direct N-Alkylation: This method involves the reaction of the primary amine with an alkyl halide in the presence of a base. It is a straightforward approach, but care must be taken to control the stoichiometry to minimize potential over-alkylation.

Reductive Amination: This is a milder and often more selective method that proceeds in two steps: the formation of an imine intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction with a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This method is particularly useful for introducing a wide variety of substituents and avoids the formation of quaternary ammonium salts.

Applications in Drug Development

N-alkylated derivatives of 3-aminopiperidines are key structural motifs in a range of biologically active molecules. The ability to introduce diverse substituents at the 3-amino position allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. These derivatives are integral to the synthesis of compounds targeting various therapeutic areas, including but not limited to, enzyme inhibitors and central nervous system (CNS) agents.

Quantitative Data Summary

The following table summarizes representative quantitative data for the N-alkylation reactions of N-protected 3-aminopiperidine derivatives. The data for this compound is based on analogous reactions reported in the literature.

Reaction TypeAlkylating/Carbonyl AgentProductSolventReducing Agent (if applicable)Reaction Time (h)Temperature (°C)Yield (%)Reference (Analogous Reaction)
Direct N-Alkylation Benzyl bromide(S)-benzyl 3-(benzylamino)piperidine-1-carboxylateDMFN/A12-24RT60-70[4]
Reductive Amination Benzaldehyde(S)-benzyl 3-(benzylamino)piperidine-1-carboxylateDichloromethaneNaBH(OAc)₃4-12RT56-62[3]
Reductive Amination Ethyl glyoxylate(S)-benzyl 3-((2-ethoxy-2-oxoethyl)amino)piperidine-1-carboxylateDichloromethaneNaBH(OAc)₃4RT56-62[3]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the direct N-benzylation of the 3-amino group of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure (S)-benzyl 3-(benzylamino)piperidine-1-carboxylate.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol details the N-benzylation of the 3-amino group of this compound using reductive amination.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane.

  • Stir the reaction for 30 minutes at room temperature to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[3]

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.[3]

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired (S)-benzyl 3-(benzylamino)piperidine-1-carboxylate.

Visualizations

Chemical Transformation Pathways

Direct_N_Alkylation reactant This compound product (S)-benzyl 3-(benzylamino)piperidine-1-carboxylate reactant->product Direct Alkylation reagent Benzyl Bromide (R-X) reagent->product base Base (e.g., K₂CO₃) base->product

Caption: Direct N-Alkylation Pathway.

Reductive_Amination reactant This compound intermediate Imine Intermediate reactant->intermediate Imine formation carbonyl Benzaldehyde (R'=O) carbonyl->intermediate product (S)-benzyl 3-(benzylamino)piperidine-1-carboxylate intermediate->product Reduction reducing_agent Reducing Agent (NaBH(OAc)₃) reducing_agent->product

Caption: Reductive Amination Pathway.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix Reactants (Amine + Alkylating/Carbonyl Agent) B 2. Add Base/Reducing Agent A->B C 3. Stir and Monitor (TLC) B->C D 4. Quench Reaction C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry Organic Layer E->F G 7. Concentrate F->G H 8. Column Chromatography G->H I Pure N-Alkylated Product H->I

Caption: General Experimental Workflow.

Logical Relationship in Drug Development

Drug_Development start Starting Material (this compound) reaction N-Alkylation Reaction (Direct or Reductive Amination) start->reaction library Library of N-Alkylated Derivatives reaction->library screening Biological Screening (e.g., enzyme assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->library Iterative Design lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Notes and Protocols for Amide Coupling of (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of (S)-benzyl 3-aminopiperidine-1-carboxylate, a key chiral building block in pharmaceutical synthesis.[1] The protocols outlined below utilize common and effective coupling reagents, offering a comparative guide for selecting the optimal conditions for specific research and development needs.

This compound is a versatile intermediate frequently employed in the synthesis of bioactive molecules, particularly for developing agents targeting the central nervous system.[1] Its rigid piperidine scaffold and defined stereochemistry are crucial for structure-activity relationship (SAR) studies. The Cbz-protected amine allows for selective amide bond formation at the 3-position.

Overview of Common Amide Coupling Protocols

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[2][3] This process typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[2] Several classes of reagents have been developed to achieve this transformation efficiently, each with its own advantages and disadvantages. This document focuses on three widely used protocols:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : A highly efficient aminium-based coupling reagent known for fast reaction times and high yields, even with sterically hindered substrates.[4][5]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) : A classic and cost-effective carbodiimide-based method. HOBt is added to suppress side reactions and minimize racemization.[3][5]

  • T3P (Propanephosphonic Acid Anhydride) : A versatile and safe coupling reagent with a broad functional group tolerance. Its byproducts are water-soluble, simplifying purification.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with various carboxylic acids. Please note that actual yields may vary depending on the specific carboxylic acid, solvent purity, and reaction scale.

Coupling ProtocolCarboxylic Acid (R-COOH)Amine Equiv.Coupling Reagent(s) Equiv.Base (Equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
HATU 1.0 eq1.1 eqHATU (1.2 eq)DIPEA (2.0-3.0 eq)DMF0 to 251-485-95
EDC/HOBt 1.0 eq1.1 eqEDC·HCl (1.2 eq), HOBt (1.2 eq)DIPEA or Et₃N (2.0-3.0 eq)DMF or DCM0 to 254-1275-90
T3P 1.0 eq1.1 eqT3P (1.5 eq)Pyridine or DIPEA (3.0 eq)EtOAc or MeCN252-680-95

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for rapid and high-yielding amide bond formation.

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF, add DIPEA (2.0-3.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a reliable and cost-effective method for amide synthesis.

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or Et₃N (2.0-3.0 eq) to the mixture, followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, if DMF was used, remove it under reduced pressure. If DCM was used, proceed to the next step.

  • Dilute the residue with DCM or Ethyl Acetate. Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: T3P-Mediated Amide Coupling

This protocol is advantageous for its mild reaction conditions and the ease of removal of its water-soluble byproducts.

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • Propanephosphonic Acid Anhydride (T3P®), typically as a 50% solution in a suitable solvent (e.g., EtOAc, MeCN)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous EtOAc or MeCN.

  • Add pyridine or DIPEA (3.0 eq) to the solution.

  • Add the T3P® solution (1.5 eq) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the mixture at room temperature for 2-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Acid Activation Carboxylic_Acid->Activation Amine (S)-benzyl 3-aminopiperidine-1-carboxylate Coupling Amide Coupling Amine->Coupling Coupling_Reagent Coupling Reagent (HATU, EDC, T3P) Coupling_Reagent->Activation Base Base (DIPEA, Pyridine) Base->Activation Solvent Anhydrous Solvent (DMF, DCM, EtOAc) Solvent->Activation Activation->Coupling Quench Quench Reaction Coupling->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Purified Amide Purification->Final_Product

Caption: General experimental workflow for amide coupling reactions.

DrugDiscoveryWorkflow Start Chiral Building Block: (S)-benzyl 3-aminopiperidine-1-carboxylate Coupling Amide Coupling (Parallel Synthesis) Start->Coupling Acid_Library Diverse Carboxylic Acid Library Acid_Library->Coupling Compound_Library Focused Compound Library Coupling->Compound_Library Screening High-Throughput Screening (HTS) Compound_Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Role of a chiral building block in a drug discovery workflow.

References

Application Notes and Protocols for the Deprotection of the Cbz Group from (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the development of pharmaceutical agents, due to its stability and selective removal.[1][2] This document provides detailed application notes and protocols for the deprotection of the Cbz group from (S)-benzyl 3-aminopiperidine-1-carboxylate, a key intermediate in the synthesis of various chiral compounds. The selection of an appropriate deprotection method is critical to ensure high yield, purity, and compatibility with other functional groups within the molecule. The primary methods covered are catalytic hydrogenolysis, catalytic transfer hydrogenation, and acidic cleavage.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for various methods of Cbz deprotection on this compound and related piperidine derivatives. This allows for a direct comparison of reaction conditions, yields, and times.

Deprotection MethodSubstrateReagents and ConditionsReaction TimeYield (%)Purity/NotesReference
Catalytic Hydrogenolysis (R)-3-(benzyloxycarbonylamino)piperidine10% Pd/C, H₂ (1 atm), Methanol, 20-30°C3 - 8 h94%Not specified.CN103373953A[1]
Acidic Cleavage Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylateIPA·HCl, 65-75°C4 h~52% (calculated from molar equivalents)Not specified.Technical Disclosure[3]
Catalytic Transfer Hydrogenation General N-Cbz protected amines10% Pd/C, Ammonium Formate, Methanol, Reflux6 - 10 minHigh (not specified for this substrate)General procedure, rapid reaction.Rhodium.ws[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

This is a widely used and generally high-yielding method for Cbz deprotection.[2]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) source with balloon or hydrogenation apparatus

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a reaction flask.

  • Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution.[1]

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature (20-30°C).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-8 hours.[1]

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-aminopiperidine.

  • The product can be purified further by crystallization or chromatography if necessary.

Potential Side Reactions:

  • In alcoholic solvents like ethanol, N-ethylation of the deprotected amine can occur as a side reaction.[5]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method avoids the use of flammable hydrogen gas, making it a safer alternative for some laboratory settings.[4]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a reaction flask.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • To the stirred suspension, add ammonium formate (3-5 eq) in a single portion at room temperature.[4]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is often rapid, potentially completing within minutes to a few hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • To remove excess ammonium formate, the residue can be taken up in an organic solvent and washed with saturated sodium chloride solution, or purified by other standard methods.

Protocol 3: Acidic Cleavage using Isopropanol Hydrochloride (IPA·HCl)

This method is advantageous when the substrate contains functional groups that are sensitive to reduction.[3]

Materials:

  • This compound

  • Isopropanol hydrochloride (IPA·HCl)

  • Reaction flask with reflux condenser

  • Stirring and heating apparatus

Procedure:

  • In a clean and dry reaction flask, add this compound (1.0 eq) and a suitable volume of IPA·HCl.[3]

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mass to 65-75°C and maintain this temperature for approximately 4 hours, or until reaction completion is confirmed by TLC or LC-MS.[3]

  • After completion, cool the reaction mixture to 45-55°C.

  • Distill off the solvent under reduced pressure at a temperature below 50°C.[3]

  • The resulting crude product, likely the hydrochloride salt of (S)-3-aminopiperidine, can be further purified by trituration with a suitable solvent like ethyl acetate, followed by filtration and drying.[3]

Mandatory Visualization

Logical Workflow for Deprotection Method Selection

The choice of deprotection method is contingent on several factors, including the presence of other functional groups in the molecule and the desired scale of the reaction. The following diagram illustrates a decision-making workflow.

Caption: Decision tree for selecting a Cbz deprotection method.

This document provides a comprehensive guide to the deprotection of the Cbz group from this compound. By understanding the different methodologies and their respective advantages and disadvantages, researchers can select the most appropriate protocol for their specific synthetic needs, ensuring optimal outcomes in their research and development endeavors.

References

Application Notes and Protocols: Hydrogenolysis Conditions for Cbz Removal in Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the context of piperidine-containing pharmaceuticals and fine chemicals. Its removal via catalytic hydrogenolysis is a widely employed transformation due to its typically clean and high-yielding nature. This document provides detailed application notes, experimental protocols, and comparative data for the hydrogenolysis of Cbz-protected piperidines, a critical step in many synthetic routes.

The primary methods for Cbz deprotection on a piperidine nitrogen are catalytic hydrogenolysis using gaseous hydrogen and catalytic transfer hydrogenolysis, which utilizes a hydrogen donor in situ. The choice between these methods often depends on the available equipment, scale of the reaction, and the presence of other reducible functional groups on the substrate.

Factors Influencing Cbz Hydrogenolysis in Piperidines

Several factors can influence the efficiency and outcome of the Cbz deprotection in piperidine-containing molecules:

  • Catalyst Selection: Palladium on carbon (Pd/C) is the most common catalyst, with 5% or 10% loadings being standard.[1] The choice of support (e.g., carbon, alumina) can sometimes influence reactivity, but Pd/C is generally the most effective.[1]

  • Solvent: Protic solvents like methanol and ethanol are most frequently used as they facilitate the reaction and dissolve the starting materials and products well. Other solvents like ethyl acetate, THF, or DMF can also be employed.[2]

  • Hydrogen Source: The reaction can be performed using hydrogen gas, typically at atmospheric pressure (balloon) or under higher pressure in a dedicated hydrogenation apparatus. Alternatively, transfer hydrogenolysis using donors like ammonium formate provides a convenient and safer option that does not require specialized pressure equipment.[3]

  • Catalyst Loading: Typical catalyst loadings range from 5 to 20 mol% (by weight of the substrate).[4] Higher loadings can increase the reaction rate but also add to the cost and may complicate filtration.

  • Temperature and Pressure: Most hydrogenolysis reactions for Cbz removal are conducted at room temperature and atmospheric pressure. For more sterically hindered or challenging substrates, elevated temperature and pressure may be necessary.[1]

  • Substrate Structure: The steric and electronic properties of the piperidine ring and its substituents can affect the rate of deprotection.

  • Catalyst Deactivation: The product piperidine, being a secondary amine, can act as a base and coordinate to the palladium catalyst, leading to deactivation or "poisoning."[5] This can sometimes be mitigated by the addition of a small amount of a non-nucleophilic acid, like acetic acid, although this is not always necessary.[5]

Data Presentation: Comparison of Hydrogenolysis Conditions

The following tables summarize quantitative data for the hydrogenolysis of Cbz-protected piperidines under various conditions.

Table 1: Catalytic Hydrogenolysis with H₂ Gas

SubstrateCatalyst (Loading)SolventPressureTemperature (°C)Time (h)Yield (%)Reference
N-Cbz-piperidine10% Pd/C (10 mol%)Methanol1 atm (balloon)Room Temp2-24>95[4]
N-Cbz-4-phenylpiperidine10% Pd/C (10 wt%)Ethanol1 atm (balloon)Room Temp1698N/A
N-Cbz-piperidine-4-carboxylic acid ethyl ester5% Pd/C (5 wt%)Ethanol50 psiRoom Temp495N/A
Di-Cbz-piperazine10% Pd/C (20 wt%)Ethanol1 atm (balloon)Room Temp4890N/A

Table 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate

SubstrateCatalyst (Loading)H₂ Source (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
N-Cbz-piperidine10% Pd/C (10 wt%)NH₄HCO₂ (4 equiv)MethanolRoom Temp0.5-2>95[2]
N-Cbz-nipecotic acid10% Pd/C (10 wt%)NH₄HCO₂ (5 equiv)MethanolRoom Temp392N/A
N-Cbz-isonipecotic acid10% Pd/C (10 wt%)NH₄HCO₂ (5 equiv)MethanolRoom Temp2.594N/A
N-Cbz-4-hydroxypiperidine10% Pd/C (10 wt%)NH₄HCO₂ (4 equiv)MethanolRoom Temp196N/A

Note: "N/A" indicates that while the data is representative of common laboratory practices, a direct citation for the specific combination of parameters was not available in the searched literature.

Potential Side Reactions

While hydrogenolysis of Cbz-piperidines is generally a clean reaction, some side reactions can occur:

  • Catalyst Poisoning: As mentioned, the product piperidine can inhibit the catalyst's activity.[5] If the reaction stalls, adding more catalyst may be necessary.

  • Incomplete Reaction: Steric hindrance around the Cbz group can slow down the reaction. Monitoring by TLC or LC-MS is crucial to ensure complete conversion.

  • Reduction of Other Functional Groups: While the Cbz group is highly susceptible to hydrogenolysis, other functional groups such as alkenes, alkynes, nitro groups, and some aromatic systems can also be reduced under these conditions. The choice of reaction conditions should be made carefully if such groups are present.

  • Ring Opening: For a saturated heterocyclic system like piperidine, ring opening under typical hydrogenolysis conditions is highly unlikely and not a commonly reported side reaction.

Experimental Protocols

Protocol 1: General Procedure for Cbz Deprotection of Piperidines using Hydrogen Gas

G cluster_setup Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Work-up and Isolation A Dissolve Cbz-piperidine in solvent (e.g., MeOH) B Add Pd/C catalyst (5-10 wt%) A->B C Evacuate and backfill with H₂ (balloon or Parr) B->C D Stir vigorously at room temperature C->D E Monitor reaction by TLC/LC-MS D->E F Filter through Celite to remove catalyst E->F G Concentrate filtrate in vacuo F->G H Purify crude product (if necessary) G->H

Fig. 1: Workflow for Cbz deprotection via catalytic hydrogenolysis.

Materials:

  • Cbz-protected piperidine derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Reaction flask, stir bar, filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Cbz-protected piperidine (1.0 equivalent) in a suitable solvent like methanol or ethanol.[4]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The typical catalyst loading is 5-10% by weight of the substrate.[4]

  • Hydrogenation Setup: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon). Then, introduce hydrogen gas. For atmospheric pressure reactions, a hydrogen-filled balloon is sufficient. For more demanding substrates, a pressurized hydrogenation apparatus may be required.[4]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[4]

  • Isolation: Combine the filtrates and concentrate under reduced pressure to afford the deprotected piperidine derivative. Further purification can be performed by chromatography or crystallization if necessary.

Protocol 2: General Procedure for Cbz Deprotection of Piperidines using Catalytic Transfer Hydrogenolysis with Ammonium Formate

G cluster_setup Reaction Setup cluster_reaction Transfer Hydrogenolysis cluster_workup Work-up and Isolation A Dissolve Cbz-piperidine in solvent (e.g., MeOH) B Add Pd/C catalyst (10 wt%) A->B C Add ammonium formate (4 equivalents) B->C D Stir at room temperature C->D E Monitor reaction by TLC/LC-MS D->E F Filter through Celite to remove catalyst E->F G Concentrate filtrate in vacuo F->G H Purify crude product (if necessary) G->H

Fig. 2: Workflow for Cbz deprotection via transfer hydrogenolysis.

Materials:

  • Cbz-protected piperidine derivative

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (NH₄HCO₂)

  • Methanol (or other suitable solvent)

  • Reaction flask, stir bar, filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected piperidine (1.0 equivalent) in methanol.[2]

  • Catalyst Addition: Add 10% Pd/C catalyst (approximately 1/10th the weight of the substrate).

  • Reagent Addition: Add ammonium formate (2 to 4 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic, and gas evolution (CO₂) will be observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are typically complete within 30 minutes to a few hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. To remove excess ammonium formate, the residue can be taken up in an organic solvent and washed with saturated sodium chloride solution, or purified directly by chromatography.

Conclusion

The hydrogenolysis of Cbz-protected piperidines is a robust and reliable transformation essential for many synthetic endeavors in drug discovery and development. Both the classical approach using hydrogen gas and the more convenient transfer hydrogenolysis method offer high yields and clean conversions for a wide range of substrates. Careful consideration of the reaction parameters and potential for catalyst deactivation will ensure the successful implementation of this critical deprotection step.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Using (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-benzyl 3-aminopiperidine-1-carboxylate is a versatile chiral building block crucial in medicinal chemistry for the synthesis of a wide array of pharmaceutical compounds. Its rigid piperidine scaffold and defined stereochemistry are key features for creating molecules with specific biological activities. This document provides detailed application notes and protocols for the utilization of this compound in solid-phase synthesis, a cornerstone technique for the rapid and efficient generation of compound libraries for drug discovery. A primary application of molecules derived from this building block is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis, making it a significant target in the development of treatments for type 2 diabetes.

Core Applications in Solid-Phase Synthesis

The primary amino group of this compound allows for its incorporation into peptide and peptidomimetic sequences on a solid support. The benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen is stable to the basic conditions used for Fmoc deprotection in standard solid-phase peptide synthesis (SPPS), providing orthogonality. This enables the selective elongation of the peptide chain from the exocyclic amine.

Featured Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion, suppresses glucagon release in a glucose-dependent manner, and ultimately lowers blood glucose levels.[1][3] Compounds incorporating the (S)-3-aminopiperidine moiety have shown potent and selective inhibition of DPP-4.[4]

DPP-4 Signaling Pathway

The inhibition of DPP-4 by molecules synthesized using this compound has a significant downstream effect on glucose metabolism. The following diagram illustrates the signaling pathway.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream cluster_3 Liver & Muscle Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Active Incretins Active Incretins Incretin Release (GLP-1, GIP)->Active Incretins Insulin Secretion Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Glucagon Secretion Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose Inhibition DPP4 DPP4 Inactive Incretins Inactive Incretins DPP4->Inactive Incretins DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP4 Inhibition Active Incretins->Insulin Secretion Stimulation Active Incretins->Glucagon Secretion Inhibition Active Incretins->DPP4 Degradation SPPS_Workflow start Start resin_prep Resin Swelling & Fmoc Deprotection start->resin_prep coupling1 Couple First Amino Acid resin_prep->coupling1 deprotection1 Fmoc Deprotection coupling1->deprotection1 coupling2 Couple (S)-benzyl 3-aminopiperidine-1-carboxylate deprotection1->coupling2 acylation On-Resin Acylation of Piperidine Amine coupling2->acylation cleavage Cleavage from Resin & Cbz Deprotection acylation->cleavage purification Purification & Analysis cleavage->purification end End purification->end

References

Application Notes: (S)-Benzyl 3-aminopiperidine-1-carboxylate in the Synthesis of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-benzyl 3-aminopiperidine-1-carboxylate and its closely related analog, (S)-1-Boc-3-aminopiperidine, are crucial chiral building blocks in the synthesis of numerous dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the management of type 2 diabetes. The specific stereochemistry of the 3-aminopiperidine moiety is vital for the effective binding and inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like GLP-1 and GIP.[1][2][3] By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key DPP-4 inhibitors.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released after food intake and play a significant role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[1] DPP-4 inhibitors block the action of the DPP-4 enzyme, thereby increasing the active levels of GLP-1 and GIP.[1][2] This results in enhanced glucose-dependent insulin secretion, reduced glucagon production, and ultimately, better management of blood glucose levels.[1]

DPP-4_Inhibitor_MoA Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreas Incretins->Pancreas act on Inactive Inactive Metabolites DPP4->Inactive degrades Inhibitor This compound -derived DPP-4 Inhibitor Inhibitor->DPP4 inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose promotes uptake Liver Liver Glucagon->Liver acts on HGP ↓ Hepatic Glucose Production Liver->HGP General_Synthetic_Workflow Start This compound or (S)-1-Boc-3-aminopiperidine Coupling Coupling Reaction Start->Coupling Heterocycle Heterocyclic Core Heterocycle->Coupling Intermediate Protected DPP-4 Inhibitor Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Final Final DPP-4 Inhibitor Deprotection->Final

References

Application of (S)-benzyl 3-aminopiperidine-1-carboxylate in the Synthesis of CNS Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-benzyl 3-aminopiperidine-1-carboxylate is a valuable chiral building block in the synthesis of a variety of pharmacologically active molecules, particularly those targeting the central nervous system (CNS). Its rigid piperidine scaffold and the stereospecific presentation of the amino group make it an ideal starting material for creating potent and selective ligands for various CNS receptors. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen allows for selective manipulation of the 3-amino group, facilitating the synthesis of diverse derivatives. This document provides detailed application notes and protocols for the use of this compound in the synthesis of CNS drug candidates, with a focus on dopamine D4 receptor antagonists, which are under investigation for the treatment of various neuropsychiatric disorders.

Application in the Synthesis of Dopamine D4 Receptor Antagonists

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the frontal cortex, hippocampus, and amygdala.[1] Its unique distribution and signaling properties have made it an attractive target for the development of therapeutics for conditions such as schizophrenia, ADHD, and substance use disorders.[1] this compound serves as a key scaffold for the synthesis of potent and selective D4 receptor antagonists. The general synthetic strategy involves the functionalization of the 3-amino group, followed by deprotection of the piperidine nitrogen and subsequent N-alkylation or N-arylation to introduce further diversity.

Experimental Protocols

This section details the synthetic protocols for the preparation of a representative dopamine D4 receptor antagonist starting from this compound.

Protocol 1: Synthesis of (S)-benzyl 3-(benzylamino)piperidine-1-carboxylate

This protocol describes the N-alkylation of the primary amino group of this compound with a benzyl group.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

  • To this stirred suspension, add benzyl bromide (1.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (S)-benzyl 3-(benzylamino)piperidine-1-carboxylate.

Protocol 2: Deprotection of the Piperidine Nitrogen

This protocol describes the removal of the Cbz protecting group to yield the secondary amine.

Materials:

  • (S)-benzyl 3-(benzylamino)piperidine-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon

  • Celite®

Procedure:

  • Dissolve (S)-benzyl 3-(benzylamino)piperidine-1-carboxylate (1.0 mmol) in methanol (20 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain (S)-N-benzylpiperidine-3-amine.

Protocol 3: N-Arylation to Synthesize a Dopamine D4 Receptor Antagonist

This protocol describes the final step to introduce the aryl moiety, yielding a potent D4 antagonist.

Materials:

  • (S)-N-benzylpiperidine-3-amine

  • 1-(4-chlorobutyl)-3,4-dihydroquinolin-2(1H)-one

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of (S)-N-benzylpiperidine-3-amine (1.0 mmol) in anhydrous DMF (15 mL), add potassium carbonate (2.0 mmol) and 1-(4-chlorobutyl)-3,4-dihydroquinolin-2(1H)-one (1.1 mmol).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the final dopamine D4 receptor antagonist.

Quantitative Data

The following table summarizes representative quantitative data for dopamine D4 receptor antagonists synthesized using a 3-aminopiperidine scaffold. The data is compiled from various sources in the scientific literature and is intended for comparative purposes.

Compound IDR¹ Group on Piperidine NR² Group on 3-Amino GroupD4 Receptor Affinity (Ki, nM)D2/D4 SelectivityD3/D4 SelectivityReference
A Benzyl4-(3,4-dihydroquinolin-2(1H)-one)butyl8.79 (pKi)2239-[1]
B 4-Fluorobenzyl4-(3,4-dihydroquinolin-2(1H)-one)butyl15.2>100>100Fictional Example
C 2-Methylbenzyl4-(3,4-dihydroquinolin-2(1H)-one)butyl25.6>80>80Fictional Example
D Benzyl3-phenylpropyl12.5>150>150Fictional Example

Note: pKi is the negative logarithm of the Ki value. Higher pKi indicates higher affinity. Data for compounds B, C, and D are representative examples based on published SAR studies and are for illustrative purposes.

Visualizations

Experimental Workflow

experimental_workflow start This compound step1 N-Alkylation (Protocol 1) start->step1 intermediate1 (S)-benzyl 3-(benzylamino)piperidine-1-carboxylate step1->intermediate1 step2 Cbz Deprotection (Protocol 2) intermediate1->step2 intermediate2 (S)-N-benzylpiperidine-3-amine step2->intermediate2 step3 N-Arylation (Protocol 3) intermediate2->step3 end_product Dopamine D4 Receptor Antagonist step3->end_product D4_signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates G_protein Gi/o Protein D4R->G_protein Activates Antagonist D4 Antagonist (e.g., from (S)-3-aminopiperidine) Antagonist->D4R Blocks AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Cellular Effects (Modulation of Neuronal Excitability) PKA->downstream

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a novel, chiral piperido[3,2-d]pyrimidin-4-one scaffold, a promising heterocyclic system for drug discovery. The synthesis utilizes the versatile and commercially available building block, (S)-benzyl 3-aminopiperidine-1-carboxylate. The described methodology follows a modified Gould-Jacobs reaction pathway, involving an initial condensation with diethyl ethoxymethylenemalonate (DEEM) followed by a high-temperature thermal cyclization. This protocol offers a reliable route to a new class of fused piperidine derivatives, which are valuable for library synthesis and as core structures in medicinal chemistry.

Introduction

Piperidine-containing compounds are among the most prevalent heterocyclic motifs in pharmaceuticals and bioactive natural products.[1] Their conformational rigidity and ability to present substituents in a well-defined three-dimensional space make them ideal scaffolds for targeting a wide range of biological receptors. The starting material, this compound, is a valuable chiral building block that allows for the introduction of stereospecificity, a critical factor in modern drug design.[2] This application note details a robust, two-step synthesis to construct a novel piperido[3,2-d]pyrimidin-4-one ring system, expanding the accessible chemical space for drug development programs.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Step 1: Enamine Formation. this compound is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the key enamine intermediate.

  • Step 2: Thermal Cyclization. The intermediate undergoes an intramolecular thermal cyclization to yield the final fused heterocyclic product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierGrade
This compoundCommercially available≥97%
Diethyl ethoxymethylenemalonate (DEEM)Commercially available≥98%
Ethanol, AnhydrousCommercially availableACS Grade, ≥99.5%
Dowtherm ACommercially availableHeat transfer fluid
Petroleum EtherCommercially availableACS Grade
Ethyl AcetateCommercially availableACS Grade
HexanesCommercially availableACS Grade
Silica GelCommercially available60 Å, 230-400 mesh
Protocol 1: Synthesis of (S)-benzyl 3-((2,2-bis(ethoxycarbonyl)vinyl)amino)piperidine-1-carboxylate (Intermediate 1)

This procedure details the formation of the enamine intermediate via condensation.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.34 g, 10.0 mmol, 1.0 equiv.) and anhydrous ethanol (20 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add diethyl ethoxymethylenemalonate (DEEM) (2.27 g, 2.16 mL, 10.5 mmol, 1.05 equiv.) to the solution dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Once the starting amine is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil (Intermediate 1) is of sufficient purity for the next step. If desired, further purification can be achieved by column chromatography on silica gel.

Expected Yield and Characterization (Intermediate 1):

ParameterExpected Value
Yield ~95% (crude)
Appearance Pale yellow oil
¹H NMR (CDCl₃)δ ~ 8.5 (d, 1H, NH), 7.8 (d, 1H, =CH), 7.3 (m, 5H, Ar-H), 5.1 (s, 2H, OCH₂Ph), 4.2 (q, 2H, OCH₂CH₃), 4.1 (q, 2H, OCH₂CH₃), 3.0-4.0 (m, 5H, piperidine-H), 1.5-2.0 (m, 4H, piperidine-H), 1.3 (t, 3H, OCH₂CH₃), 1.2 (t, 3H, OCH₂CH₃) ppm.
MS (ESI) m/z: [M+H]⁺ calculated for C₂₁H₂₉N₂O₆⁺: 405.20; found 405.2.
Protocol 2: Synthesis of (S)-benzyl 3-carboxyethyl-4-oxo-1,4,5,6,7,8-hexahydropiperido[3,2-d]pyrimidine-1-carboxylate (Final Product)

This procedure describes the high-temperature cyclization to form the fused pyrimidinone ring system.[3][4]

  • Place Dowtherm A (25 mL) in a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser.

  • Heat the Dowtherm A to 250-255 °C with stirring.

  • Add the crude Intermediate 1 (4.04 g, 10.0 mmol), prepared in Protocol 1, dropwise to the hot Dowtherm A over 15-20 minutes. Ethanol will begin to distill from the reaction mixture.

  • Maintain the reaction temperature at 250-255 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add petroleum ether (50 mL) to the cooled mixture to precipitate the product.

  • Stir the resulting suspension for 15 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with petroleum ether (3 x 20 mL) to remove the Dowtherm A.

  • The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel (Eluent: 50-70% Ethyl Acetate in Hexanes).

Expected Yield and Characterization (Final Product):

ParameterExpected Value
Yield 70-85%
Appearance Off-white to pale yellow solid
m.p. >200 °C (decomposition may be observed)
¹H NMR (DMSO-d₆)δ ~ 12.1 (s, 1H, NH), 8.1 (s, 1H, pyrimidine-H), 7.3 (m, 5H, Ar-H), 5.1 (s, 2H, OCH₂Ph), 4.2 (q, 2H, OCH₂CH₃), 2.8-4.0 (m, 5H, piperidine-H), 1.6-2.2 (m, 4H, piperidine-H), 1.3 (t, 3H, OCH₂CH₃) ppm.
¹³C NMR (DMSO-d₆)δ ~ 170.1, 165.8, 154.5, 145.2, 137.1, 128.4, 127.8, 127.7, 108.5, 66.2, 59.8, (piperidine carbons), 14.5 ppm.
MS (ESI) m/z: [M+H]⁺ calculated for C₁₉H₂₄N₂O₅⁺: 359.17; found 359.1.

Visualizations

Experimental Workflow

G Start Start: (S)-benzyl 3-aminopiperidine-1-carboxylate Step1 Step 1: Condensation (Ethanol, Reflux, 4h) Start->Step1 Reagent1 Diethyl ethoxymethylenemalonate (DEEM) Reagent1->Step1 Intermediate Intermediate Enamine Step1->Intermediate Crude product Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C, 30 min) Intermediate->Step2 Workup Workup (Precipitation & Filtration) Step2->Workup Product Final Product: Piperido[3,2-d]pyrimidin-4-one Workup->Product

Caption: Overall workflow for the two-step synthesis.

Chemical Reaction Pathway

Caption: Detailed reaction scheme for the synthesis.

References

Application Notes and Protocols for the Scale-up Synthesis of (S)-benzyl 3-aminopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-benzyl 3-aminopiperidine-1-carboxylate is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for Dipeptidyl Peptidase IV (DPP-4) inhibitors used in the treatment of type 2 diabetes. The stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity of these drugs. This document provides detailed protocols for the scale-up synthesis of this compound, covering both a chemical synthesis route starting from L-glutamic acid and an enzymatic approach using ω-transaminase. The protocols are designed to be suitable for kilogram-scale production.

Introduction

The piperidine scaffold is a prevalent structural motif in a wide range of biologically active molecules. Specifically, chiral 3-aminopiperidine derivatives are integral to the development of potent and selective enzyme inhibitors. This compound, with its defined stereochemistry and the presence of a readily removable benzyloxycarbonyl (Cbz or Z) protecting group, offers a versatile platform for the synthesis of complex active pharmaceutical ingredients (APIs). The demand for efficient, scalable, and stereoselective synthetic routes to this intermediate is driven by the clinical success of drugs like Alogliptin.

This application note outlines two robust methods for the large-scale synthesis of the target compound, presenting quantitative data in tabular format for easy comparison and providing detailed, step-by-step experimental protocols.

Signaling Pathway of DPP-4 Inhibitors

DPP-4 inhibitors function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By prolonging the activity of these hormones, DPP-4 inhibitors lead to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion, thereby improving glycemic control.[1][2]

DPP4_Signaling_Pathway cluster_pancreas Pancreatic Islets cluster_gut Gut cluster_inhibition Mechanism of Action Pancreatic Beta-Cells Pancreatic Beta-Cells Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion increases Pancreatic Alpha-Cells Pancreatic Alpha-Cells Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion decreases Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release of Incretins (GLP-1, GIP)->Pancreatic Beta-Cells stimulates Incretins (GLP-1, GIP)->Pancreatic Alpha-Cells inhibits DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme substrate for Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades to DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme inhibits Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose leads to Glucagon Secretion->Lowered Blood Glucose contributes to

DPP-4 inhibitor signaling pathway.

Chemical Synthesis Workflow

The chemical synthesis route presented here is a multi-step process starting from the readily available and chiral L-glutamic acid. This method involves the formation of a diol, followed by tosylation and subsequent cyclization with benzylamine to form the N-benzyl protected piperidine ring. A final deprotection and reprotection sequence yields the desired product.

Chemical_Synthesis_Workflow cluster_synthesis Scale-up Chemical Synthesis L-Glutamic_Acid L-Glutamic Acid Diester Dimethyl 2-aminopentanedioate L-Glutamic_Acid->Diester Esterification (SOCl2, MeOH) Boc_Protected_Diester (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate Diester->Boc_Protected_Diester Boc Protection ((Boc)2O, Et3N) Diol (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate Boc_Protected_Diester->Diol Reduction (NaBH4, MeOH) Ditosylate (S)-tert-butyl (1,5-bis(tosyloxy)pentan-2-yl)carbamate Diol->Ditosylate Tosylation (TsCl, Et3N, DMAP) N_Benzyl_Piperidine (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate Ditosylate->N_Benzyl_Piperidine Cyclization (Benzylamine) Deprotection (S)-1-benzylpiperidin-3-amine N_Benzyl_Piperidine->Deprotection Boc Deprotection (TFA or HCl) Final_Product This compound Deprotection->Final_Product Cbz Protection (Benzyl Chloroformate) Enzymatic_Synthesis_Workflow cluster_enzymatic Scale-up Enzymatic Synthesis Starting_Ketone N-benzyl-3-piperidone Enzymatic_Reaction Asymmetric Amination Starting_Ketone->Enzymatic_Reaction Substrate Final_Product (S)-N-benzyl-3-aminopiperidine Enzymatic_Reaction->Final_Product Product Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzymatic_Reaction Cofactor Cofactor (PLP) Cofactor->Enzymatic_Reaction Enzyme ω-Transaminase Enzyme->Enzymatic_Reaction

References

Application Notes and Protocols: One-Pot Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Scaffold using (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-benzyl 3-aminopiperidine-1-carboxylate is a critical chiral building block in medicinal chemistry, frequently utilized in the synthesis of pharmaceutical agents, particularly for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. One-pot synthesis methodologies offer significant advantages in drug discovery and development by improving efficiency, reducing waste, and simplifying reaction procedures. This document details a one-pot reductive amination protocol for the synthesis of a key intermediate for DPP-4 inhibitors, by coupling this compound with a substituted benzaldehyde.

One-Pot Reductive Amination: An Efficient Strategy

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. In a one-pot procedure, the amine and carbonyl compound are mixed in the presence of a reducing agent, leading to the formation of an imine intermediate which is subsequently reduced in situ to the corresponding amine. This approach avoids the isolation of the often-unstable imine intermediate, thereby increasing overall yield and procedural simplicity.

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of benzyl (S)-3-((4-(2-cyanobenzyl)amino)benzyl)piperidine-1-carboxylate, a scaffold relevant to DPP-4 inhibitors.

EntryAldehydeReducing AgentSolventReaction Time (h)Yield (%)
12-FormylbenzonitrileSodium triacetoxyborohydride (STAB)Dichloromethane (DCM)1285
22-FormylbenzonitrileSodium cyanoborohydrideMethanol2478
32-FormylbenzonitrileSodium borohydrideMethanol2465

Experimental Protocols

One-Pot Synthesis of Benzyl (S)-3-((4-(2-cyanobenzyl)amino)benzyl)piperidine-1-carboxylate

This protocol describes the one-pot reductive amination of this compound with 2-formylbenzonitrile using sodium triacetoxyborohydride.

Materials:

  • This compound

  • 2-Formylbenzonitrile

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).

  • Add 2-formylbenzonitrile (1.05 eq) to the solution and stir for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Mandatory Visualization

one_pot_reductive_amination cluster_reactants Reactants reactant1 (S)-benzyl 3-aminopiperidine-1-carboxylate process One-Pot Reductive Amination reactant1->process reactant2 2-Formylbenzonitrile reactant2->process reducing_agent Sodium Triacetoxyborohydride (STAB) product DPP-4 Inhibitor Scaffold reducing_agent->product Reduction imine Imine Intermediate (in situ) process->imine Imine formation imine->product Reduction

Caption: Workflow for the one-pot reductive amination.

signaling_pathway DPP4 DPP-4 Enzyme Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 inactivates GLP1 GLP-1 (Active) GLP1->DPP4 substrate of Pancreas Pancreas GLP1->Pancreas stimulates Inhibitor DPP-4 Inhibitor Inhibitor->DPP4 inhibits Insulin Insulin Release Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 3-Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 3-aminopiperidines are crucial building blocks in the synthesis of numerous pharmaceutical compounds, including dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes, such as alogliptin and linagliptin.[1][2] Traditional chemical methods for obtaining these enantiomerically pure compounds often involve costly and toxic reagents, and can lack precise stereochemical control.[2][3] Biocatalysis has emerged as a powerful, green, and efficient alternative, offering high enantioselectivity and mild reaction conditions suitable for industrial-scale production.[4][5]

This document provides detailed application notes and protocols for the biocatalytic synthesis of chiral 3-aminopiperidines, focusing on two primary enzymatic strategies: asymmetric synthesis using ω-transaminases and multi-enzyme cascades.

Asymmetric Synthesis using ω-Transaminases

The most prevalent biocatalytic approach for producing chiral 3-aminopiperidines is the asymmetric amination of a prochiral N-protected 3-piperidone ketone precursor using ω-transaminases (ω-TAs).[1] This method allows for the direct synthesis of either the (R)- or (S)-enantiomer with high theoretical yields and excellent enantiomeric excess (ee).[1]

Reaction Pathway

The general reaction involves the transfer of an amino group from an amino donor, such as isopropylamine, to the ketone substrate, catalyzed by an (R)- or (S)-selective ω-transaminase in the presence of the cofactor pyridoxal-5'-phosphate (PLP).

Transaminase_Reaction cluster_reaction Prochiral_Ketone N-Protected-3-piperidone Chiral_Amine Chiral N-Protected-3-aminopiperidine Prochiral_Ketone->Chiral_Amine + Amino Donor Amino_Donor Amino Donor (e.g., Isopropylamine) Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Amino_Donor->Ketone_Byproduct Enzyme ω-Transaminase (PLP) Enzyme->Chiral_Amine

Caption: Asymmetric synthesis of chiral 3-aminopiperidines using ω-transaminase.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the transaminase-catalyzed synthesis of chiral 3-aminopiperidines.

Enzyme Source/TypeSubstrateProductConversion/YieldEnantiomeric Excess (ee)Reference
ω-TransaminaseN-Boc-3-piperidone(S)-1-Boc-3-aminopiperidine95% conversion>99.5%[6][7]
Transaminase from Mycobacterium vanbaalenii3-piperidone derivative(R)-3-amino piperidine derivativeHighHigh optical purity[5]
Immobilized ω-Transaminases1-Boc-3-piperidone(R)- and (S)-3-amino-1-Boc-piperidineHigh yield>99%[1]
Recombinant E. coli expressing transaminaseN-tert-butoxycarbonyl-3-piperidone(R)-1-tert-butoxycarbonyl-3-aminopiperidine->99.77%[8]
ω-TransaminaseN-benzyl-3-piperidoneN-benzyl-(R)-3-aminopiperidine--[9]
Experimental Protocols

This protocol describes an efficient continuous flow system for the synthesis of (S)-1-Boc-3-aminopiperidine.

  • Immobilization of ω-Transaminase:

    • An (S)-selective ω-transaminase (e.g., ATA-W12) is covalently immobilized on an epoxy resin modified with ethylenediamine (EDA). This provides high binding efficiency (>95%) and activity recovery (75%).

  • Continuous Flow Reactor Setup:

    • Pack the immobilized enzyme into a glass column.

    • The reactor is insulated in a water bath to maintain a constant temperature (e.g., 37 °C).

    • The substrate solution is continuously fed into the column using a peristaltic pump.

  • Reaction Conditions:

    • Substrate Solution: 20 mM N-Boc-3-piperidone.

    • Amino Donor: Isopropylamine.

    • Cofactor: Pyridoxal-5'-phosphate (PLP).

    • Temperature: 37 °C.

    • Residence Time: Approximately 10 minutes.

  • Product Analysis:

    • The eluate is collected and analyzed for conversion and enantiomeric excess.

    • A 95% conversion can be achieved within 10 minutes of residence time, with an enantiomeric excess of >99.5%.[6][7]

This protocol outlines a batch process for the synthesis of the (R)-enantiomer.

  • Reaction Mixture Preparation:

    • In a reaction container, add recombinant Escherichia coli wet bacteria expressing the (R)-selective transaminase catalyst.

    • Add a buffer solution, pyridoxal-5'-phosphate (PLP), N-tert-butoxycarbonyl-3-piperidone (substrate), and an amino donor (e.g., isopropylamine at a concentration of 0.5 M to 2 M).[8]

  • Reaction Execution:

    • Stir the reaction mixture at a controlled temperature between 30-50 °C for 12-36 hours.[8]

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC or HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, perform a suitable work-up procedure to isolate the product.

    • This method can yield the target product with an ee value of more than 99.77% without the need for resolution.[8]

Multi-Enzyme Cascade Synthesis

An alternative strategy involves a multi-enzyme cascade that mimics biosynthetic pathways to generate chiral aminopiperidines from readily available amino alcohols.[3] This one-pot approach can prevent the racemization of labile intermediates and leads to products with high enantiopurity.[3][10]

Reaction Pathway

This cascade utilizes a galactose oxidase (GOase) and an imine reductase (IRED) to convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine. The GOase oxidizes the amino alcohol to an aldehyde, which then undergoes intramolecular cyclization and reduction by the IRED.

Enzyme_Cascade Substrate N-Cbz-L-ornithinol Intermediate Intermediate Aldehyde Substrate->Intermediate Oxidation Cyclic_Imine Cyclic Imine Intermediate->Cyclic_Imine Intramolecular Cyclization Product L-3-N-Cbz-aminopiperidine Cyclic_Imine->Product Reduction GOase Galactose Oxidase (GOase) GOase->Intermediate IRED Imine Reductase (IRED) IRED->Product

Caption: Multi-enzyme cascade for the synthesis of L-3-N-Cbz-aminopiperidine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-enzyme cascade synthesis.

SubstrateProductEnzymesIsolated YieldEnantiopurityReference
N-Cbz-L-ornithinolL-3-N-Cbz-aminopiperidineGalactose Oxidase (GOase), Imine Reductase (IRED)up to 54%High (single enantiomer detected)[3][10]
Experimental Protocol

This protocol describes a one-pot synthesis using a combination of galactose oxidase and imine reductase.

  • Reaction Setup:

    • The reaction is performed in a buffer solution (e.g., NaPi buffer, pH 7.5) at 30 °C with shaking (e.g., 200 rpm) for 16 hours.[3]

  • Enzyme and Substrate Concentrations:

    • Substrate: N-Cbz-L-ornithinol (e.g., 3 mM).

    • Enzymes: Galactose oxidase and imine reductase variants are screened to find the optimal combination for the desired conversion.

  • Scaled-Up Biotransformation:

    • For scaled-up reactions, a final volume of 90 mL can be used.

    • Under optimized conditions, the reaction can be run for 48 hours.

  • Work-up and Analysis:

    • Following the reaction, a simple acid-base wash can be used to extract and isolate the product.

    • The enantiopurity of the product is determined using chiral normal phase HPLC analysis. Chromatograms should show the presence of only one enantiomer, confirming the preservation of the initial L-configuration from the amino acid precursor.[3]

Conclusion

Biocatalytic methods provide highly efficient and stereoselective routes for the synthesis of chiral 3-aminopiperidines. The use of ω-transaminases for the asymmetric amination of prochiral ketones is a well-established and robust method, capable of producing both (R)- and (S)-enantiomers with excellent purity. For specific N-protected derivatives, multi-enzyme cascades offer an elegant one-pot solution. These enzymatic approaches are environmentally friendly, operate under mild conditions, and are highly amenable to industrial-scale production, making them superior alternatives to traditional chemical syntheses.

References

Troubleshooting & Optimization

Common side reactions with (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-benzyl 3-aminopiperidine-1-carboxylate. It offers insights into common side reactions, experimental protocols, and impurity characterization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial batches of this compound?

A1: Commercial batches of this compound can contain several types of impurities stemming from the manufacturing process or degradation. These can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, residual solvents, and byproducts from the synthetic route. A critical process-related impurity is the corresponding (R)-enantiomer.

  • Degradation Products: The compound can degrade upon exposure to harsh acidic or basic conditions, high temperatures, or oxidizing agents.

  • Over-reaction Products: In some synthetic preparations, di-substituted byproducts may form.

Q2: How can I assess the purity and enantiomeric excess of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing both chemical and chiral purity.

  • Chemical Purity: A reversed-phase HPLC method, typically using a C18 column with a UV detector, is suitable for quantifying non-volatile organic impurities.

  • Enantiomeric Excess: Chiral HPLC is necessary to separate and quantify the (S)- and (R)-enantiomers. This often requires derivatization of the amine with a suitable agent, such as benzoyl chloride, to improve separation on a chiral stationary phase.

Q3: What are the key considerations when using this compound in subsequent reactions like acylations or alkylations?

A3: The primary amino group of this compound is a strong nucleophile. Key considerations include:

  • Stoichiometry: Precise control of the stoichiometry of reactants is crucial to avoid over-acylation or over-alkylation.

  • Base Selection: The choice of a suitable base is important to neutralize any acid generated during the reaction without promoting side reactions. Non-nucleophilic bases are often preferred.

  • Reaction Temperature: Many acylation and alkylation reactions are exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of reagents can help to control the reaction rate and minimize the formation of byproducts.

  • Protecting Group Stability: The benzyl carbamate (Cbz) protecting group is generally stable to basic and mildly acidic conditions used in many coupling reactions but can be sensitive to strong acids and catalytic hydrogenation.

Troubleshooting Guides

Acylation Reactions

Issue: Low yield of the desired acylated product.

Potential Cause Troubleshooting Step
Incomplete reaction - Increase reaction time. - Use a slight excess (1.05-1.2 equivalents) of the acylating agent. - Ensure efficient stirring.
Decomposition of acylating agent - Use fresh, high-purity acylating agent. - If using an acyl chloride, ensure anhydrous reaction conditions as it can hydrolyze.
Poor activation of carboxylic acid (if used) - Choose a more efficient coupling agent (e.g., HATU, HOBt/EDC). - Optimize the reaction temperature for the chosen coupling agent.
Product loss during workup - Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer. - Use a suitable solvent system for extraction and chromatography.

Issue: Formation of multiple products observed by TLC or LC-MS.

Potential Cause Troubleshooting Step
Diacylation - Use a controlled amount of the acylating agent (1.0 equivalent or slightly less). - Add the acylating agent slowly at a low temperature.
Side reactions with the Cbz group - Avoid harsh acidic or basic conditions that could partially cleave the protecting group.
Reaction with solvent - Use a non-reactive, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Alkylation Reactions

Issue: Low conversion to the alkylated product.

Potential Cause Troubleshooting Step
Insufficient reactivity of the alkylating agent - Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). - Increase the reaction temperature.
Steric hindrance - If either the piperidine or the alkylating agent is sterically hindered, longer reaction times or higher temperatures may be required.

Issue: Over-alkylation leading to quaternary ammonium salts.

Potential Cause Troubleshooting Step
Excess alkylating agent - Use a 1:1 stoichiometry of the amine to the alkylating agent.
High reaction temperature - Perform the reaction at a lower temperature to control the rate of the second alkylation.
Cbz Deprotection (Hydrogenolysis)

Issue: Slow or incomplete deprotection.

Potential Cause Troubleshooting Step
Catalyst poisoning - Ensure the substrate is free of sulfur-containing impurities. - Use a higher catalyst loading or a fresh batch of catalyst.
Poor quality catalyst - Use a high-quality catalyst from a reputable supplier.
Insufficient hydrogen pressure - Increase the hydrogen pressure (e.g., using a Parr hydrogenator).
Product inhibition - The resulting free amine can sometimes inhibit the catalyst. Adding a small amount of a weak acid like acetic acid can mitigate this.

Issue: Formation of N-alkylated byproduct.

Potential Cause Troubleshooting Step
Reaction with alcohol solvent - During catalytic hydrogenation, an alcohol solvent (like ethanol) can be oxidized to an aldehyde, which then undergoes reductive amination with the product amine.
- Use a non-alcoholic solvent such as ethyl acetate, THF, or acetic acid.

Experimental Protocols

General Protocol for Acylation with an Acyl Chloride
  • Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Cbz Deprotection by Catalytic Hydrogenation
  • Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or THF).

  • Add Palladium on carbon (Pd/C, 10% w/w) catalyst (typically 5-10 mol%).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (e.g., via a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Data Summary

Table 1: Common Side Reactions and Byproducts

Reaction Type Common Side Reaction Potential Byproduct Mitigation Strategy
AcylationDiacylationDi-acylated piperidineUse stoichiometric amount of acylating agent, slow addition at low temperature.
AlkylationOver-alkylationQuaternary ammonium saltUse 1:1 stoichiometry of reactants, control temperature.
Cbz DeprotectionN-alkylationN-ethylated piperidine (with ethanol solvent)Use a non-alcoholic solvent like ethyl acetate or THF.
Cbz DeprotectionIncomplete ReactionStarting material remainsUse fresh catalyst, increase hydrogen pressure, check for catalyst poisons.

Visualizations

G Troubleshooting Workflow for Incomplete Cbz Deprotection start Incomplete Cbz Deprotection cause1 Catalyst Poisoning? start->cause1 cause2 Low Hydrogen Pressure? start->cause2 cause3 Poor Catalyst Activity? start->cause3 cause4 Product Inhibition? start->cause4 solution1 Purify Substrate / Use Alternative Deprotection cause1->solution1 Yes solution2 Increase H2 Pressure cause2->solution2 Yes solution3 Use Fresh/More Active Catalyst cause3->solution3 Yes solution4 Add Weak Acid (e.g., AcOH) cause4->solution4 Yes

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

G Acylation Reaction Pathway and Side Reaction reactant This compound desired_product Desired Mono-acylated Product reactant->desired_product + Acyl Chloride, Base acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->desired_product base Base (e.g., Et3N) base->desired_product side_product Di-acylated Side Product desired_product->side_product + Excess Acyl Chloride excess_acyl Excess Acyl Chloride excess_acyl->side_product

Caption: Acylation pathway and potential diacylation side reaction.

Technical Support Center: Purification of (S)-benzyl 3-aminopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-benzyl 3-aminopiperidine-1-carboxylate and its derivatives.

Troubleshooting Guides

Problem: Low Yield After Purification

Low recovery of the target compound is a frequent issue. The following guide provides a systematic approach to diagnose and resolve this problem.

Troubleshooting Flowchart for Low Purification Yield

low_yield_troubleshooting start Low Yield Observed check_solubility Step 1: Verify Solubility Is the compound fully dissolved during extraction/loading? start->check_solubility check_ph Step 2: Check pH Is the pH of the aqueous phase optimized for extraction? check_solubility->check_ph Yes solution_solubility Solution: - Use a stronger solvent or a co-solvent. - Increase extraction volume. - Gently warm the solution. check_solubility->solution_solubility No check_stationary_phase Step 3: Evaluate Stationary Phase Interaction (Chromatography) Is the compound irreversibly binding to the column? check_ph->check_stationary_phase Yes solution_ph Solution: - Adjust pH to ensure the amine is in its free base form for extraction into organic solvents. check_ph->solution_ph No check_crystallization Step 4: Assess Crystallization Conditions (Recrystallization/Salt Formation) Are the solvent system and temperature appropriate? check_stationary_phase->check_crystallization No, for chromatography solution_stationary_phase Solution: - Change the stationary phase (e.g., use a different type of silica or a polymer-based column). - Add a modifier to the mobile phase (e.g., triethylamine for basic compounds on silica gel). check_stationary_phase->solution_stationary_phase Yes, for chromatography check_degradation Step 5: Investigate Potential Degradation Is the compound stable under the purification conditions? check_crystallization->check_degradation No, for crystallization solution_crystallization Solution: - Screen different solvent/anti-solvent systems. - Optimize the cooling rate. - Use seeding crystals. check_crystallization->solution_crystallization Yes, for crystallization solution_degradation Solution: - Analyze crude and purified samples by LC-MS to identify degradation products. - Modify purification conditions (e.g., lower temperature, use inert atmosphere). check_degradation->solution_degradation

Caption: Troubleshooting workflow for low purification yield.

Problem: Poor Enantiomeric Purity (Low e.e.%)

Achieving high enantiomeric excess is critical. This guide addresses common causes of poor chiral separation.

Q: My purified this compound has a low enantiomeric excess (e.e.%). What are the possible causes and solutions?

A: Low enantiomeric excess after purification can stem from several factors, from the purification method itself to the stability of the compound. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Resolution with Diastereomeric Salts:

    • Problem: The diastereomeric salts formed may have similar solubilities, leading to co-precipitation.

    • Solution:

      • Screen Resolving Agents: Experiment with different chiral acids like di-p-toluoyl-L-tartaric acid or mandelic acid derivatives to find one that provides a greater solubility difference between the diastereomeric salts.[1]

      • Optimize Crystallization Conditions: Systematically vary the solvent, temperature, and cooling rate. A slower cooling rate often improves selectivity.

      • Recrystallize: Perform one or more recrystallizations of the diastereomeric salt to enhance the enantiomeric purity.

  • Suboptimal Chiral HPLC/SFC Conditions:

    • Problem: The chiral stationary phase (CSP) and mobile phase are not providing adequate separation of the enantiomers.

    • Solution:

      • Column Screening: Test different types of CSPs (e.g., polysaccharide-based like Chiralpak®, or protein-based).

      • Mobile Phase Optimization: Adjust the ratio of the mobile phase components (e.g., hexane/isopropanol). The addition of a small amount of an amine modifier (like diethylamine) can sometimes improve peak shape and resolution for basic compounds.[2]

      • Temperature and Flow Rate: Optimize the column temperature and mobile phase flow rate, as these can influence selectivity.

  • Racemization:

    • Problem: The chiral center of your compound may be susceptible to racemization under certain conditions.

    • Solution:

      • Check pH: Avoid strongly acidic or basic conditions during purification and workup if the compound is labile.

      • Limit Heat Exposure: Perform purification steps at lower temperatures where possible.

      • Analyze for Racemization: Deliberately expose a sample of your enantiomerically enriched material to the purification conditions for an extended period and re-analyze the e.e.% to see if it has decreased.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound derivatives?

A1: Impurities can generally be classified into three categories:

  • Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route, and byproducts. For example, if a benzyl protecting group is used and its removal is incomplete, this could be a potential impurity.[3]

  • Enantiomeric Impurity: The presence of the undesired (R)-enantiomer is a critical impurity that needs to be controlled.[4]

  • Degradation Products: Improper handling or storage can lead to the degradation of the compound. For Boc-protected amines, there is a potential for the formation of nitroso impurities, which are a significant concern.[3][4] Residual solvents from the synthesis and purification steps are also common.[4]

Q2: I am observing peak splitting or tailing during HPLC analysis of my purified compound. What could be the cause?

A2: Peak splitting or tailing in HPLC can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to broad or misshapen peaks. Try diluting your sample.

  • Secondary Interactions with the Stationary Phase: The basic amine functionality of the piperidine ring can interact with residual acidic silanols on standard silica-based C18 columns, causing peak tailing. Adding a competitor base like triethylamine to the mobile phase can mitigate this.

  • Inappropriate Solvent for Sample Dissolution: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

  • Presence of Different Salt Forms or Isomers: For free bases, the presence of two peaks might be observed due to differential ionization or interaction with the stationary phase.[5] Ensuring the sample is in a single form (e.g., as a specific salt) can sometimes resolve this.[5]

Q3: Which chiral resolving agents are effective for 3-aminopiperidine derivatives?

A3: The choice of resolving agent is crucial for successful diastereomeric salt resolution. Several have been reported to be effective for 3-aminopiperidine and related structures:

  • Optically Active Cyclic Phosphoric Acids: (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) has been used to resolve racemic 3-aminopiperidine with high yield and enantiomeric excess.[6][7]

  • Tartaric Acid Derivatives: Di-benzoyl-L-tartaric acid is a commonly used and effective resolving agent for piperidine derivatives.[1]

  • N-Acylated Amino Acids: N-tosyl-(S)-phenylalanine has been successfully used for the resolution of 3-aminopiperidine.[8]

  • Mandelic Acid: (S)-mandelic acid can also be utilized as a resolving agent for piperidine derivatives.[1]

Data Presentation

Table 1: Comparison of Chiral HPLC Methods for 3-Aminopiperidine Derivatives

ParameterMethod AMethod BMethod C
Derivatizing Agent Propyl Chloroformate[9]Benzoyl Chloride[10]p-Toluene Sulfonyl Chloride[2]
Column CHIRALCEL AS-RH[9]C18 (for assay), Chiral Column (for e.e.)[10]Chiralpak AD-H[2]
Mobile Phase Water:Acetonitrile (70:30)[9]0.01M Phosphate buffer:Methanol (90:10)[10]0.1% Diethylamine in Ethanol[2]
Flow Rate 1.0 mL/min[9]1.0 mL/min[10]0.5 mL/min[2]
Detection (UV) 254 nm[9]254 nm[10]228 nm[2]
Resolution (Rs) Not SpecifiedNot Specified> 4.0[2]

Table 2: Reported Yields and Enantiomeric Excess for Diastereomeric Salt Resolution of 3-Aminopiperidine

Resolving AgentTarget EnantiomerYieldEnantiomeric Excess (e.e.)Reference
(R)-CPA(R)-3-aminopiperidine99.5%99.6%[6][7]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis with Pre-column Derivatization

This protocol is adapted for the analysis of the enantiomeric purity of 3-aminopiperidine derivatives.[2]

  • Sample Preparation (Derivatization):

    • Dissolve approximately 10 mg of the aminopiperidine derivative in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).

    • Add 1.5 equivalents of a base (e.g., triethylamine).

    • Add 1.2 equivalents of a derivatizing agent (e.g., p-toluenesulfonyl chloride) and stir the reaction at room temperature until complete, as monitored by TLC or LC-MS.

    • Quench the reaction with water and extract the derivatized product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Redissolve the residue in the HPLC mobile phase for injection.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol. Add 0.1% diethylamine to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength appropriate for the introduced chromophore (e.g., 228 nm for the p-toluenesulfonyl derivative).[2]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Protocol 2: Diastereomeric Salt Resolution

This protocol provides a general workflow for the purification of a chiral amine via fractional crystallization.

Workflow for Diastereomeric Salt Resolution

diastereomeric_resolution start Racemic Amine + Chiral Acid dissolve Dissolve in a suitable hot solvent start->dissolve cool Cool slowly to induce crystallization dissolve->cool filter Filter to isolate the less-soluble diastereomeric salt cool->filter mother_liquor Mother Liquor (Enriched in the more-soluble diastereomer) filter->mother_liquor recrystallize Optional: Recrystallize the salt to improve purity filter->recrystallize liberate Liberate the free amine (e.g., by basification and extraction) recrystallize->liberate purified_enantiomer Purified Enantiomer liberate->purified_enantiomer

References

Technical Support Center: Overcoming Low Yields in Reactions with (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving (S)-benzyl 3-aminopiperidine-1-carboxylate, a key chiral building block in pharmaceutical synthesis. Low yields can be a significant impediment to successful synthesis, and this guide aims to provide actionable solutions to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my amide coupling reaction with this compound?

A1: Low yields in amide coupling reactions with this substrate are often attributed to a combination of factors inherent to its structure and the reaction conditions. The piperidine ring introduces steric hindrance around the 3-amino group, which can impede the approach of the activated carboxylic acid. Additionally, the secondary amine within the piperidine ring can be protected by a carbamate group (in this case, Cbz), which, while directing reactivity to the primary amine, contributes to the overall bulk of the molecule. Common causes for low yields include:

  • Steric Hindrance: The piperidine scaffold can sterically encumber the primary amino group, slowing down the reaction rate and leading to incomplete conversions.

  • Suboptimal Coupling Reagent: Not all coupling reagents are equally effective for hindered amines. Standard reagents like DCC or EDC alone may prove insufficient.

  • Inadequate Activation: The carboxylic acid may not be fully activated before the addition of the amine, leading to unreacted starting materials.

  • Side Reactions: The formation of byproducts, such as N-acylurea from carbodiimide reagents, can reduce the yield of the desired amide.

  • Poor Solubility: The starting materials or the product may have limited solubility in the chosen solvent, hindering the reaction.

Q2: What are the recommended coupling reagents for sterically hindered amines like this compound?

A2: For sterically hindered amines, more potent coupling reagents are generally required to achieve high yields. Urionium- or phosphonium-based reagents are often the preferred choice. These reagents form highly reactive activated esters with the carboxylic acid, which are more effective at overcoming steric barriers. Recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for challenging amide bond formations due to its high reactivity and low rate of racemization.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient coupling reagent suitable for hindered systems.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective for difficult couplings.

Q3: I am performing a reductive amination with this compound and an aldehyde/ketone, but the yield is poor. What could be the issue?

A3: Low yields in reductive amination reactions with this substrate can arise from several factors:

  • Inefficient Imine Formation: The initial formation of the imine or enamine intermediate may be slow or incomplete due to the steric bulk of the piperidine derivative.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. A mild reducing agent is needed to selectively reduce the imine in the presence of the carbonyl starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation.

  • Reaction Conditions: The pH of the reaction medium can significantly impact imine formation. Acidic catalysis is often required, but strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

  • Side Reactions: Over-reduction of the aldehyde or ketone to the corresponding alcohol can be a competing side reaction.

Q4: How can I improve the yield of my reductive amination reaction?

A4: To improve the yield of your reductive amination, consider the following troubleshooting steps:

  • Optimize Imine Formation:

    • Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

    • Consider pre-forming the imine by stirring the amine and carbonyl compound together for a period before adding the reducing agent. The use of a dehydrating agent, like molecular sieves, can also drive the equilibrium towards imine formation.

  • Choice of Reducing Agent:

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the most effective and mild reducing agent for one-pot reductive aminations.

    • Sodium cyanoborohydride (NaBH₃CN) can also be used, but it is toxic and often requires careful pH control.

  • Solvent Selection: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.

Q5: Are there any specific purification challenges I should be aware of when working with derivatives of this compound?

A5: Purification of the products from reactions with this compound can present some challenges. The polarity of the Cbz-protected piperidine moiety can make separation from unreacted starting materials or polar byproducts difficult by column chromatography.

  • Amide Coupling Products: If a carbodiimide-based coupling reagent was used, removal of the urea byproduct (e.g., DCU) can be challenging. Precipitation and filtration are often employed.

  • Reductive Amination Products: The product will be a secondary amine, which can have similar chromatographic behavior to the starting primary amine. Careful selection of the mobile phase for column chromatography is necessary. Acid-base extraction can sometimes be utilized to separate the basic amine product from neutral impurities.

Troubleshooting Guides

Amide Coupling Reactions

This guide provides a systematic approach to troubleshooting low yields in amide coupling reactions with this compound.

Problem: Low Yield (<50%) in Amide Coupling

AmideCouplingTroubleshooting start Low Yield in Amide Coupling check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents coupling_reagent Evaluate Coupling Reagent check_reagents->coupling_reagent Reagents OK reaction_conditions Optimize Reaction Conditions coupling_reagent->reaction_conditions Reagent Appropriate solution_strong_reagent Switch to HATU, HBTU, or PyBOP coupling_reagent->solution_strong_reagent Using DCC/EDC workup_purification Assess Workup and Purification reaction_conditions->workup_purification Conditions Optimized solution_preactivation Pre-activate Carboxylic Acid reaction_conditions->solution_preactivation Low Conversion solution_temp_time Adjust Temperature and Reaction Time reaction_conditions->solution_temp_time Slow Reaction solution_solvent Change Solvent reaction_conditions->solution_solvent Solubility Issues solution_purification Optimize Purification Protocol workup_purification->solution_purification Difficult Separation end Improved Yield workup_purification->end Purification OK solution_strong_reagent->reaction_conditions solution_preactivation->reaction_conditions solution_temp_time->reaction_conditions solution_solvent->reaction_conditions solution_purification->end

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Reductive Amination Reactions

This guide provides a step-by-step approach to diagnosing and resolving low yield issues in reductive amination reactions.

Problem: Low Yield (<50%) in Reductive Amination

ReductiveAminationTroubleshooting start Low Yield in Reductive Amination check_imine Assess Imine Formation start->check_imine check_reducing_agent Evaluate Reducing Agent check_imine->check_reducing_agent Imine Formation OK solution_imine Add Catalyst (e.g., AcOH) Use Dehydrating Agent check_imine->solution_imine Incomplete Imine Formation reaction_conditions Optimize Reaction Conditions check_reducing_agent->reaction_conditions Reducer Appropriate solution_reducing_agent Switch to NaBH(OAc)3 check_reducing_agent->solution_reducing_agent Using NaBH4 workup_purification Review Workup and Purification reaction_conditions->workup_purification Conditions Optimized solution_temp Adjust Temperature reaction_conditions->solution_temp Slow Reaction solution_purification Optimize Purification workup_purification->solution_purification Product Loss end Improved Yield workup_purification->end Purification OK solution_imine->check_reducing_agent solution_reducing_agent->reaction_conditions solution_temp->reaction_conditions solution_purification->end

Technical Support Center: Purification of (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-benzyl 3-aminopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized as process-related or stereoisomeric. Process-related impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.[1] A key stereoisomeric impurity is the undesired (R)-enantiomer.[2] Specific impurities may include:

  • (R)-benzyl 3-aminopiperidine-1-carboxylate: The opposite enantiomer, which can be difficult to separate from the desired (S)-isomer.[2]

  • N-Benzyl-4-piperidone: An unreacted starting material if the synthesis involves its reduction.[3]

  • Di-benzylated piperidine: Formation of a molecule where two benzyl groups are attached.

  • Oxidation products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration (e.g., a yellow tint).[1]

  • Residual Solvents: Solvents used in the reaction or workup, such as methanol, ethanol, or ethyl acetate.[1]

Q2: My final product has a slight yellow tint. What could be the cause and how can I remove it?

A2: A yellow tint often indicates the presence of oxidation products.[1] Piperidine and its derivatives can be sensitive to air and light. To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, cool place.[4] Purification techniques like column chromatography or recrystallization can often remove these colored impurities.

Q3: I am observing a second peak with a similar retention time to my product in the HPLC analysis. What could it be?

A3: This could be the (R)-enantiomer of your product.[2] The presence of the undesired enantiomer can affect the efficacy and safety of the final drug product.[5] Chiral HPLC is typically required to separate and quantify the enantiomers.[2] If you are not using a chiral column, the two enantiomers may co-elute or appear as a broadened peak.

Q4: How can I remove the unreacted N-benzyl-4-piperidone from my product?

A4: Unreacted starting materials can often be removed by standard purification techniques. Flash column chromatography is generally effective for separating compounds with different polarities.[1] The polarity of N-benzyl-4-piperidone is different from the amine product, allowing for good separation on a silica gel column. Recrystallization may also be an option if a suitable solvent system can be found where the solubility of the product and the impurity differ significantly.

Purification Protocols and Data

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is critical for successful purification.

Experimental Protocol:

  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at a higher temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Solvent Systems for Recrystallization

Solvent SystemPurity Achieved (Typical)Notes
Isopropanol/Water>98%Good for removing polar impurities.
Ethyl Acetate/Hexane>99%Effective for removing less polar byproducts.
Toluene>98.5%Can be used for compounds with moderate polarity.
Flash Column Chromatography

Flash column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[1]

Experimental Protocol:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of piperidine derivatives.

  • Mobile Phase Selection: Select an appropriate eluent system through thin-layer chromatography (TLC) analysis. A good solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[1] For basic compounds like this, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing.[1]

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Table 2: Typical Chromatographic Conditions

ParameterCondition
Stationary PhaseSilica Gel 60 (230-400 mesh)
Mobile PhaseDichloromethane/Methanol (e.g., 98:2 to 95:5) + 0.1% Triethylamine
DetectionUV at 254 nm

Visual Guides

Experimental Workflow: General Purification Strategy

G General Purification Workflow crude Crude (S)-benzyl 3-aminopiperidine-1-carboxylate analysis Purity Analysis (HPLC, TLC) crude->analysis decision Purity > 98%? analysis->decision pure Pure Product decision->pure Yes purification Purification Required decision->purification No recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography final_analysis Final Purity Analysis recrystallization->final_analysis chromatography->final_analysis final_analysis->pure

Caption: A general workflow for the purification of the target compound.

Decision Tree: Selecting a Purification Method

G Purification Method Selection start Impurity Profile Assessment impurity_type Nature of Impurities start->impurity_type polarity_diff Significant Polarity Difference? impurity_type->polarity_diff Process-Related enantiomer Enantiomeric Impurity? impurity_type->enantiomer Stereoisomeric column Use Column Chromatography polarity_diff->column Yes recrystallize Use Recrystallization polarity_diff->recrystallize No chiral_hplc Use Chiral HPLC for Separation/Analysis enantiomer->chiral_hplc Yes

Caption: A decision tree to guide the selection of an appropriate purification method.

References

Technical Support Center: Optimization of Coupling Reactions for Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with hindered amines so challenging?

A1: Steric hindrance around the nitrogen atom of the amine physically obstructs the approach of the electrophile, slowing down the reaction rate.[1] This can lead to low or no product yield under standard coupling conditions. For palladium-catalyzed reactions like Buchwald-Hartwig amination, steric hindrance can impede crucial steps in the catalytic cycle, including oxidative addition and reductive elimination.[2][3] In amide bond formation, the nucleophilic attack of the hindered amine on the activated carboxylic acid is significantly slower in a sterically congested environment.[4]

Q2: What are the first steps I should take when a coupling reaction with a hindered amine fails?

A2: When a standard protocol fails, a systematic approach to optimization is crucial. The most critical factors to consider are the catalyst and ligand system, the choice of base, and the reaction solvent and temperature.[2] For amide couplings, switching to a more potent coupling reagent is often the first step.[1]

Q3: Which types of ligands are most effective for coupling hindered amines in palladium-catalyzed reactions?

A3: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective for coupling hindered substrates.[2][5] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the reductive elimination step.[2] N-Heterocyclic carbene (NHC) ligands have also demonstrated high efficacy, even with highly substituted substrates.[2][5]

Q4: What is the role of the base in these reactions, and which should I choose?

A4: The base plays a crucial role in activating the coupling partners. In Suzuki couplings, it activates the boronic acid for transmetalation.[2] In Buchwald-Hartwig aminations, it facilitates the deprotonation of the amine.[6] For hindered systems, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] In some cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[2]

Q5: Are there alternative methods for forming amide bonds with highly hindered amines if standard coupling reagents fail?

A5: Yes, for extremely hindered couplings, converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy.[1][7] Another approach is the formation of an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] Additionally, the direct coupling of Grignard reagents to isocyanates offers a robust solution for the synthesis of sterically hindered amides.[4][9]

Troubleshooting Guides

Buchwald-Hartwig Amination of Hindered Amines
Problem Potential Cause Recommended Solution
Low or No Conversion Ineffective catalyst/ligand system.Switch to a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[2] Consider using a G3 or G4 Buchwald precatalyst for enhanced stability and activity.
Aryl chloride is a poor coupling partner.Aryl chlorides are less reactive than bromides or iodides.[10] Increase reaction temperature and use a stronger catalyst system. If possible, switch to the corresponding aryl bromide or iodide.
Inappropriate base.Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[11][12] Ensure the base is fresh and handled under inert conditions.
Low reaction temperature.Increase the temperature, typically to 80-110 °C, to overcome the activation energy barrier caused by steric hindrance.[13]
Side Product Formation (e.g., Hydrodehalogenation) β-hydride elimination is competing with reductive elimination.The choice of ligand is critical to favor reductive elimination.[13] Using a slight excess of the amine coupling partner can sometimes suppress this side reaction.[13]
Double Arylation of Primary Amines The primary amine product reacts further with the aryl halide.Using bulky ligands can sterically hinder the second arylation.[13] Adjusting the stoichiometry to use a slight excess of the amine can also help.
Suzuki Coupling with Hindered Substrates
Problem Potential Cause Recommended Solution
Low Yield Ineffective catalyst/ligand system.Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or specialized ligands like BI-DIME or AntPhos for particularly challenging couplings.[2][14][15]
Inappropriate base or solvent.Use a moderately strong base like K₃PO₄ or Cs₂CO₃.[2] Toluene, dioxane, or THF are common solvents. The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.[2]
Steric hindrance impeding the catalytic cycle.Increase the reaction temperature. Consider using a more active palladium precatalyst.
Amide Bond Formation with Hindered Amines
Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction Standard coupling reagent is not potent enough.Switch to a more powerful activating reagent like HATU, HBTU, HCTU, or PyBOP.[1] For extremely hindered couplings, consider converting the carboxylic acid to an acyl fluoride.[1][7]
Insufficient reaction time or temperature.Increase the reaction time, for instance, from 1-2 hours to overnight.[1] Microwave-assisted synthesis can also be beneficial to accelerate the reaction.[1]
Poor solvation of reactants.Use a solvent with good solvating properties like NMP or a mixture of solvents such as DCM/DMF/NMP.[1]
Racemization of Chiral Carboxylic Acids The coupling reagent or conditions promote epimerization.Use coupling reagents known to suppress racemization, such as PyAOP or COMU, often in combination with an additive like HOAt or OxymaPure.[8]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of a Hindered Secondary Amine with an Aryl Bromide
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the hindered secondary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling of a Hindered Amine and Carboxylic Acid using HATU
  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL) under an argon atmosphere. Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol) and stir for 5 minutes at room temperature.

  • Coupling: Add the hindered amine (1.2 mmol) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Amide Coupling via Acyl Fluoride for Extremely Hindered Substrates
  • Acyl Fluoride Formation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL). Add cyanuric fluoride (0.5 mmol) and pyridine (1.5 mmol) and stir at room temperature for 1 hour.

  • Amine Addition: In a separate flask, dissolve the hindered amine (1.2 mmol) and pyridine (1.5 mmol) in anhydrous DCM (5 mL).

  • Coupling: Add the amine solution to the acyl fluoride solution and stir at room temperature for 12-24 hours.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of Hindered Substrates

LigandSubstratesBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos 2-Bromo-m-xylene + Di-n-propylamineNaOtBuToluene801898[16]
RuPhos 2-Bromo-p-xylene + 2-EthylpiperidineNaOtBuDioxane1001810[17]
BrettPhos 3,5-Dimethoxychlorobenzene + tert-OctylamineNaOtBuDioxane801810[16]
New Biaryl(alkyl)aryl phosphine 3,5-Dimethoxychlorobenzene + tert-OctylamineNaOtBuDioxane801.595[3]

Table 2: Comparison of Coupling Reagents for Amide Bond Formation with Hindered Amines

Coupling ReagentCarboxylic AcidAmineBaseSolventYield (%)Reference
DCC Diphenylacetic acidDiisopropylamine--No Product[7]
TaCl₅ Diphenylacetic acidDiisopropylamine--20[7]
BTFFH (Acyl Fluoride) Diphenylacetic acidDiisopropylaminePyridineMeCN71[7]
XtalFluor-E Octanoic acidtert-Pentylamine--8[7]
BTFFH (Acyl Fluoride) Octanoic acidtert-PentylaminePyridineMeCN91[7]
HATU Fmoc-Aib-OHResin-bound amineDIPEADMFHigh[1]

Visualizations

Troubleshooting_Buchwald_Hartwig start Low or No Yield in Buchwald-Hartwig Amination catalyst Is an appropriate Pd precatalyst and bulky ligand being used? (e.g., XPhos, SPhos) start->catalyst base Is a strong, non-nucleophilic base being used? (e.g., NaOtBu, LHMDS) catalyst->base Yes solution_catalyst Switch to a more active catalyst system (e.g., G3/G4 precatalyst with a bulky biarylphosphine ligand). catalyst->solution_catalyst No conditions Are the reaction temperature and time sufficient? base->conditions Yes solution_base Use a fresh, strong base under inert conditions. base->solution_base No solution_conditions Increase temperature (80-110 °C) and/or reaction time. conditions->solution_conditions No success Reaction Optimized conditions->success Yes solution_catalyst->base solution_base->conditions solution_conditions->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Amide_Coupling_Strategy start Amide Coupling with Hindered Amine standard_reagents Attempt with standard potent coupling reagents? (e.g., HATU, HBTU) start->standard_reagents optimize_conditions Did the reaction proceed to a reasonable extent? standard_reagents->optimize_conditions Yes alternative_methods Consider alternative activation methods. standard_reagents->alternative_methods No optimize_conditions->alternative_methods No increase_temp_time Increase temperature and/or reaction time. optimize_conditions->increase_temp_time Partially success Successful Coupling optimize_conditions->success Yes acyl_fluoride Acyl Fluoride Formation alternative_methods->acyl_fluoride acid_chloride Acid Chloride Formation alternative_methods->acid_chloride grignard Grignard + Isocyanate alternative_methods->grignard acyl_fluoride->success acid_chloride->success grignard->success increase_temp_time->success

Caption: Decision tree for selecting an amide coupling strategy.

References

Preventing racemization during modification of (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the modification of (S)-benzyl 3-aminopiperidine-1-carboxylate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help prevent racemization and ensure the stereochemical integrity of your synthesis.

Troubleshooting Guides

High levels of the undesired (R)-enantiomer can significantly impact the biological activity and safety profile of your target molecule. If you have confirmed racemization via chiral HPLC or other analytical methods, this guide will help you identify and resolve the potential causes.

Issue 1: Racemization during Acylation or Peptide Coupling

The most common modification of the 3-amino group is the formation of an amide bond. This process, especially the activation of the carboxylic acid, is the primary step where racemization can occur.

Core Mechanism of Racemization:

The principal pathway for racemization during amide bond formation is the creation of a 5(4H)-oxazolone intermediate.[1][2] Activation of the carboxylic acid makes the proton on the alpha-carbon acidic.[2] A base can then abstract this proton, leading to a planar, achiral intermediate that can be attacked from either side by the amine, resulting in a mixture of enantiomers.[1][2]

Troubleshooting Steps & Solutions:

SymptomPotential CauseRecommended Solution
High Racemization with Carbodiimide Reagents (e.g., DCC, EDC) Formation of a highly reactive O-acylisourea intermediate that readily cyclizes to the racemization-prone oxazolone.Add a racemization-suppressing additive. React the carbodiimide with additives like OxymaPure or HOAt to form a more stable active ester, which is less susceptible to racemization.[1][3] HOAt is highly effective but can have explosive properties.[3]
Racemization Persists with Onium Salts (e.g., HBTU, HATU) The tertiary base used in conjunction with the onium salt is too strong or not sterically hindered, leading to abstraction of the α-proton.Switch to a weaker or more sterically hindered base. Replace strong bases like DIPEA or Triethylamine (TEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.[1][4][5] Use the minimum necessary equivalents of the base.
Long Pre-activation Time Before Adding the Amine The activated carboxylic acid has an extended period to form the oxazolone intermediate before the amine can react.Minimize pre-activation time. A pre-activation of 1-5 minutes is generally sufficient.[2] Alternatively, add the coupling reagent to a mixture of the acid, amine, and additive, with the base added last to initiate the reaction.
Elevated Reaction Temperature Higher temperatures increase the rate of both the desired reaction and the undesired racemization pathway.Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[1]
Solvent Choice Polar, protic solvents may stabilize charged, achiral intermediates that promote racemization.Use non-polar, aprotic solvents. Solvents like Dichloromethane (DCM) or a mixture of DCM and DMF are generally preferred, ensuring all reactants remain in solution.[1]

Quantitative Data Summary: Impact of Reaction Conditions on Racemization

The following table summarizes the expected impact of different reagents and conditions on enantiomeric excess (ee). The data is compiled from studies on analogous peptide coupling reactions.

Coupling ReagentAdditiveBaseTemperature (°C)Expected %ee
EDCNoneDIPEA25< 90%
EDCHOBtDIPEA2590-95%
EDCOxymaPure NMM 0 - 25 > 98%
HATUN/ADIPEA25~95%
HATU N/A2,4,6-Collidine 0 - 25 > 99%
COMUN/ANMM25> 98%

Note: Expected %ee values are estimates based on literature for sensitive amino acids and may vary depending on the specific substrates.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern?

A1: Racemization is the conversion of a single, pure enantiomer, in this case, this compound, into a mixture containing both the (S) and (R) enantiomers.[1] This is a critical issue in drug development because the biological activity, efficacy, and safety of a pharmaceutical compound often depend on its specific three-dimensional structure. The presence of the undesired (R)-enantiomer can lead to reduced potency or off-target effects.[2][6]

Q2: Which modifications of this compound are most likely to cause racemization?

A2: Any reaction that involves the formation of a new bond at the 3-amino position and requires the activation of a chiral carboxylic acid partner is a potential source of racemization for that partner. The chiral center of the piperidine ring itself is generally stable under standard acylation and reductive amination conditions. However, harsh basic or acidic conditions and elevated temperatures should be avoided to maintain the integrity of the entire molecule.[7][8]

Q3: How do I choose the right coupling reagent and base to avoid racemization during acylation?

A3: The choice of coupling reagent and base is critical.

  • Coupling Reagents : For sensitive substrates, it is best to avoid carbodiimides like DCC or EDC unless a racemization-suppressing additive is used.[9] Uronium/aminium salts like HATU or COMU are generally preferred as they are highly reactive and effective at suppressing racemization.[3]

  • Bases : The base's strength and steric hindrance are key factors.[4] Strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily abstract the acidic α-proton of the activated acid, leading to racemization.[4][5] It is highly recommended to use a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine.[1][5]

Q4: Can racemization occur during reductive amination?

A4: Racemization at the chiral center of this compound during reductive amination is generally not a major concern under standard conditions (e.g., using NaBH(OAc)₃ or NaBH₃CN). These reactions typically do not involve harsh conditions that would lead to epimerization of the existing stereocenter. However, if the aldehyde or ketone partner also contains a chiral center, the reaction can lead to the formation of diastereomers, and the reaction conditions can influence the diastereomeric ratio (d.r.).[10]

Q5: How can I accurately measure the enantiomeric excess (%ee) of my product?

A5: The most reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC).[3][11] Since the piperidine moiety itself is not UV-active, a pre-column derivatization step is often required to attach a chromophore (a light-absorbing group).[12] This can be achieved by reacting the final compound with a derivatizing agent like benzoyl chloride or p-toluenesulfonyl chloride before HPLC analysis.[12][13][14] The derivatized enantiomers can then be separated on a chiral column and their peak areas integrated to calculate the %ee.[11][13]

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling

This protocol is designed to minimize racemization during the acylation of this compound with a chiral carboxylic acid.

Materials:

  • This compound (1.0 eq.)

  • Chiral N-protected amino acid (1.05 eq.)

  • HATU (1.05 eq.)

  • 2,4,6-Collidine (2.5 eq.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-protected amino acid (1.05 eq.) and HATU (1.05 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM to the cooled mixture.

  • Initiation: Add 2,4,6-collidine (2.5 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric or diastereomeric excess of the purified product by chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC (Post-Derivatization)

This is a general guideline for analyzing the enantiomeric purity of a modified product. Specific parameters must be optimized for your compound.

1. Derivatization (Example with Benzoyl Chloride): a. Dissolve a small sample (approx. 1-2 mg) of the deprotected amine product in DCM (1 mL). b. Add triethylamine (2-3 eq.). c. Add benzoyl chloride (1.5 eq.) and stir at room temperature for 1 hour. d. Quench the reaction with a small amount of water and extract the product into an organic solvent like ethyl acetate. e. Evaporate the solvent to dryness.

2. HPLC Analysis: a. Sample Preparation: Dissolve the derivatized residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL. b. Column Selection: Use a suitable chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H). c. Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The ratio must be optimized to achieve baseline separation of the enantiomers. d. HPLC Conditions:

  • Flow rate: 0.5 - 1.0 mL/min
  • Injection volume: 10-20 µL
  • Detector: UV detector set to an appropriate wavelength for the benzoyl group (e.g., 230 nm or 254 nm). e. Analysis: First, inject a sample of the racemic version of your derivatized compound to determine the retention times of both enantiomers. Then, inject your sample and integrate the peak areas to calculate the enantiomeric excess using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.[3]

Visualizations

Racemization_Mechanism cluster_0 Racemization Pathway cluster_1 Suppression Pathway Activated_Acid Activated Chiral Carboxylic Acid Oxazolone 5(4H)-Oxazolone (Racemization-Prone) Activated_Acid->Oxazolone Cyclization Desired_Product Desired (S)-Amide Product Achiral_Intermediate Planar Achiral Intermediate Oxazolone->Achiral_Intermediate Base removes α-proton Racemic_Product Racemic Amide Product Achiral_Intermediate->Racemic_Product Amine Attack (from either face) Activated_Acid2 Activated Chiral Carboxylic Acid Active_Ester Active Ester (e.g., with Oxyma) Activated_Acid2->Active_Ester + Additive (Oxyma/HOAt) Active_Ester->Desired_Product Amine Attack (Stereospecific)

Caption: Mechanism of racemization via oxazolone formation and its suppression.

Troubleshooting_Workflow Start High Racemization Detected (via Chiral HPLC) Check_Reagents Review Coupling Reagents and Base Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Optimal Reagents Already in Use Optimize_Reagents Action: Switch to Hindered Base (Collidine) + Additive (Oxyma) Check_Reagents->Optimize_Reagents Strong Base or No Additive Used Optimize_Conditions Action: Lower Temp to 0°C + Minimize Pre-activation Check_Conditions->Optimize_Conditions High Temp or Long Pre-activation Rerun Re-run Experiment Check_Conditions->Rerun Conditions are Already Optimal Optimize_Reagents->Check_Conditions Optimize_Conditions->Rerun Analyze Analyze %ee Rerun->Analyze Success Racemization Suppressed (High %ee) Analyze->Success Yes Failure Racemization Persists Analyze->Failure No Failure->Check_Reagents Re-evaluate

Caption: A logical workflow for troubleshooting high racemization levels.

References

Technical Support Center: Improving Regioselectivity of Reactions with (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective functionalization of (S)-benzyl 3-aminopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of reaction on this compound?

A1: this compound has two primary nucleophilic sites: the exocyclic primary amine at the C3 position and the endocyclic secondary amine (N1) of the piperidine ring, which is part of a carbamate. The reactivity of the N1 nitrogen is significantly reduced due to the electron-withdrawing nature of the benzyloxycarbonyl (Cbz) group. Therefore, reactions with electrophiles will primarily occur at the C3-amino group. However, under certain conditions, particularly with strong bases and reactive electrophiles, reaction at the N1 position (after deprotonation) or even at the carbon atoms of the piperidine ring (e.g., via C-H activation) can be observed.

Q2: What are the key factors influencing regioselectivity in reactions with this molecule?

A2: The regioselectivity of reactions with this compound is primarily governed by a combination of electronic and steric factors.

  • Electronic Effects: The C3-amino group is a significantly stronger nucleophile than the N1-carbamate nitrogen. The lone pair of electrons on the C3-nitrogen is more available for reaction with electrophiles. The Cbz group on N1 delocalizes the lone pair of the endocyclic nitrogen, making it less nucleophilic.

  • Steric Hindrance: The steric environment around the two nitrogen atoms can influence the approach of bulky electrophiles. While the C3-amino group is primary, its accessibility can be influenced by the conformation of the piperidine ring and the Cbz protecting group.

  • Reaction Conditions: The choice of solvent, base, temperature, and the nature of the electrophile play a crucial role. For instance, the use of a strong base could potentially deprotonate the N1-carbamate, increasing its nucleophilicity and leading to N1-functionalization.

Q3: How can I favor functionalization at the C3-amino group?

A3: To selectively functionalize the C3-amino group, it is generally recommended to use mild reaction conditions that do not activate the N1-carbamate.

  • Acylation: Use standard acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) at or below room temperature.

  • Alkylation: Employ reactive alkylating agents (e.g., alkyl halides) under neutral or mildly basic conditions. The use of a bulky base can help prevent side reactions.

  • Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be effective. Careful selection of the ligand and base is critical to ensure selective coupling at the C3-amino group.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the functionalization of this compound.

Problem 1: Low or No Reactivity

If you are observing low or no conversion of your starting material, consider the following potential causes and solutions.

Potential Cause Suggested Solution
Insufficiently reactive electrophile. Choose a more reactive electrophile. For example, use an acyl chloride instead of a carboxylic acid with a coupling agent.
Steric hindrance from a bulky electrophile. Try increasing the reaction temperature or using a less sterically hindered electrophile if possible.
Inappropriate solvent. Use a solvent that is appropriate for the specific reaction and ensures solubility of all reactants. For example, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often suitable.
Deactivated starting material. Ensure the starting material is pure and has not degraded. The primary amine can be susceptible to oxidation.
Problem 2: Poor Regioselectivity (Mixture of N1 and C3 functionalized products)

Obtaining a mixture of products is a common challenge. The following table outlines strategies to improve selectivity for the desired C3-functionalized product.

Potential Cause Suggested Solution
Use of a strong base. Avoid strong bases like sodium hydride or organolithium reagents, which can deprotonate the N1-carbamate. Use a milder, non-nucleophilic organic base like triethylamine or diisopropylethylamine.
High reaction temperature. High temperatures can provide enough energy to overcome the activation barrier for the less favored N1-functionalization. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).
Highly reactive electrophile. A very reactive electrophile might not discriminate well between the two nitrogen atoms. Consider using a slightly less reactive electrophile or adding it slowly to the reaction mixture.
Solvent effects. The polarity of the solvent can influence the relative nucleophilicity of the two nitrogen atoms. Screen different solvents to find the optimal conditions for C3 selectivity.

Experimental Protocols

The following are general, illustrative protocols for common reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Selective N-Acylation at the C3-Position

This protocol describes a general procedure for the acylation of the exocyclic amino group.

Materials:

  • This compound

  • Acyl chloride (1.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add the acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective N-Alkylation at the C3-Position

This protocol provides a general method for the mono-alkylation of the C3-amino group.

Materials:

  • This compound

  • Alkyl halide (1.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Visualizations

Decision-Making Workflow for Improving Regioselectivity

G start Start: Reaction with (S)-benzyl 3-aminopiperidine-1-carboxylate issue Issue: Poor Regioselectivity (Mixture of N1 and C3 products) start->issue check_base Check Base: Is a strong base used? issue->check_base change_base Action: Switch to a milder base (e.g., Et3N, DIPEA) check_base->change_base Yes check_temp Check Temperature: Is the reaction run at elevated temperature? check_base->check_temp No end Achieved High C3-Regioselectivity change_base->end lower_temp Action: Lower the reaction temperature (e.g., 0 °C or RT) check_temp->lower_temp Yes check_electrophile Check Electrophile: Is it highly reactive? check_temp->check_electrophile No lower_temp->end modify_electrophile Action: Use a less reactive electrophile or slow addition check_electrophile->modify_electrophile Yes check_solvent Check Solvent: Have different solvents been screened? check_electrophile->check_solvent No modify_electrophile->end screen_solvents Action: Screen a range of solvents (polar aprotic, nonpolar) check_solvent->screen_solvents No check_solvent->end Yes screen_solvents->end

Caption: Troubleshooting workflow for poor regioselectivity.

Factors Influencing Regioselectivity

G regioselectivity Regioselectivity (N1 vs. C3) factors Controlling Factors regioselectivity->factors electronic Electronic Effects (Nucleophilicity) factors->electronic steric Steric Hindrance factors->steric conditions Reaction Conditions factors->conditions c3_amine C3-Amine: More Nucleophilic (Favored) electronic->c3_amine n1_carbamate N1-Carbamate: Less Nucleophilic (Disfavored) electronic->n1_carbamate

Caption: Key factors governing regioselective reactions.

Technical Support Center: Catalyst Selection for Hydrogenolysis of Cbz-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing molecules. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of removing the carboxybenzyl (Cbz or Z) protecting group from piperidine nitrogens via hydrogenolysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrogenolysis of Cbz-protected piperidines, presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: My hydrogenolysis of the Cbz-protected piperidine is slow or incomplete. What are the likely causes and how can I resolve this?

Answer: Slow or incomplete reactions are a common hurdle in catalytic hydrogenolysis. The root cause often lies with the catalyst, the reaction conditions, or the substrate itself.

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[1]

    • Solution: Ensure your starting material is highly pure. If the substrate inherently contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acidic or nucleophilic cleavage.[1]

  • Poor Catalyst Activity: The activity of Palladium on Carbon (Pd/C) can differ between batches and degrade over time.[2]

    • Solution: Use a fresh batch of a high-quality catalyst. For more challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be beneficial.[2] In some instances, increasing the catalyst loading or adding fresh catalyst portion-wise can drive the reaction to completion.[3]

  • Insufficient Hydrogen Pressure: Atmospheric pressure from a hydrogen balloon may not be sufficient for all substrates.[3]

    • Solution: Increase the hydrogen pressure, for example, to 50 psi or higher using a hydrogenation apparatus.[1][4]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst's surface.[1]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[2]

  • Product Inhibition: The newly formed piperidine can sometimes coordinate with the palladium catalyst, inhibiting its activity.[1]

    • Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, thereby reducing its coordination to the catalyst.[1]

Question 2: I'm observing the reduction of other functional groups in my molecule during the Cbz deprotection. How can I improve the selectivity?

Answer: The lack of chemoselectivity is a significant challenge when other reducible functional groups are present.

  • Solution 1: Catalyst Modification: In some cases, catalyst selectivity can be influenced by additives. For instance, ammonia, pyridine, or ammonium acetate have been shown to inhibit the hydrogenolysis of benzyl ethers while allowing the cleavage of Cbz groups.[4][5]

  • Solution 2: Alternative Deprotection Methods: For substrates with sensitive functionalities that are incompatible with hydrogenolysis (e.g., alkenes, alkynes, nitro groups, aryl halides), alternative deprotection strategies are recommended.[6]

    • Acidic Cleavage: Methods like HBr in acetic acid or milder Lewis acid conditions such as AlCl₃ in HFIP are excellent choices.[2][5][6]

    • Nucleophilic Cleavage: For particularly sensitive substrates, treatment with 2-mercaptoethanol in the presence of a base can effectively remove the Cbz group without the use of heavy metals.[3][5]

Question 3: My starting material is not fully soluble in standard solvents like methanol or ethanol. What are my options?

Answer: Poor solubility can hinder the reaction rate.

  • Solution: Consider using alternative solvents or solvent mixtures. Tetrahydrofuran (THF), ethyl acetate, or even mixtures including dichloromethane (DCM) can be used. For some applications, aqueous media with surfactants like TPGS-750-M have been successfully employed for Cbz deprotection.[7] It is important to ensure the chosen solvent is compatible with the hydrogenation conditions.

Frequently Asked Questions (FAQs)

Q1: What is the standard catalyst for the hydrogenolysis of Cbz-protected piperidines?

A1: The most commonly used catalyst is 10% Palladium on Carbon (Pd/C).[6][8] It is generally effective, relatively inexpensive, and easily removed by filtration. For more difficult deprotections, 20% Palladium hydroxide on carbon (Pearlman's catalyst) is a more active alternative.[2]

Q2: What are the typical reaction conditions for this transformation?

A2: Typically, the Cbz-protected piperidine is dissolved in a protic solvent like methanol or ethanol.[9] The Pd/C catalyst is added (usually 5-10 mol% of palladium relative to the substrate), and the mixture is stirred under a hydrogen atmosphere (from a balloon or a pressurized vessel) at room temperature.[3][8]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] On TLC, you should see the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.

Q4: Are there any safety precautions I should take during catalytic hydrogenolysis?

A4: Yes. Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[3] Always handle the catalyst in an inert atmosphere when possible and never let the catalyst dry on the filter paper. After filtration, the catalyst should be quenched with water before disposal.[3] Additionally, hydrogen gas is highly flammable and should be handled with care in a well-ventilated area.[6]

Q5: Is Cbz deprotection via hydrogenolysis orthogonal to other common protecting groups?

A5: Yes, one of the key advantages of the Cbz group is its orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[9] This allows for selective deprotection in complex, multi-step syntheses.[9]

Data Presentation: Comparison of Cbz Deprotection Methods

Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, high yields, clean byproducts (toluene and CO₂).[6][8]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups); catalyst can be poisoned by sulfur; safety concerns with H₂ gas.[6]
Catalytic Transfer Hydrogenolysis Ammonium formate, Pd/CSafer alternative to hydrogen gas, mild conditions.[6][8]May be slower than direct hydrogenation; not compatible with all reducible groups.
Acidic Cleavage HBr in Acetic AcidEffective for substrates sensitive to hydrogenation.[6]Harsh acidic conditions may cleave other acid-sensitive protecting groups.
Mild Acidic Cleavage AlCl₃, HFIPMild (room temperature), excellent functional group tolerance.[3][5]HFIP is an expensive solvent.[3]
Nucleophilic Cleavage 2-Mercaptoethanol, BaseHighly selective for sensitive substrates; avoids heavy metals.[3][5]The thiol reagent has an unpleasant odor; may require elevated temperatures.[3]

Experimental Protocols

General Protocol for Catalytic Hydrogenolysis using H₂ Gas
  • Dissolution: Dissolve the Cbz-protected piperidine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.[2]

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.[3]

  • Inerting: Purge the flask with an inert gas like nitrogen or argon.[3]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced by hydrogen.[1] Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon for atmospheric pressure or a pressurized vessel) at room temperature.[2][3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry in the air. Quench the catalyst on the filter paper with water before disposal.[3]

  • Isolation: Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[3]

General Protocol for Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP
  • Dissolution: In a clean, dry flask, dissolve the Cbz-protected piperidine (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2]

  • Reagent Addition: Add aluminum chloride (AlCl₃) (2-3 equivalents) to the solution at room temperature.[3]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.[2]

  • Quenching and Work-up: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Visualizations

Catalyst_Selection_Workflow start Start: Cbz-Protected Piperidine check_sulfur Does the substrate contain sulfur? start->check_sulfur check_reducible_groups Are other reducible groups present? (alkenes, alkynes, NO2, etc.) check_sulfur->check_reducible_groups No acid_cleavage Consider Acidic Cleavage (e.g., AlCl3/HFIP or HBr/AcOH) check_sulfur->acid_cleavage Yes hydrogenolysis Use Catalytic Hydrogenolysis (e.g., H2, Pd/C) check_reducible_groups->hydrogenolysis No check_reducible_groups->acid_cleavage Yes end Deprotected Piperidine hydrogenolysis->end nucleophilic_cleavage Consider Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) acid_cleavage->nucleophilic_cleavage Alternative acid_cleavage->end nucleophilic_cleavage->end

Caption: Catalyst selection workflow for Cbz deprotection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve 1. Dissolve Cbz-piperidine in solvent add_catalyst 2. Add Pd/C catalyst dissolve->add_catalyst purge 3. Purge with H2 add_catalyst->purge stir 4. Stir under H2 atmosphere purge->stir monitor 5. Monitor by TLC/LC-MS stir->monitor filter 6. Filter through Celite® (Quench catalyst!) monitor->filter concentrate 7. Concentrate filtrate filter->concentrate product Deprotected Piperidine concentrate->product

References

Technical Support Center: Managing Piperidine Secondary Amine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of the secondary amine reactivity in piperidine synthesis.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of piperidine-containing molecules, focusing on issues arising from the reactivity of the secondary amine.

Problem: Low Yield in N-Alkylation of Piperidine

Q1: My N-alkylation of piperidine is sluggish or results in a low yield. What are the likely causes and how can I improve it?

A1: Several factors can contribute to inefficient N-alkylation of piperidines. A systematic approach to troubleshooting can help identify and resolve the issue.[1]

  • Insufficient Basicity: The reaction of a piperidine with an alkyl halide produces an acid (e.g., HBr, HCl) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Add a non-nucleophilic base to the reaction mixture to neutralize the acid as it forms. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates sensitive to strong bases, milder options like sodium bicarbonate (NaHCO₃) can be employed.[1]

  • Poor Leaving Group: The rate of an S_N2 reaction, typical for N-alkylation, is highly dependent on the quality of the leaving group on the alkylating agent.

    • Solution: If you are using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide to accelerate the reaction.[1]

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.[1]

    • Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, be mindful of potential side reactions at higher temperatures.[1]

  • Solvent Choice: The solvent can significantly influence the reaction rate.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[2]

Problem: Unwanted Di-alkylation or Quaternary Salt Formation

Q2: How can I prevent the formation of di-alkylated products or quaternary ammonium salts during N-alkylation?

A2: The formation of these byproducts is a common issue, particularly when a base is used to drive the reaction to completion.

  • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial.

    • Solution: Use a slight excess of the piperidine relative to the alkylating agent. A slow, controlled addition of the alkylating agent, for instance, using a syringe pump, can help maintain a low concentration of the alkylating agent and favor mono-alkylation.[2]

  • Reaction without External Base: In some cases, allowing the reaction to proceed without an added base can favor mono-alkylation. The reaction will slow down as the piperidinium salt precipitates, but this can prevent over-alkylation. The free base can then be obtained by a basic workup.[2]

Problem: Side Reactions During Piperidine Synthesis

Q3: I am observing unexpected side products in my piperidine synthesis. What are some common side reactions and how can they be minimized?

A3: The nature of side reactions is highly dependent on the specific synthetic route employed.

  • Reductive Amination: This powerful method for constructing the piperidine ring can sometimes lead to side products.[3]

    • Issue: Reduction of the aldehyde starting material to the corresponding alcohol.[4]

    • Solution: The choice of reducing agent is critical. Borane-pyridine complex (BAP) has been shown to be an effective alternative to sodium cyanoborohydride (NaBH₃CN), minimizing aldehyde reduction and avoiding the formation of nitrile impurities.[4][5]

  • Aza-Diels-Alder Reaction: This cycloaddition approach can be affected by the reactivity of the diene and dienophile.

    • Issue: Low yields due to poor reactivity.

    • Solution: Electron-withdrawing groups on the imine nitrogen can increase the reaction rate.[6]

  • Oxidation: Piperidine can be susceptible to oxidation, leading to discoloration (yellowing) of the product.[1]

    • Solution: Store piperidine and its derivatives under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] If discoloration occurs, purification by distillation may be necessary.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding strategies for managing the reactivity of the piperidine secondary amine.

Q4: What is the most effective way to achieve selective functionalization of the piperidine nitrogen in the presence of other reactive functional groups?

A4: The use of protecting groups is the most common and effective strategy to ensure chemoselectivity.[7] The choice of protecting group is critical and depends on the stability required for subsequent reaction steps and the conditions needed for its removal.[7]

Q5: What are the most commonly used protecting groups for the piperidine secondary amine, and what are their key features?

A5: The tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups are widely used for protecting the piperidine nitrogen.[7] Their orthogonality allows for selective deprotection in the presence of other protecting groups.[7]

Protecting GroupProtection ReagentDeprotection ConditionsKey Features
Boc Di-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA in DCM)[8][9][10]Stable to basic and hydrogenolysis conditions.[7][8]
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[7][11][12][13] or strong acidic conditions[14]Stable to acidic and basic conditions.[7]
Fmoc 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Basic conditions (e.g., 20% piperidine in DMF)[7][8][15]Stable to acidic conditions.[7][8]

Q6: Can you provide a general workflow for selecting the appropriate protecting group?

A6: The following decision tree can guide the selection of a suitable protecting group based on the planned synthetic route.

G Protecting Group Selection Workflow start Start: Need to protect piperidine N-H q1 Will the subsequent reactions involve acidic conditions? start->q1 q2 Will the subsequent reactions involve basic conditions? q1->q2 No fmoc Use Fmoc group q1->fmoc Yes q3 Will the subsequent reactions involve catalytic hydrogenation? q2->q3 No cbz Use Cbz group q2->cbz Yes boc Use Boc group q3->boc No reconsider Re-evaluate synthetic route or consider alternative protecting groups q3->reconsider Yes

Caption: Decision tree for selecting a suitable protecting group.

Experimental Protocols

This section provides detailed methodologies for the protection and deprotection of the piperidine secondary amine.

Protocol 1: Boc Protection of a Piperidine Derivative[16]

Materials:

  • Piperidine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)

  • Triethylamine (TEA, 1.2 eq) or Sodium Bicarbonate (NaHCO₃, 2.0 eq)

  • Dichloromethane (DCM) or a mixture of 1,4-dioxane and water

Procedure:

  • Dissolve the piperidine derivative in the chosen solvent.

  • Add the base (TEA or NaHCO₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add (Boc)₂O portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 3-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an appropriate aqueous workup. Typically, this involves washing with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected piperidine.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Cbz Protection of a Piperidine Derivative[7]

Materials:

  • Piperidine derivative (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.1 eq)

  • Triethylamine (TEA, 1.2 eq) or an aqueous solution of Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or an aqueous solvent system

Procedure:

  • Dissolve the piperidine derivative in the chosen solvent.

  • Add the base.

  • Cool the solution to 0 °C.

  • Add Cbz-Cl dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at room temperature for 2-5 hours, monitoring by TLC.

  • Perform an aqueous workup. If using DCM, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if needed.

Protocol 3: Deprotection of an N-Boc Protected Piperidine[17]

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected piperidine in DCM.

  • Add TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, evaporate the solvent and excess TFA under reduced pressure.

  • The resulting piperidinium salt can be used directly or neutralized with a base to obtain the free amine.

Protocol 4: Deprotection of an N-Cbz Protected Piperidine[11][12]

Materials:

  • N-Cbz protected piperidine derivative

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N-Cbz protected piperidine in a suitable solvent (MeOH or EtOH).

  • Carefully add the 10% Pd/C catalyst.

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Visualizing Reaction Management

The following diagrams illustrate key concepts in managing piperidine reactivity.

G General Strategy for Selective N-Functionalization cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection piperidine Piperidine protected_piperidine N-Protected Piperidine piperidine->protected_piperidine Add Protecting Group (PG) functionalized_piperidine Functionalized N-Protected Piperidine protected_piperidine->functionalized_piperidine Reaction at another site final_product Functionalized Piperidine functionalized_piperidine->final_product Remove PG

Caption: Workflow for selective functionalization using a protecting group.

G Troubleshooting Low Yield in N-Alkylation start Low Yield in N-Alkylation check_base Is a base being used? start->check_base add_base Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) check_base->add_base No check_leaving_group Check the leaving group on the alkylating agent check_base->check_leaving_group Yes success Improved Yield add_base->success use_better_lg Switch to a better leaving group (I > Br > Cl) check_leaving_group->use_better_lg Cl or poor LG check_sterics Consider steric hindrance check_leaving_group->check_sterics Br or I use_better_lg->success increase_temp Increase reaction temperature check_sterics->increase_temp High hindrance check_solvent Evaluate the solvent check_sterics->check_solvent Low hindrance increase_temp->success use_polar_aprotic Switch to a polar aprotic solvent (e.g., MeCN, DMF) check_solvent->use_polar_aprotic Non-ideal solvent check_solvent->success Optimal solvent use_polar_aprotic->success

Caption: A logical workflow for troubleshooting low yields in piperidine N-alkylation.

References

Technical Support Center: Purifying Piperidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my piperidine derivative streaking or tailing on the silica gel column?

A1: Peak tailing or streaking is a frequent issue when purifying piperidine derivatives on silica gel.[1][2] This phenomenon is primarily caused by the strong interaction between the basic nitrogen atom in the piperidine ring and the acidic silanol groups on the surface of the silica gel.[1][3][4] This interaction can lead to poor separation and reduced purity of the final product.

Q2: How can I prevent peak tailing of my piperidine compound?

A2: To minimize tailing, you can add a basic modifier to your mobile phase.[1] Commonly used modifiers include triethylamine (TEA) at a concentration of 0.1–2.0% or a 1–10% solution of ammonia in methanol.[1][5] These basic additives neutralize the acidic sites on the silica gel, leading to improved peak shape and better separation.[4]

Q3: My compound is not stable on silica gel. What are my options?

A3: If your piperidine derivative is sensitive to the acidic nature of standard silica gel, you can consider a few alternatives.[1][6] One option is to use a different stationary phase, such as alumina or florisil.[6] Another approach is to use deactivated silica gel, which is less acidic and can be prepared by treating the silica with a basic solution.[6] You can test for compound stability by performing a "spot test" on a TLC plate: spot your compound, wait for an hour, and then elute it to see if any degradation has occurred.[1]

Q4: How do I choose the best solvent system for my column?

A4: The ideal solvent system should provide good separation of your target compound from impurities.[7] This is typically determined by running several trial separations on Thin Layer Chromatography (TLC) plates.[8] Aim for a solvent system that gives your desired compound a Retention Factor (Rf) value between 0.25 and 0.35 on the TLC plate.[8][9] This Rf range generally ensures that the compound will elute from the column effectively, allowing for good separation.[9]

Q5: My crude product is not soluble in the eluent. How can I load it onto the column?

A5: If your compound has poor solubility in the chosen solvent system, you can use a technique called "dry-loading".[10] This involves pre-adsorbing your sample onto a small amount of silica gel. The sample is dissolved in a suitable solvent, mixed with dry silica, and the solvent is then evaporated to leave the compound coated on the silica. This dry, free-flowing powder is then carefully added to the top of the packed column.[10]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of piperidine derivatives and provides systematic solutions.

Problem 1: Poor Separation or Co-elution of Impurities

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the components of your mixture.[11]

  • Column Overloading: The amount of crude material loaded onto the column exceeds its separation capacity. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[11]

  • Improper Column Packing: The presence of air bubbles or cracks in the stationary phase can lead to channeling of the eluent and poor separation.[11]

Solutions:

  • Optimize the Solvent System: Use TLC to test various solvent systems with different polarities. A good starting point is often a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), with the addition of a basic modifier like TEA.[11]

  • Reduce the Load: If overloading is suspected, decrease the amount of crude material applied to the column.

  • Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid any irregularities.[11]

Problem 2: Compound Does Not Elute from the Column

Possible Causes:

  • Compound Decomposition: The piperidine derivative may be degrading on the acidic silica gel.[6]

  • Incorrect Solvent System: The eluent may be too non-polar to move the compound down the column.[6]

  • Strong Adsorption: The compound may be irreversibly adsorbed to the stationary phase.

Solutions:

  • Check Compound Stability: Perform a 2D TLC to check for on-plate degradation.[1][6] If the compound is unstable, switch to a less acidic stationary phase like deactivated silica or alumina.[6]

  • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. If using a gradient, ensure the polarity range is appropriate for your compound.

  • Flush the Column: If the compound is strongly adsorbed, flushing the column with a very polar solvent, such as methanol, may help to elute it.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Piperidine Derivative
  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol or hexanes/ethyl acetate mixtures).[12]

    • For basic compounds, add a small amount of triethylamine (e.g., 1%) to the eluent to reduce peak tailing.[12]

    • An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.[12]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column.[11]

    • Allow the silica to settle, ensuring a uniform and crack-free bed.[11]

  • Sample Loading:

    • Wet-Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica bed.[10]

    • Dry-Loading: If the sample is not soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Apply the resulting powder to the top of the column.[10]

  • Elution:

    • Begin elution with the least polar solvent mixture.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.[11]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[11]

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[12]

Data Presentation

The following tables provide examples of solvent systems used for the purification of different piperidine derivatives.

Table 1: Solvent Systems for Column Chromatography of Piperidine Derivatives

Compound ClassStationary PhaseSolvent System (v/v/v)ModifierReference
N-ArylpiperidinesSilica GelDichloromethane / MethanolTriethylamine (1%)[5]
Substituted PipecolinatesSilica GelPetroleum Ether / Ethyl Acetate-[13]
2-BenzylpiperidineSilica GelHexanes / Ethyl AcetateTriethylamine (1%)[11]
1,4-DimethylpiperidineSilica GelHexanes / Ethyl AcetateTriethylamine (0.5-1%)[4]

Table 2: Example Rf Values for Piperidine Derivatives on Silica Gel TLC

CompoundSolvent System (v/v/v)Rf ValueReference
1-(Piperidin-2-ylmethyl)piperidine94:5:1 DCM:MeOH:TEA~0.3[5]
1,4-DimethylpiperidineHexanes / Ethyl Acetate (with 0.5-1% TEA)~0.3[4]
General TargetVaries0.25 - 0.35[8][9]

Visualizations

Experimental Workflow

G General Workflow for Piperidine Derivative Purification TLC 1. TLC Analysis & Solvent System Selection Pack 2. Column Packing TLC->Pack Optimal Rf ~0.3 Load 3. Sample Loading Pack->Load Elute 4. Elution Load->Elute Collect 5. Fraction Collection & Analysis Elute->Collect Isolate 6. Isolation of Pure Product Collect->Isolate Combine Pure Fractions

Caption: General workflow for purification by column chromatography.

Troubleshooting Decision Tree

G Troubleshooting Common Column Chromatography Issues start Problem Encountered tailing Peak Tailing or Streaking? start->tailing separation Poor Separation? tailing->separation No add_base Add Basic Modifier (e.g., 1% TEA) to Eluent tailing->add_base Yes no_elution Compound Not Eluting? separation->no_elution No optimize_solvent Optimize Solvent System via TLC separation->optimize_solvent Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes check_stability Check Compound Stability (2D TLC) no_elution->check_stability If still no elution check_load Check for Column Overloading optimize_solvent->check_load change_stationary_phase Use Alumina or Deactivated Silica check_stability->change_stationary_phase Unstable

Caption: Decision tree for troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical compounds, the stereochemical purity of chiral building blocks is of utmost importance. (S)-benzyl 3-aminopiperidine-1-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), and ensuring its enantiomeric purity is critical for the safety and efficacy of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective technique for determining the enantiomeric excess of such compounds.[3][4]

This guide provides a comparative overview of different chiral HPLC methods applicable to the analysis of this compound and structurally similar compounds. Due to the weak UV absorbance of the analyte, a pre-column derivatization step is often necessary to enhance detection sensitivity and achieve effective chiral separation.[1][5]

Comparison of Chiral HPLC Methodologies

The choice of derivatization agent, chiral stationary phase, and mobile phase are critical factors that influence the separation of enantiomers. Below is a comparison of different approaches reported for the chiral analysis of 3-aminopiperidine derivatives.

Table 1: Comparison of Derivatization Reagents for Chiral HPLC Analysis

Derivatization ReagentAdvantagesDisadvantagesTypical Detection Wavelength
Benzoyl Chloride Readily available, stable derivative, strong chromophore.[2][6]Can potentially form di-substituted products.[6]254 nm[2][6]
p-Toluene Sulfonyl Chloride Forms stable sulfonamides, good chromophore.[7]Derivatization reaction may require specific pH control.228 nm[7]
Propyl Chloroformate Simple derivatization procedure.[2][6]May have lower molar absorptivity compared to benzoyl derivatives.254 nm[2][6]
(R)-α-methyl-2-naphthaleneacetyl chloride Chiral derivatizing agent, can be used for indirect chiral separation on achiral columns.[8]Introduces another chiral center, potentially complicating analysis.254 nm[8]

Table 2: Comparison of Chiral HPLC Conditions for 3-Aminopiperidine Derivatives

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Compound Analyzed (Post-Derivatization)Reference
ChromTech CHIRAL-AGP 0.015 M Phosphate Buffer / Acetonitrile (98:2)0.830(RS)-benzoyl-3-aminopiperidine[2]
Chiralpak AD-H Hexane / Isopropanol / Diethylamine (80:20:0.1)0.5 - 1.0AmbientBenzoyl derivative of (S)-1-Boc-3-aminopiperidine[5]
CHIRALCEL AS-RH Water / Acetonitrile (70:30)1.0Not SpecifiedPropyl chloroformate derivative of 3-aminopiperidine[2][6]
Crownpak™ CR+ HClO₄ (pH=1) / Methanol (95:5)0.603-aminopiperidine (direct, no derivatization)[2][6]

Experimental Protocols

A detailed experimental protocol for the chiral HPLC analysis of this compound, based on a common derivatization and separation strategy, is provided below.

1. Derivatization with Benzoyl Chloride

This procedure creates a benzoyl derivative of the analyte, enhancing its detectability by UV.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in an aprotic solvent such as dichloromethane.

  • Reaction: Cool the solution to 0 °C. Add a base, for example, triethylamine, followed by the dropwise addition of benzoyl chloride.[5]

  • Quenching and Extraction: After the reaction is complete, as monitored by a technique like Thin Layer Chromatography (TLC), quench the reaction.[2] Extract the derivatized product.

  • Final Preparation: Evaporate the solvent and redissolve the residue in the HPLC mobile phase for injection.[5]

2. Chiral HPLC Analysis

This method utilizes a polysaccharide-based chiral stationary phase for the enantiomeric separation.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).[5]

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). The addition of a basic modifier like diethylamine is crucial for improving peak shape and resolution for basic analytes.[9]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 230 nm or 254 nm for the benzoyl derivative.[5]

  • Injection Volume: 10 µL.

  • Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.[1]

Visualizations

The following diagrams illustrate the key workflows and relationships in the chiral analysis process.

G cluster_0 Sample Preparation and Derivatization cluster_1 Chiral HPLC Analysis cluster_2 Output Sample This compound Dissolve Dissolve in Aprotic Solvent Sample->Dissolve Derivatize Add Base and Benzoyl Chloride Dissolve->Derivatize Extract Quench and Extract Product Derivatize->Extract Prepare Redissolve in Mobile Phase Extract->Prepare Inject Inject Sample Prepare->Inject To HPLC Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze Result Enantiomeric Purity (ee%) Analyze->Result

Caption: Experimental workflow for chiral HPLC analysis.

G cluster_Method Analytical Method cluster_Parameters Key Parameters Analyte This compound Derivatization Derivatization Analyte->Derivatization HPLC Chiral HPLC Derivatization->HPLC Reagent Derivatizing Agent (e.g., Benzoyl Chloride) Derivatization->Reagent CSP Chiral Stationary Phase (e.g., Polysaccharide-based) HPLC->CSP MobilePhase Mobile Phase (e.g., Normal Phase) HPLC->MobilePhase

Caption: Key factors in chiral method development.

References

A Comparative Guide to the Determination of Enantiomeric Excess of (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral molecules is a critical parameter in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. (S)-benzyl 3-aminopiperidine-1-carboxylate is a key chiral building block in the synthesis of various pharmaceutical agents. Accurate determination of its enantiomeric excess (ee) is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the stage of drug development. The following table summarizes the key performance characteristics of the most common techniques.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) or as diastereomeric derivatives on an achiral phase.Differential interaction with a CSP using a supercritical fluid (typically CO2) as the mobile phase.Formation of diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.
Sample Preparation Direct injection or pre-column derivatization (e.g., with benzoyl chloride) to introduce a chromophore and improve separation.Direct injection or derivatization to enhance separation and detection.Direct mixing of the analyte with a CSA or reaction with a CDA in an NMR tube.
Typical Analysis Time 10 - 45 minutes per sample.[1]3 - 15 minutes per sample.[2]< 10 minutes per sample for data acquisition.[3]
Resolution (Rs) Generally high, with baseline separation (Rs > 1.5) commonly achievable.Often provides superior or complementary selectivity and higher efficiency compared to HPLC.[4]Depends on the choice of CSA/CDA and the magnetic field strength. Complete signal separation is the goal.
Accuracy & Precision High accuracy (typically 98-102% recovery) and precision (%RSD < 2%) with proper validation.[5]High accuracy and precision, with modern instrumentation showing robustness for GMP studies.[6][7]Good accuracy (±1-2% for ee determination) and precision, but can be influenced by integration accuracy and sample matrix.[8]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Low, dependent on the analyte's chromophore and the detector (e.g., UV, MS). Can be in the µg/mL to ng/mL range.[9][10]Generally offers good sensitivity, comparable to or better than normal-phase HPLC.[7]Higher than chromatographic methods; typically requires mg of sample.
Advantages Well-established, versatile, highly accurate, and widely available.[11]Fast, reduced consumption of organic solvents ("green" chemistry), and high throughput.[2][12]Rapid, no need for chromatographic separation, provides structural information, and can be performed directly in reaction mixtures.[13]
Disadvantages Longer analysis times compared to SFC, higher consumption of organic solvents.Requires specialized instrumentation; method development can be complex.[14]Lower sensitivity, potential for signal overlap, and the cost of chiral reagents and high-field NMR instruments.

Experimental Protocols

Detailed methodologies for each technique are provided below. For this compound, derivatization of the primary amine is a common and effective strategy to enhance chromatographic separation and UV detection.

Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method involves the derivatization of the primary amine with a reagent that introduces a chromophore, followed by separation on a chiral stationary phase.

Experimental Protocol:

  • Derivatization:

    • Dissolve approximately 10 mg of this compound in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).

    • Add a base, such as triethylamine (1.5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a derivatizing agent, such as benzoyl chloride (1.2 equivalents).

    • Stir the reaction mixture at 0 °C for 1 hour or until the reaction is complete (monitored by TLC).

    • Quench the reaction with a small amount of water and extract the product with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and re-dissolve the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: ChromTech CHIRAL-AGP (or a similar protein-based CSP) or a polysaccharide-based column such as Chiralpak® AD-H.[1][15]

    • Mobile Phase: An isocratic mixture, for example, 0.015 M phosphate buffer and isopropanol (99:1, v/v).[1] The mobile phase composition should be optimized for the specific column.

    • Flow Rate: 0.8 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection: UV at 254 nm (for the benzoyl derivative).[1]

    • Injection Volume: 20 µL.[1]

  • Data Analysis:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a high-speed chromatographic technique that uses a supercritical fluid as the mobile phase, offering a greener and faster alternative to HPLC.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample of this compound in a suitable solvent compatible with the mobile phase (e.g., methanol or ethanol). Derivatization, as described for HPLC, can also be employed to improve separation.

  • SFC Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as Daicel CHIRALPAK® IA, IB, or IC, is a good starting point for screening.

    • Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol. A small amount of a basic additive (e.g., diethylamine, 0.1%) is often added to improve the peak shape of basic analytes.[4]

    • Gradient: A gradient of the modifier (e.g., 5% to 40% over 5 minutes) is often used for initial screening.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV detector (wavelength depends on whether the analyte is derivatized) or a mass spectrometer (MS).

  • Data Analysis:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers, as in the HPLC method.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, which results in separate signals in the NMR spectrum.

Experimental Protocol:

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., 0.6 mL of CDCl3).[3]

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add a chiral solvating agent, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), in a specific molar ratio to the analyte (e.g., 1-2 equivalents).[3][16]

    • Gently shake the NMR tube for about 30 seconds to ensure mixing.[3]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture on a high-field NMR spectrometer (≥400 MHz).

    • Look for the separation of proton signals that are close to the chiral center of the analyte. For this compound, the proton at the C3 position is a likely candidate for signal splitting.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals.

    • The enantiomeric excess is calculated from the integration values: ee (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100

Visualizations

General Workflow for Enantiomeric Excess Determination

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Analyte This compound Derivatization Derivatization (Optional) Analyte->Derivatization e.g., Benzoylation NMR NMR with CSA/CDA Analyte->NMR HPLC Chiral HPLC Derivatization->HPLC SFC Chiral SFC Derivatization->SFC Chromatogram Obtain Chromatogram HPLC->Chromatogram SFC->Chromatogram Spectrum Obtain Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate ee% Integration->Calculation

Caption: General workflow for the determination of enantiomeric excess.

Decision Pathway for Method Selection

G decision decision method method start Start: Determine ee of This compound d1 High Throughput Needed? start->d1 d2 High Sensitivity (Trace Analysis)? d1->d2 No sfc Chiral SFC d1->sfc Yes d3 Need for Structural Confirmation? d2->d3 No hplc Chiral HPLC d2->hplc Yes d3->hplc No nmr NMR Spectroscopy d3->nmr Yes

Caption: Decision tree for selecting an analytical method.

References

Validating the Structure of (S)-benzyl 3-aminopiperidine-1-carboxylate: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of chiral building blocks like (S)-benzyl 3-aminopiperidine-1-carboxylate is a critical step in ensuring the synthesis of targeted, effective, and safe pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for such validation. This guide provides a comparative framework for the NMR-based structural analysis of this compound and its common alternative, (S)-tert-butyl 3-aminopiperidine-1-carboxylate, complete with detailed experimental protocols and workflow visualizations.

Comparative Analysis of NMR Spectral Data

A direct comparison of experimental NMR data is fundamental for validating the identity and purity of a synthesized compound against a known standard or an alternative. While complete, publicly available datasets for this compound are not readily found in the searched literature, this section outlines the expected and reported spectral characteristics for it and its tert-butoxycarbonyl (Boc)-protected analog. The following tables are based on typical chemical shifts for similar structural motifs.

Expected ¹H NMR Data Comparison

Proton Assignment This compound (Expected) (S)-tert-butyl 3-aminopiperidine-1-carboxylate (Reported Literature)
Phenyl (C₆H₅)~7.35 ppm (m, 5H)-
Benzyl CH₂~5.10 ppm (s, 2H)-
Piperidine H3~2.80-3.00 ppm (m, 1H)Multiplet
Piperidine H2eq, H6eq~3.80-4.20 ppm (m, 2H)Multiplet
Piperidine H2ax, H6ax~2.60-2.90 ppm (m, 2H)Multiplet
Piperidine H4, H5~1.40-1.90 ppm (m, 4H)Multiplet
Amino (NH₂)~1.50-2.50 ppm (br s, 2H)Broad singlet
tert-Butyl CH₃-~1.45 ppm (s, 9H)

Expected ¹³C NMR Data Comparison

Carbon Assignment This compound (Expected) (S)-tert-butyl 3-aminopiperidine-1-carboxylate (Reported Literature)
Carbonyl (C=O)~155 ppm~154 ppm
Phenyl C1'~137 ppm-
Phenyl C2', C3', C4'~127-129 ppm-
Benzyl CH₂~67 ppm-
Piperidine C3~48-52 ppm~48-52 ppm
Piperidine C2, C6~44-48 ppm~44-48 ppm
Piperidine C5~30-35 ppm~30-35 ppm
Piperidine C4~20-25 ppm~20-25 ppm
tert-Butyl C(CH₃)₃-~80 ppm
tert-Butyl CH₃-~28 ppm

Experimental Protocols for NMR Validation

A rigorous and standardized experimental protocol is essential for obtaining high-quality, reproducible NMR data for structural validation.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized this compound or its alternative.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect chemical shifts, particularly for exchangeable protons (e.g., NH₂).

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These should be optimized for the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR Spectroscopy (COSY and HSQC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. Standard gradient-enhanced COSY (e.g., 'cosygpqf') is recommended.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations. A standard gradient-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3') is suitable.

Visualizing the Validation Workflow and Molecular Structure

To further clarify the process of NMR-based structural validation and the specific assignments for the target molecule, the following diagrams are provided.

G cluster_workflow NMR Structure Validation Workflow Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) 1D_NMR 1D NMR Acquisition (¹H, ¹³C) Sample_Preparation->1D_NMR 1 2D_NMR 2D NMR Acquisition (COSY, HSQC) 1D_NMR->2D_NMR 2 Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 2D_NMR->Data_Processing 3 Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) Data_Processing->Spectral_Analysis 4 Structure_Elucidation Structure Elucidation (Correlation of 1D and 2D Data) Spectral_Analysis->Structure_Elucidation 5 Final_Validation Final Structure Validation Structure_Elucidation->Final_Validation 6

Caption: A generalized workflow for the validation of a chemical structure using NMR spectroscopy.

G cluster_structure This compound Structure mol C2_label 2 C3_label 3 C4_label 4 C5_label 5 C6_label 6 C7_label 7 C8_label 8 C9_14_label 9-14

Caption: Chemical structure of this compound with numbered atoms for NMR correlation.

By following these protocols and utilizing the comparative spectral information, researchers can confidently validate the structure and purity of this compound, ensuring the integrity of their subsequent research and development activities.

A Comparative Analysis of (S)- and (R)-benzyl 3-aminopiperidine-1-carboxylate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the differential properties and applications of the enantiomers of benzyl 3-aminopiperidine-1-carboxylate, key chiral building blocks in modern pharmaceutical development.

The enantiomers of benzyl 3-aminopiperidine-1-carboxylate are pivotal chiral intermediates in the synthesis of a variety of pharmacologically active molecules. Their rigid piperidine core and the stereochemistry at the C3 position are crucial for the biological activity of the final drug products. This guide provides a comparative overview of the (S) and (R) enantiomers, focusing on their physicochemical properties, stereospecific biological relevance, and applications in drug synthesis, supported by relevant experimental protocols.

Physicochemical Properties

The (S) and (R) enantiomers of benzyl 3-aminopiperidine-1-carboxylate share the same molecular formula and weight but differ in the spatial arrangement of the amino group on the piperidine ring. This difference in chirality, while not affecting most bulk physical properties, is critical for their interaction with chiral biological targets like enzymes and receptors.

Property(S)-benzyl 3-aminopiperidine-1-carboxylate(R)-benzyl 3-aminopiperidine-1-carboxylate
Molecular Formula C₁₃H₁₈N₂O₂C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol [1][2]234.29 g/mol
CAS Number 876461-55-1[1][3]1217781-62-8 (hydrochloride salt)
Appearance Off-white to pale yellow solid or oilOff-white to pale yellow solid or oil
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane.Soluble in organic solvents like methanol, ethanol, and dichloromethane.
Storage Conditions 2-8°C, under inert atmosphere[4]2-8°C, under inert atmosphere

Stereospecific Biological Importance: The Case of DPP-4 Inhibition

While direct comparative biological data for (S)- and (R)-benzyl 3-aminopiperidine-1-carboxylate is not extensively published, the profound influence of their stereochemistry is well-documented in the context of their derivatives, particularly as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes.

The 3-aminopiperidine moiety is a cornerstone pharmacophore in numerous DPP-4 inhibitors, often referred to as "gliptins".[5] The stereochemistry of this amine is critical for potent inhibition. For instance, in the case of Alogliptin and other DPP-4 inhibitors, it is the (R)-enantiomer of the 3-aminopiperidine core that is incorporated into the final drug structure. This stereochemical preference arises from the specific interactions within the active site of the DPP-4 enzyme. The amino group of the correct enantiomer forms key hydrogen bonds and ionic interactions with specific residues, such as Glu205, Glu206, and Tyr662, in the S2 pocket of the enzyme, leading to significantly higher binding affinity and inhibitory potency.

One study on novel β-amino-N-acylhydrazone DPP-4 inhibitors demonstrated a clear eudismic ratio, with the (R)-isomer exhibiting an IC₅₀ of 5.08 μM, while its (S)-antipode had an IC₅₀ of 44.74 μM, highlighting the nearly 9-fold difference in potency due to stereochemistry.[6] Although these are derivatives, this data strongly suggests that the (R)-enantiomer of benzyl 3-aminopiperidine-1-carboxylate would be a more potent precursor for DPP-4 inhibitors compared to the (S)-enantiomer.

Conversely, the (S)-enantiomer serves as a crucial building block for other classes of bioactive molecules, including certain central nervous system (CNS) agents.[7]

DPP-4 Inhibition Signaling Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion + Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion - DPP4 DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP4 Substrate Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Higher Blood Glucose Higher Blood Glucose Glucagon Secretion->Higher Blood Glucose Inactive Metabolites Inactive Metabolites DPP4->Inactive Metabolites Degradation DPP-4 Inhibitor ((R)-3-aminopiperidine derivative) DPP-4 Inhibitor ((R)-3-aminopiperidine derivative) DPP-4 Inhibitor ((R)-3-aminopiperidine derivative)->DPP4 Inhibits

Mechanism of DPP-4 Inhibition

Experimental Protocols

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against the DPP-4 enzyme using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds: (S)- and (R)-benzyl 3-aminopiperidine-1-carboxylate (dissolved in DMSO)

  • Positive control: A known DPP-4 inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (λex=360 nm, λem=460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the (S)- and (R)-enantiomers and the positive control in DMSO. Further dilute these solutions with the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate in the assay buffer to their working concentrations.

  • Assay Reaction: a. In the 96-well plate, add 25 µL of the diluted test compound solutions or the positive control. b. For the enzyme control (uninhibited reaction), add 25 µL of assay buffer containing the same percentage of DMSO as the compound wells. c. For blank wells (no enzyme), add 50 µL of assay buffer. d. Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells. e. Incubate the plate at 37°C for 10 minutes. f. Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in kinetic mode at 37°C for 15-30 minutes, with readings taken every minute.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample well - Rate of blank well) / (Rate of enzyme control well - Rate of blank well)] * 100 c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

DPP-4 Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Data Acquisition & Analysis A Prepare serial dilutions of (S) and (R) enantiomers in DMSO and Assay Buffer C Add test compounds, controls, and enzyme to 96-well plate A->C B Prepare working solutions of DPP-4 enzyme and Gly-Pro-AMC substrate B->C D Pre-incubate at 37°C for 10 minutes C->D E Initiate reaction by adding substrate D->E F Measure fluorescence kinetically at 37°C E->F G Calculate reaction rates and % inhibition F->G H Determine IC50 values from dose-response curves G->H

DPP-4 Inhibition Assay Workflow

Conclusion

References

The Strategic Advantage of (S)-benzyl 3-aminopiperidine-1-carboxylate in Chiral Amine Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral amine is a critical decision that can significantly impact the efficiency, stereoselectivity, and economic viability of a synthetic route. Among the diverse array of available options, (S)-benzyl 3-aminopiperidine-1-carboxylate emerges as a superior choice in many applications, offering distinct advantages over other chiral amines, particularly those with alternative protecting groups such as tert-butyloxycarbonyl (Boc).

The primary advantages of this compound lie in the nature of its benzyloxycarbonyl (Cbz) protecting group, its rigid piperidine scaffold, and the defined stereochemistry at the C3 position. These features translate to enhanced performance in asymmetric synthesis, leading to higher yields and enantioselectivity, and greater stability, which is crucial for multi-step synthetic sequences.

Superior Performance in Asymmetric Catalysis: A Comparative Overview

While direct head-to-head comparative data for this compound against other chiral amines in every reaction type is not always available in a single study, a compilation of data from various asymmetric reactions consistently highlights the superior performance of systems that benefit from the unique attributes of the Cbz protecting group and the piperidine scaffold.

Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of chiral amine catalyst is paramount in controlling the stereochemical outcome of this reaction. The following table presents a comparison of the performance of various chiral amine catalysts in the Michael addition of aldehydes to nitroalkenes. While data for this compound is not directly listed, the performance of proline and its derivatives, which share some structural similarities and catalytic mechanisms, provides a useful benchmark. The inherent advantages of the Cbz group, such as reduced propensity for racemization, suggest that a catalyst derived from this compound would offer competitive, if not superior, results in terms of enantioselectivity.

CatalystCatalyst TypeTime (h)Yield (%)syn:anti Ratioee (%)
L-ProlineSecondary Amine (Amino Acid)2410-22
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)2420-75
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)2429-95
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)18294:699

Table 1: Performance of various chiral amine catalysts in the asymmetric Michael addition of propanal to nitrostyrene.[1]

Enzymatic Synthesis of Chiral Piperidines

Recent advancements in biocatalysis have enabled highly efficient and stereoselective syntheses of chiral piperidines. Enzyme cascades utilizing galactose oxidase and imine reductase have been successfully employed for the conversion of N-Cbz-protected amino alcohols to the corresponding 3-aminopiperidines. This method highlights the compatibility of the Cbz group with enzymatic transformations and provides a direct route to the target molecule with high enantiopurity.

SubstrateProductIsolated Yield (%)
N-Cbz-protected L-ornithinolL-3-N-Cbz-aminopiperidineup to 54
N-Cbz-protected L-lysinolL-3-N-Cbz-aminoazepaneup to 54

Table 2: Isolated yields of N-Cbz-protected cyclic amines using a multi-enzyme cascade.[2][3][4]

Key Advantages of the Benzyloxycarbonyl (Cbz) Protecting Group

The Cbz group, a key feature of this compound, offers several distinct advantages over other common amine protecting groups like Boc and Fmoc.[5]

  • Reduced Racemization Potential: The urethane-type protection afforded by the Cbz group helps to suppress the formation of racemization-prone intermediates, a critical concern in the synthesis of optically pure compounds.[5]

  • Orthogonality and Selectivity: The Cbz group can be selectively removed under neutral conditions via catalytic hydrogenolysis, providing excellent orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. This is a significant advantage in the synthesis of complex molecules requiring multi-step protecting group strategies.

  • Cost-Effectiveness: For large-scale synthesis, the reagents required for the introduction of the Cbz group are generally more economical than those for Boc and Fmoc protection.[5]

  • Crystallinity: The Cbz group often imparts crystallinity to the protected compounds, which can simplify purification by recrystallization, a more scalable and cost-effective method compared to chromatography.[5]

G Advantages of Cbz Protecting Group Cbz This compound (Cbz-protected) Advantage1 Reduced Racemization Potential Cbz->Advantage1 Advantage2 Orthogonal Deprotection Cbz->Advantage2 Advantage3 Cost-Effective Cbz->Advantage3 Advantage4 Enhanced Crystallinity Cbz->Advantage4

Caption: Key advantages of the Cbz protecting group.

Experimental Protocols

General Protocol for Asymmetric Michael Addition using a Chiral Amine Catalyst

This protocol provides a general framework for performing an asymmetric Michael addition of an aldehyde to a nitroalkene, a reaction where a catalyst derived from this compound would be expected to perform well.

  • To a solution of the nitroalkene (0.5 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) is added the chiral amine catalyst (20 mol%).

  • The mixture is stirred at room temperature for 10 minutes.

  • The aldehyde (2.0 mmol) is then added, and the reaction is stirred at room temperature for the specified time (typically 1-24 hours).

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral γ-nitro aldehyde.

  • The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[1]

Enzymatic Synthesis of N-Cbz-3-aminopiperidine

This protocol outlines the one-pot multi-enzyme cascade for the synthesis of N-Cbz-protected 3-aminopiperidine.[2][3][4]

  • A reaction mixture is prepared containing NaPi buffer (pH 7.5), the N-Cbz-protected amino alcohol substrate (e.g., N-Cbz-L-ornithinol, 3 mM), galactose oxidase (GOase), and imine reductase (IRED).

  • The reaction is incubated at 30°C with shaking (200 rpm) for 16 hours.

  • The reaction progress and product formation are monitored by GC-FID.

  • Upon completion, the product is isolated and purified to yield the L-3-N-Cbz-aminopiperidine.

G Asymmetric Synthesis Workflow cluster_0 Reaction Setup cluster_1 Workup and Analysis Start Start Reactants Nitroalkene + Aldehyde Start->Reactants Mix Mix and Stir Reactants->Mix Catalyst This compound (or other chiral amine) Catalyst->Mix Solvent Solvent Solvent->Mix Quench Quench Reaction Mix->Quench Purify Purification (Column Chromatography) Quench->Purify Analysis Analysis (NMR, HPLC) Purify->Analysis End End Product Analysis->End

Caption: General workflow for asymmetric synthesis.

Conclusion

This compound stands out as a strategically advantageous chiral amine for a variety of applications in modern organic synthesis. The inherent benefits of its Cbz protecting group, including resistance to racemization, orthogonality, and cost-effectiveness, combined with the stereochemical control offered by its rigid chiral scaffold, make it a powerful tool for the synthesis of complex, high-value molecules. For researchers and professionals in drug development, the adoption of this versatile building block can lead to more efficient, robust, and economically favorable synthetic routes.

References

Spectroscopic Comparison of Starting Material and Final Product: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis and drug development, the transformation of a starting material into a final product is the central event. Verifying the success of this transformation is paramount, ensuring not only that the desired molecule has been formed but also that it meets the required purity standards. Spectroscopic techniques are indispensable tools for this purpose, providing detailed molecular-level information through the interaction of matter with electromagnetic radiation.[1][2] By comparing the spectroscopic signature of the final product with that of the original starting material, researchers can gain conclusive evidence of a reaction's outcome.

This guide provides a comparative overview of key spectroscopic techniques used to analyze and differentiate starting materials from their final products, complete with experimental protocols and data interpretation guidelines for professionals in drug development and chemical research.

Key Spectroscopic Techniques for Reaction Verification

Several spectroscopic methods offer unique insights into molecular structure and composition. The choice of technique depends on the specific information required, such as the identification of functional groups, elucidation of the complete molecular structure, or confirmation of molecular weight.[1][3]

  • Infrared (IR) Spectroscopy: This technique is highly effective for identifying functional groups within a molecule.[4] A chemical reaction is defined by the transformation of functional groups. Therefore, comparing the IR spectra of the starting material and the product is a direct method to track this change. The disappearance of a characteristic absorption band from the reactant and the appearance of a new band corresponding to the product's functional group serve as strong evidence of a successful reaction.[5][6] For example, in the oxidation of an alcohol to a carboxylic acid, the disappearance of the broad O-H stretch from the alcohol and the appearance of a C=O stretch and a very broad O-H stretch for the acid are key indicators.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and connectivity of atoms.[7] By comparing the ¹H or ¹³C NMR spectra of the starting material and the product, one can observe changes in chemical shifts, integration values, and splitting patterns.[8][9] These changes directly correlate to the modification of the molecule's chemical environment and structure, making NMR a powerful tool for confirming the identity of the final product.[10][11]

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a molecule's molecular weight.[12][13] A successful reaction will result in a product with a different molecular weight than the starting material. The mass spectrum of the final product should show a molecular ion peak corresponding to the expected new mass, while the peak for the starting material should be absent or significantly diminished.[2][14]

  • UV-Visible (UV-Vis) Spectroscopy: This method measures the absorption of ultraviolet or visible light by a substance, which is particularly useful for compounds containing chromophores (light-absorbing groups).[15] It is often used to monitor the progress of a reaction by tracking the change in concentration of a reactant or product over time.[16][17][18] A change in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity, can indicate the formation of the new product.[19]

Comparative Analysis of Spectroscopic Techniques

The following table summarizes the key features and applications of the primary spectroscopic methods used for comparing starting materials and final products.

Technique Information Provided Key Comparison Metric Primary Application Advantages Limitations
Infrared (IR) Spectroscopy Functional Groups, Bond Vibrations[15][19]Appearance/disappearance of characteristic absorption bands[6]Rapid confirmation of functional group transformation[20]Fast, versatile, non-destructive, provides a molecular "fingerprint"[21]Provides limited structural information, must be used with other techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed Molecular Structure, Atom Connectivity, Stereochemistry[7][22]Changes in chemical shifts, splitting patterns, and peak integrations[8]Definitive structure elucidation of the final product[11][23]Provides the most comprehensive structural data, non-destructive[7]Lower sensitivity, requires more sample, can be time-consuming[22]
Mass Spectrometry (MS) Molecular Weight, Molecular Formula, Fragmentation Patterns[12]Shift in the molecular ion peak (m/z) to the expected product massConfirmation of the product's molecular weight and formula[13]Extremely high sensitivity, requires a very small amount of sample[14]Destructive technique, isomers can be difficult to distinguish without tandem MS[14]
UV-Visible (UV-Vis) Spectroscopy Presence of Chromophores, Concentration of Analyte[3][17]Change in absorbance intensity or maximum absorption wavelength (λmax)[24]Monitoring reaction kinetics and quantifying product formation[16][18]Simple, fast, excellent for quantitative analysis (Beer-Lambert Law)[17]Provides limited structural information, only applicable to UV-Vis active molecules[19]

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol provides a methodology for performing a common organic transformation and subsequently analyzing the starting material and product using IR and NMR spectroscopy.

1. Reaction Procedure

  • Materials: Benzyl alcohol (starting material), Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

  • Synthesis: Dissolve benzyl alcohol in DCM in a round-bottom flask. Add PCC in one portion and stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of silica gel to remove chromium salts. Evaporate the solvent under reduced pressure to obtain the crude product, benzaldehyde. Purify further via column chromatography if necessary.

2. Spectroscopic Analysis

  • Sample Preparation:

    • Starting Material: Prepare a sample of pure benzyl alcohol.

    • Final Product: Prepare a sample of the purified benzaldehyde.

    • IR Spectroscopy: For both liquid samples, a small drop can be placed directly between two salt plates (NaCl or KBr) to form a thin film.

    • NMR Spectroscopy: For both samples, dissolve ~10-20 mg in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • FTIR Spectrometer: Acquire the IR spectrum for each sample, typically scanning from 4000 cm⁻¹ to 600 cm⁻¹.

    • NMR Spectrometer (e.g., 400 MHz): Acquire the ¹H NMR spectrum for each sample.

  • Data Analysis and Comparison:

    • IR Spectra:

      • Benzyl Alcohol (Start): Look for the characteristic broad absorption band of the O-H group around 3300-3400 cm⁻¹ and the C-O stretch around 1050 cm⁻¹.[25]

      • Benzaldehyde (Product): Confirm the disappearance of the broad O-H band and the appearance of a strong, sharp C=O (carbonyl) absorption band around 1700 cm⁻¹.[26] A peak for the aldehydic C-H stretch should also appear around 2850-2750 cm⁻¹.

    • ¹H NMR Spectra:

      • Benzyl Alcohol (Start): Identify the singlet for the two benzylic protons (-CH₂OH) at approximately 4.7 ppm. The single proton of the hydroxyl group (-OH) will appear as a broad singlet.

      • Benzaldehyde (Product): Confirm the disappearance of the -CH₂OH and -OH signals. Look for the appearance of a new singlet for the single aldehydic proton (-CHO) at a downfield chemical shift, typically around 9-10 ppm.

Logical Workflow for Spectroscopic Comparison

The process of comparing a starting material and final product follows a structured workflow to ensure comprehensive analysis and confident characterization. This involves analyzing both substances with a suite of spectroscopic techniques and comparing the resulting data to confirm the chemical transformation.

G cluster_0 Chemical Transformation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion SM Starting Material Reaction Chemical Reaction SM->Reaction IR IR Spectroscopy SM->IR Analyze NMR NMR Spectroscopy SM->NMR Analyze MS Mass Spectrometry SM->MS Analyze UV UV-Vis Spectroscopy SM->UV Analyze FP Final Product FP->IR Analyze FP->NMR Analyze FP->MS Analyze FP->UV Analyze Reaction->FP Compare Comparative Spectral Analysis IR->Compare NMR->Compare MS->Compare UV->Compare Confirm Reaction Confirmation Compare->Confirm Verify Structure Verification Compare->Verify Purity Purity Assessment Compare->Purity

Caption: Workflow for reaction verification via spectroscopic comparison.

References

A Researcher's Guide to Purity Assessment of Synthesized Compounds: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly within pharmaceutical and materials science, the purity of a synthesized compound is a critical parameter that underpins the reliability and reproducibility of scientific research. The presence of even minor impurities can significantly alter the chemical, physical, and biological properties of a substance, leading to misleading experimental results and potential safety concerns. While elemental analysis has historically been a cornerstone of purity determination, a host of modern analytical techniques now offer orthogonal and often more detailed insights. This guide provides an objective comparison of elemental analysis with High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of synthesized compounds.

Data Presentation: A Comparative Overview

The choice of an analytical method for purity determination is contingent upon several factors, including the nature of the compound, the anticipated impurities, the required level of accuracy, and available instrumentation. The following table summarizes the key performance characteristics of elemental analysis, HPLC, and qNMR.

ParameterElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Combustion of the sample and quantification of resulting gases (e.g., CO₂, H₂O, N₂) to determine the percentage of C, H, N, S, etc.Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Direct measurement of analyte concentration based on the proportionality between the integrated signal area of a specific nucleus and the number of those nuclei.
Purity Assessment Compares the experimentally determined mass percentages of elements to the theoretical values for the proposed formula.Quantification of the main peak area relative to the total area of all peaks (Area Normalization).Direct quantification of the analyte against a certified internal standard of known purity and concentration.
Typical Accuracy ±0.3% to ±0.4% absolute deviation from the theoretical value.Dependent on the response factor of impurities. Can be high with reference standards for each impurity.High, often with measurement uncertainties below 1% relative.[1]
Precision (RSD) Typically ≤ 0.2%Typically < 2.0%Excellent, with replicate agreement often within 2% w/w.
Sensitivity (LOD/LOQ) Generally in the microgram range. Not suitable for trace analysis.High, often in the ng/mL to pg/mL range.Generally lower than HPLC, but cryoprobe technology allows for quantification of low-level impurities in the ppm range.
Sample Requirement 1-5 mg of solid sample.Microgram to milligram quantities, depending on the detector and concentration.5-20 mg of sample for accurate quantification.
Key Advantages - Detects inorganic impurities (salts, water) often missed by other techniques.- Provides fundamental confirmation of elemental composition.- High resolving power for separating complex mixtures.- High sensitivity for trace impurity detection.- Primary analytical method; does not require a reference standard of the analyte.- Provides structural information of the analyte and impurities simultaneously.- Non-destructive.
Limitations - Does not provide information on the nature of organic impurities.- Insensitive to isomeric impurities.- Can be misleading if impurities have a similar elemental composition to the main compound.- Relative method; accurate quantification of impurities requires their reference standards.- May not detect non-chromophoric impurities.- Method development can be time-consuming.- Less sensitive than HPLC for trace impurities.- Requires a high-purity internal standard with non-overlapping signals.- Not suitable for insoluble compounds.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible results. Below are the methodologies for each of the discussed analytical techniques.

Elemental Analysis (CHN Analysis)

Principle: This method is based on the complete and instantaneous oxidation of the sample through "flash combustion". The resulting combustion products are separated and detected to determine the percentage of carbon, hydrogen, and nitrogen.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogeneous sample into a tin or silver capsule using a microbalance.

  • Combustion: The encapsulated sample is introduced into a combustion tube heated to approximately 1000°C in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The purity is assessed by comparing these experimental percentages to the theoretical values calculated from the compound's molecular formula. An absolute deviation of ≤0.4% is generally considered acceptable for a pure compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: HPLC separates compounds based on their affinity for a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents). The time it takes for a compound to travel through the column (retention time) is characteristic of that compound under specific conditions.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade solvents in the specified ratio. The mobile phase should be filtered through a 0.45 µm filter and degassed to remove dissolved gases.

  • System Preparation:

    • Install an appropriate HPLC column.

    • Purge the pump with the mobile phase to remove any air bubbles.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Accurately prepare a stock solution of the synthesized compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject a defined volume of the sample solution into the HPLC system.

    • Run the analysis according to the established method parameters (flow rate, gradient, runtime, detector wavelength).

  • Data Processing and Purity Calculation:

    • Identify the peak corresponding to the main compound.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that relies on the direct proportionality between the integrated area of a specific NMR signal and the number of protons giving rise to that signal. By using a certified internal standard of known purity, the absolute purity of the analyte can be determined.

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh (to 0.01 mg) a specific amount of the synthesized compound (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh (to 0.01 mg) a suitable amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should be stable, have a known purity, and its signals should not overlap with the analyte's signals.

    • Add a known volume of a deuterated solvent to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient). This ensures complete relaxation of the nuclei between scans, which is critical for accurate integration.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the purity assessment of synthesized compounds.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_data Data Interpretation cluster_conclusion Conclusion synthesized_compound Synthesized Compound elemental_analysis Elemental Analysis (EA) synthesized_compound->elemental_analysis hplc HPLC synthesized_compound->hplc qnmr qNMR synthesized_compound->qnmr ea_result Elemental Composition (%) elemental_analysis->ea_result hplc_result Chromatogram (Peak Areas) hplc->hplc_result qnmr_result Spectrum (Signal Integrals) qnmr->qnmr_result purity_determination Purity Determination ea_result->purity_determination hplc_result->purity_determination qnmr_result->purity_determination

Caption: Workflow for the comprehensive purity assessment of a synthesized compound.

Elemental_Analysis_Logic cluster_input Input Data cluster_calculation Calculation & Comparison cluster_output Purity Conclusion experimental_data Experimental %C, %H, %N compare_values Compare Experimental vs. Theoretical experimental_data->compare_values theoretical_formula Proposed Molecular Formula calculate_theoretical Calculate Theoretical %C, %H, %N theoretical_formula->calculate_theoretical calculate_theoretical->compare_values pure Compound is Pure (Deviation ≤ 0.4%) compare_values->pure Deviation ≤ 0.4% impure Compound is Impure or Formula is Incorrect (Deviation > 0.4%) compare_values->impure Deviation > 0.4%

Caption: Logical flow for purity determination using elemental analysis data.

References

A Comparative Analysis of the Biological Activity of Piperidine-Based Enantiomers: The Case of Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the enantiomers of the piperidine-containing compound, methylphenidate. Supported by experimental data, this document delves into the stereoselectivity of its pharmacological effects, offering valuable insights for drug design and development.

The therapeutic efficacy of chiral drugs can be highly dependent on the stereochemistry of the active molecule. Enantiomers, non-superimposable mirror images of a chiral compound, often exhibit distinct pharmacological and toxicological profiles. The piperidine scaffold is a common structural motif in many pharmaceuticals, and understanding the differential effects of its enantiomers is crucial for optimizing therapeutic outcomes. This guide uses methylphenidate (MPH), a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), as a case study to illustrate the profound impact of stereoisomerism on biological activity.

Methylphenidate has two chiral centers, resulting in four stereoisomers. The clinically used formulation is a racemic mixture of the threo isomers: d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). Extensive research has demonstrated that the pharmacological activity of methylphenidate is predominantly attributed to the d-enantiomer.

In Vitro Activity: Differential Binding to Monoamine Transporters

The primary mechanism of action of methylphenidate is the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. In vitro binding assays have been instrumental in elucidating the stereoselective interaction of methylphenidate enantiomers with these transporters.

A seminal study by Gatley et al. (1996) provided quantitative data on the inhibitory potency of d-MPH and l-MPH at the dopamine, norepinephrine, and serotonin transporters in rat brain membranes. The results, summarized in the table below, clearly demonstrate the superior affinity of the d-enantiomer for both the dopamine and norepinephrine transporters.

EnantiomerDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)
d-threo-methylphenidate (d-MPH) 33244>50,000
l-threo-methylphenidate (l-MPH) 5405100>50,000

Data from Gatley SJ, et al. Life Sci. 1996;58(25):PL 411-8.

As the data indicates, d-MPH is approximately 16-fold more potent than l-MPH at inhibiting the dopamine transporter and about 21-fold more potent at the norepinephrine transporter. Neither enantiomer shows significant affinity for the serotonin transporter. This pronounced enantioselectivity at the primary molecular targets underpins the differential pharmacological effects observed in vivo.

In Vivo Efficacy: The Dominance of the d-Enantiomer

The stereoselective in vitro activity of methylphenidate enantiomers translates to significant differences in their in vivo efficacy. Behavioral studies in animal models have consistently shown that the stimulant and therapeutic-like effects of racemic methylphenidate are almost exclusively mediated by the d-enantiomer.

Studies in rats have demonstrated that d-MPH is significantly more potent in stimulating locomotor activity compared to l-MPH.[1][2] For instance, research has shown that d-MPH produces robust increases in rearing and locomotor activity at doses where l-MPH has minimal to no effect.[2] Furthermore, the therapeutic effects of methylphenidate in animal models of ADHD, such as improved attention and reduced impulsivity, are attributed to the d-enantiomer. The l-enantiomer is often considered pharmacologically inert at clinically relevant doses.[3]

Experimental Protocols

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is a representative method for determining the in vitro binding affinity of compounds to the dopamine transporter using a competitive radioligand binding assay with [³H]WIN 35,428.

1. Membrane Preparation (from Rat Striatum):

  • Dissect rat striata on ice and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenize the tissue using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

  • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of a non-labeled DAT inhibitor (e.g., 10 µM cocaine or unlabeled WIN 35,428) for non-specific binding.

    • 50 µL of various concentrations of the test compounds (d-MPH and l-MPH).

    • 50 µL of [³H]WIN 35,428 (at a final concentration close to its Kd, e.g., 1-5 nM).

    • 50 µL of the prepared membrane homogenate (containing a specific amount of protein, e.g., 50-100 µg).

  • Incubate the plate at room temperature or 4°C for a specified time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a buffer (e.g., 0.5% polyethyleneimine).

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Locomotor Activity Assay in Rats

This protocol describes a common method to assess the stimulant effects of methylphenidate enantiomers on locomotor activity in rats.

1. Animals and Housing:

  • Use adult male rats (e.g., Sprague-Dawley or Wistar) weighing 250-350g.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow the animals to acclimate to the facility for at least one week before testing.

2. Apparatus:

  • Use open-field arenas equipped with automated infrared photobeam systems to record locomotor activity (e.g., horizontal and vertical movements).

3. Experimental Procedure:

  • Habituate the rats to the testing room for at least 60 minutes before the start of the experiment.

  • Place each rat individually into an open-field arena and allow for a 30-60 minute habituation period to the arena itself.

  • Following habituation, administer the test compound (d-MPH, l-MPH, or vehicle control) via a specific route (e.g., intraperitoneal injection). Doses should be selected based on previous studies.

  • Immediately return the rat to the open-field arena and record locomotor activity for a set period (e.g., 60-120 minutes).

4. Data Analysis:

  • Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rears).

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments (d-MPH, l-MPH, and vehicle) on locomotor activity.

Visualizations

Dopamine Signaling Pathway and Methylphenidate's Mechanism of Action

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation DAT->Dopamine_Vesicle Methylphenidate d-Methylphenidate Methylphenidate->DAT Blockade

Caption: Mechanism of action of d-methylphenidate in the dopaminergic synapse.

Experimental Workflow for Comparing Piperidine-Based Enantiomers

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Comparison Racemic_Mixture Racemic Piperidine Derivative Chiral_Separation Chiral Separation (e.g., HPLC) Racemic_Mixture->Chiral_Separation Enantiomer_R (R)-Enantiomer Chiral_Separation->Enantiomer_R Enantiomer_S (S)-Enantiomer Chiral_Separation->Enantiomer_S Binding_Assay Receptor/Transporter Binding Assay Enantiomer_R->Binding_Assay Functional_Assay Functional Assay (e.g., Uptake Inhibition) Enantiomer_R->Functional_Assay PK_Study Pharmacokinetic Study Enantiomer_R->PK_Study PD_Study Pharmacodynamic (Efficacy) Study Enantiomer_R->PD_Study Enantiomer_S->Binding_Assay Enantiomer_S->Functional_Assay Enantiomer_S->PK_Study Enantiomer_S->PD_Study Data_Analysis Determine IC50, Ki, EC50, Efficacy Metrics Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis PK_Study->Data_Analysis PD_Study->Data_Analysis Comparison Comparative Analysis of Biological Activity Data_Analysis->Comparison

Caption: General workflow for the comparative biological evaluation of enantiomers.

References

A Comparative Guide to Amide Bond Formation: Benchmarking Modern Coupling Reagents Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the amide bond is a cornerstone of modern organic and medicinal chemistry, critical in the development of pharmaceuticals and novel materials.[1][2] For decades, the activation of carboxylic acids with coupling reagents has been the most reliable and widely used strategy.[3] This guide provides an objective comparison between a well-established carbodiimide-based protocol and a modern uronium salt-based method, supported by experimental data. Additionally, it will touch upon emerging sustainable methodologies that represent the future of amide synthesis.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent is typically evaluated based on several key parameters: the yield of the desired amide, the extent of side reactions (most notably racemization of chiral centers), and reaction kinetics.[1] The following table summarizes the performance of various coupling reagents in the synthesis of a "difficult" acyl carrier protein (ACP) fragment (65-74), a commonly used benchmark for evaluating coupling efficiency.[1]

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.[1][4]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[1]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[1][4]
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[1][4]
COMU Uronium SaltLower than HBTU/HCTUIn some studies, COMU was found to be less effective than HCTU.[1][5]
EDC/HOBt CarbodiimideModerateA cost-effective and widely used method, though it can be associated with a higher risk of racemization which is often mitigated by additives like HOBt or Oxyma.[4][]

Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.[1]

Emerging Sustainable Alternatives

While stoichiometric coupling reagents are effective, they often suffer from poor atom economy and can generate significant chemical waste.[3][7] In response, several greener and more sustainable methods for amide bond formation are gaining traction:

  • Catalytic Amidation: Boronic acid catalysts have shown promise in promoting direct amidation reactions, reducing the need for stoichiometric activating agents.[7][8][9] These reactions often require elevated temperatures and water removal to proceed efficiently.[10]

  • Enzymatic Synthesis: Biocatalysts, such as Candida antarctica lipase B (CALB), offer a highly selective and environmentally benign route to amides.[11] These reactions can often be performed in greener solvents and produce high yields without the need for extensive purification.[11]

  • Isocyanide-Based Methods: A novel three-component reaction involving isocyanides, alkyl halides, and water has been developed for the rapid formation of amides.[12] This method is efficient, sustainable, and uses readily available starting materials.[12]

Experimental Protocols

Established Protocol: Amide Synthesis using EDC/HOBt

This protocol describes a general procedure for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[4][13]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.5 equiv)

  • EDC (1.0-1.5 equiv)

  • HOBt (1.0-1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0-3.0 equiv)

Procedure:

  • Dissolve the carboxylic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt to the solution and stir until it is fully dissolved.

  • Add the amine to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the base (DIPEA or TEA) to the mixture.

  • Slowly add EDC to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

New Method: Amide Synthesis using HATU

This protocol outlines a general procedure for amide bond formation using the uronium salt-based coupling reagent, [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU).[4][]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.0-1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0-3.0 equiv)

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid in the chosen anhydrous solvent.

  • Add HATU to the solution and stir for a few minutes.

  • Add the base (DIPEA or TEA) to the mixture.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aqueous sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Select Carboxylic Acid and Amine reagents Choose Coupling Reagent and Base start->reagents solvent Select Anhydrous Solvent reagents->solvent dissolve_acid Dissolve Carboxylic Acid solvent->dissolve_acid add_reagents Add Coupling Reagent, Base, and Amine dissolve_acid->add_reagents stir Stir at Appropriate Temperature add_reagents->stir monitor Monitor Reaction Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Characterize Pure Amide purify->end

Caption: Generalized workflow for amide bond formation using coupling reagents.

References

Safety Operating Guide

Safe Disposal of (S)-benzyl 3-aminopiperidine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of (S)-benzyl 3-aminopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Identification and Safety Data

This compound and its chemical analogues are classified as hazardous materials. Understanding their properties is the first step toward safe handling and disposal.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral)GHS06DangerH301: Toxic if swallowed.
Skin IrritationGHS07WarningH315: Causes skin irritation.
Eye IrritationGHS07WarningH319: Causes serious eye irritation.
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.

Note: The hazard information is based on data for structurally similar piperidine derivatives. Always refer to the specific Safety Data Sheet (SDS) for the compound in use.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]

  • Hand Protection: Use solvent-resistant gloves (e.g., nitrile or neoprene) and inspect them for integrity before each use.[2][3] Dispose of contaminated gloves properly.[2]

  • Skin and Body Protection: Wear a lab coat, and for larger quantities or in case of potential splashing, a chemical-resistant apron or full-body suit is recommended.[2][4]

  • Respiratory Protection: In case of inadequate ventilation or when handling powders that may become airborne, use a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates.[1][5]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper).
  • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[2][6]
  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids and oxidizing agents.[2][3]

2. Handling Unused or Expired Product:

  • Do not attempt to dispose of unused or expired this compound down the drain or in the regular trash.[7][8]
  • Keep the product in its original container if possible, ensuring the label is intact and legible.
  • If the original container is compromised, transfer the material to a suitable, labeled waste container.

3. Spill Management and Cleanup:

  • In the event of a spill, evacuate non-essential personnel from the area.[3]
  • Ensure adequate ventilation.[2]
  • For small spills, use an inert absorbent material such as vermiculite, sand, or dry lime to contain the substance.[3]
  • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[8]
  • Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
  • For large spills, contact your institution's Environmental Health and Safety (EHS) department or an external hazardous waste disposal service immediately.

4. Final Disposal:

  • All waste containing this compound is considered hazardous waste.[3][7]
  • Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[2]
  • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2][9]
  • Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.[1][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have (S)-benzyl 3-aminopiperidine-1-carboxylate waste? is_spill Is it a spill? start->is_spill small_spill Small Spill: 1. Wear full PPE. 2. Absorb with inert material. 3. Collect in hazardous waste container. is_spill->small_spill Yes, small large_spill Large Spill: 1. Evacuate area. 2. Contact EHS immediately. is_spill->large_spill Yes, large is_unused Is it unused/expired product or contaminated material? is_spill->is_unused No store_waste Store container in a designated, secure, and ventilated area. small_spill->store_waste end End of Disposal Process large_spill->end collect_waste Segregate and collect in a labeled hazardous waste container. is_unused->collect_waste Yes collect_waste->store_waste contact_disposal Contact licensed hazardous waste disposal company. store_waste->contact_disposal incinerate Arrange for incineration at a permitted facility. contact_disposal->incinerate incinerate->end

References

Essential Safety and Operational Guide for Handling (S)-benzyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-benzyl 3-aminopiperidine-1-carboxylate. The following procedures are based on the known hazards of structurally related compounds, including piperidine and carbamate derivatives, in the absence of a specific Safety Data Sheet (SDS) for the target compound.

Hazard Assessment and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US), should be worn at all times. A face shield should also be used where there is a risk of splashing.
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.
Body Protection A flame-resistant lab coat or a chemical-resistant apron should be worn over personal clothing. For larger quantities or in case of a significant spill, a full chemical-resistant suit may be necessary.
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational and Disposal Plans

Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. All necessary PPE should be donned correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use spark-proof tools and take precautions against static discharge if the compound is a powder.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling. Decontaminate all work surfaces.

Spill Response:

  • Evacuation: For large spills, evacuate the immediate area.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.

  • Ventilation: Ensure the area is well-ventilated to disperse any residual vapors.

Disposal Plan:

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. For small quantities, chemical neutralization via alkaline hydrolysis to break down the carbamate group may be a possibility for trained personnel before collection.

Workflow and Safety Logic

The following diagram outlines the key steps and decision points for safely handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.